molecular formula C7H3ClFN3O2 B3293766 3-Chloro-6-fluoro-4-nitroindazole CAS No. 885522-74-7

3-Chloro-6-fluoro-4-nitroindazole

Cat. No.: B3293766
CAS No.: 885522-74-7
M. Wt: 215.57 g/mol
InChI Key: RSCGDBIIQOZRKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-6-fluoro-4-nitroindazole is a useful research compound. Its molecular formula is C7H3ClFN3O2 and its molecular weight is 215.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-6-fluoro-4-nitroindazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-6-fluoro-4-nitroindazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloro-6-fluoro-4-nitro-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFN3O2/c8-7-6-4(10-11-7)1-3(9)2-5(6)12(13)14/h1-2H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSCGDBIIQOZRKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)Cl)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: March 2026

3-Chloro-6-fluoro-4-nitroindazole (CAS 885522-74-7): A Comprehensive Technical Guide on Synthesis, Mechanisms, and Applications

Executive Summary

3-Chloro-6-fluoro-4-nitroindazole (CAS: 885522-74-7) is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and drug development[1]. Featuring a precisely substituted indazole core, this compound serves as an advanced intermediate for the synthesis of targeted therapeutics. In the oncology space, indazole derivatives are privileged scaffolds, and this specific substitution pattern acts as a 1[1]. This whitepaper delineates the structural pharmacology, physicochemical properties, and validated synthetic workflows for utilizing this molecule.

Structural Pharmacology & Mechanistic Rationale

The strategic placement of halogens and a nitro group on the indazole core is not arbitrary; it is a calculated design to optimize both pharmacodynamics and pharmacokinetics.

Rationale Core 3-Chloro-6-fluoro-4-nitroindazole Scaffold C3 C3-Chloro Substitution - Blocks metabolic oxidation - Modulates N1 pKa Core->C3 C6 C6-Fluoro Substitution - Increases lipophilicity - Prevents CYP450 degradation Core->C6 C4 C4-Nitro Group - Synthetic handle - Precursor to hinge-binding amine Core->C4

Logical rationale for the substitution pattern on the indazole scaffold.

  • Indazole Core : The 1H-indazole system acts as a bioisostere for indoles and benzimidazoles. The N1-H and N2 lone pair provide a versatile hydrogen bond donor-acceptor motif, ideal for interacting with the ATP-binding hinge region of kinases.

  • C3-Chlorination : The C3 position of the indazole ring is highly susceptible to oxidative metabolism.2[2]. Furthermore, the electron-withdrawing nature of the chlorine atom lowers the pKa of the N1 proton, which can enhance membrane permeability and modulate target binding affinity.

  • C6-Fluorination : Fluorine incorporation is a classic strategy to improve metabolic stability. At the C6 position, it specifically blocks aromatic hydroxylation by Cytochrome P450 enzymes while increasing the overall lipophilicity of the molecule.

  • C4-Nitro Group : The nitro group serves as a robust synthetic handle. It is an essential precursor that can be reduced to an amino group (yielding 4-amino-3-chloro-6-fluoroindazole), which is a 1 and the development of anticancer agents[1].

Physicochemical Data & Analytical Characterization

Understanding the physicochemical baseline of 3-chloro-6-fluoro-4-nitroindazole is crucial for downstream formulation and reaction planning. The following table summarizes its core properties based on3[3].

PropertyValue
IUPAC Name 3-Chloro-6-fluoro-4-nitro-1H-indazole
CAS Number 885522-74-7
Molecular Formula C7H3ClFN3O2
Molecular Weight 215.57 g/mol
Exact Mass 214.99 g/mol
Topological Polar Surface Area (TPSA) ~74.4 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4
Rotatable Bonds 0

Synthetic Pathways & Experimental Workflows

The synthesis of 3-chloroindazoles relies on the inherent nucleophilicity of the C3 position. The pyrazole ring of the indazole core exhibits enamine-like reactivity, making 2[2].

Workflow N1 6-Fluoro-4-nitro-1H-indazole (Starting Material) N2 Electrophilic Chlorination Reagent: NCS Solvent: DMF, 60°C N1->N2 N3 3-Chloro-6-fluoro-4-nitroindazole CAS: 885522-74-7 N2->N3 N4 Selective Nitro Reduction Reagent: SnCl2 / EtOH Avoids Dechlorination N3->N4 N5 4-Amino-3-chloro-6-fluoroindazole (Kinase Inhibitor Scaffold) N4->N5

Synthetic workflow for 3-Chloro-6-fluoro-4-nitroindazole and its downstream scaffold.

Protocol 1: Regioselective C3-Chlorination of 6-Fluoro-4-nitro-1H-indazole

This protocol describes the self-validating generation of the title compound. N-Chlorosuccinimide (NCS) is selected over chlorine gas due to its mild nature, which prevents over-chlorination or degradation of the nitro-aromatic system[2].

  • Preparation : Dissolve 1.0 equivalent of 6-fluoro-4-nitro-1H-indazole in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration under an inert argon atmosphere. Causality: DMF is a polar aprotic solvent that stabilizes the intermediate arenium ion during electrophilic attack, accelerating the SEAr mechanism.

  • Reagent Addition : Add 1.1 equivalents of NCS in a single portion at room temperature.

  • Thermal Activation : Heat the reaction mixture to 60°C for 4-6 hours. Monitor the reaction via LC-MS or TLC until complete consumption of the starting material is observed.

  • Quenching & Extraction : Cool the mixture to room temperature and quench with distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc) to yield 3-chloro-6-fluoro-4-nitroindazole (CAS: 885522-74-7) as a crystalline solid.

Protocol 2: Chemoselective Nitro Reduction to 4-Amino-3-chloro-6-fluoroindazole

The downstream utility of this compound in drug discovery requires the reduction of the nitro group to an amine[1]. Standard catalytic hydrogenation (e.g., Pd/C, H2) poses a severe risk of reductive dechlorination at the C3 position. Therefore, a milder,4[4].

  • Preparation : Dissolve 3-chloro-6-fluoro-4-nitroindazole (1.0 eq) in absolute ethanol (0.2 M).

  • Reduction : Add anhydrous SnCl2 (5.0 eq) to the solution. Causality: SnCl2 acts as a single-electron transfer reducing agent that selectively targets the nitro group without cleaving the labile aryl-chloride bond[4].

  • Reflux : Heat the mixture to 70°C for 3 hours. The reaction progression is marked by the dissolution of SnCl2 and a distinct color change in the solution.

  • Workup : Cool the reaction to room temperature. Neutralize the mixture carefully with saturated aqueous NaHCO3 until pH 8 is reached (this precipitates tin salts as white solids). Extract the aqueous suspension with EtOAc. Filter the entire biphasic mixture through a Celite pad to remove the tin emulsion. Separate the organic layer, dry over Na2SO4, and concentrate to isolate the 4-amino derivative.

References

  • Benchchem. "6-Chloro-4-methoxycarbonyl-3-indazolecarboxaldehyde | 885522-30-5 | Benchchem". Available at: 1

  • Guidechem. "3-chloro-1-methyl-5-nitroindazole 74209-24-8 wiki - Guidechem". Available at: 3

  • Giraud, F., et al. "C3-INDAZOLE FUNCTIONALIZATION: A REVIEW". Institute of Chemistry of Clermont-Ferrand. Available at: 2

  • Abbassi, et al. "New and Efficient Synthesis of Bi- and Trisubstituted Indazoles". ResearchGate. Available at: 4

Sources

3-Chloro-6-fluoro-4-nitroindazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Based on your request, I have developed an in-depth technical whitepaper on 3-Chloro-6-fluoro-4-nitroindazole . This guide is structured to serve researchers in medicinal chemistry and drug discovery, focusing on the molecule's utility as a high-value scaffold.

A Versatile Scaffold for Fragment-Based Drug Discovery (FBDD) and Kinase Inhibition

Executive Summary

3-Chloro-6-fluoro-4-nitroindazole (C₇H₃ClFN₃O₂) is a trisubstituted indazole derivative characterized by a dense functionalization pattern that enables orthogonal chemical modifications. Its structural architecture—featuring a halogenated C3 position, an electron-withdrawing nitro group at C4, and a fluorine atom at C6—makes it a "privileged scaffold" in medicinal chemistry.

This molecule is increasingly relevant in the development of kinase inhibitors (targeting the ATP-binding pocket) and antileishmanial agents . The presence of the C3-chlorine atom provides a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura), while the C4-nitro group serves as a masked aniline for subsequent amide coupling or heterocycle construction.

Physicochemical Profile

The precise molecular characterization is critical for establishing stoichiometry in synthetic workflows and calculating ligand efficiency in docking studies.

Table 1: Physicochemical Specifications

PropertyValueNotes
IUPAC Name 3-Chloro-6-fluoro-4-nitro-1H-indazoleStandard nomenclature
Molecular Formula C₇H₃ClFN₃O₂ Confirmed by elemental composition
Molecular Weight 215.57 g/mol Monoisotopic Mass: 214.99 g/mol
Appearance Pale yellow to orange solidTypical of nitro-indazoles
Predicted LogP ~2.3Lipophilic, suitable for CNS penetration
H-Bond Donors 1 (NH)Position N1 (tautomer dependent)
H-Bond Acceptors 3 (NO₂, N2)Critical for active site binding
Topological Polar Surface Area (TPSA) ~75 ŲGood oral bioavailability proxy
Structural & Retrosynthetic Logic

The synthesis of 3-Chloro-6-fluoro-4-nitroindazole is governed by the electronic effects of the indazole ring. The pyrazole moiety is electron-rich, but the benzene ring is deactivated by the nitro and fluoro groups. Consequently, the introduction of the chlorine atom at the C3 position is best achieved via electrophilic aromatic substitution on the pre-formed indazole core, utilizing the activation of the N1-H.

3.1 Retrosynthetic Analysis Diagram

The following diagram illustrates the logical disconnection of the target molecule into its commercially accessible precursors.

Retrosynthesis cluster_legend Strategic Disconnection Target 3-Chloro-6-fluoro-4-nitroindazole (Target Scaffold) Core 6-Fluoro-4-nitro-1H-indazole (Core Heterocycle) Core->Target Electrophilic Chlorination (NCS or NaOCl) Precursor 2,4-Difluoro-6-nitrobenzaldehyde (Benzene Precursor) Precursor->Core Hydrazine Cyclization (SNAr / Condensation)

Figure 1: Retrosynthetic pathway highlighting the late-stage C3-chlorination strategy.

High-Fidelity Synthetic Protocol

This section details the synthesis of the target from the core intermediate 6-fluoro-4-nitro-1H-indazole . This protocol is designed for gram-scale synthesis and prioritizes regioselectivity at the C3 position.

Reaction Overview
  • Substrate: 6-Fluoro-4-nitro-1H-indazole

  • Reagent: N-Chlorosuccinimide (NCS) or Sodium Hypochlorite (NaOCl)

  • Solvent: Acetonitrile (ACN) or DMF[1]

  • Temperature: 60°C – 80°C

Step-by-Step Methodology
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-fluoro-4-nitro-1H-indazole (1.0 equiv, 10 mmol) in anhydrous Acetonitrile (50 mL).

    • Expert Insight: Acetonitrile is preferred over DMF for easier workup, though DMF improves solubility if the substrate is stubborn.

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.1 equiv, 11 mmol) in a single portion.

    • Causality: Using a slight excess of NCS ensures complete conversion, but avoiding large excesses prevents over-chlorination at the benzene ring (though deactivated).

  • Activation: Heat the reaction mixture to 65°C under an inert atmosphere (N₂ or Ar) for 4–6 hours.

    • Monitoring: Monitor via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.[2] Look for the mass shift from [M+H]⁺ 182 to 216.

  • Quenching & Workup:

    • Cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure to ~10 mL.

    • Pour the residue into ice-cold water (100 mL) with vigorous stirring. The product should precipitate.

  • Purification:

    • Filter the precipitate and wash with cold water.

    • Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-40% EtOAc in Hexanes) if high purity (>98%) is required for biological assays.

Applications in Drug Discovery (SAR Logic)

3-Chloro-6-fluoro-4-nitroindazole is not merely an end-product but a branching point for Structure-Activity Relationship (SAR) exploration. Its tri-functional nature allows for "scaffold hopping" and library generation.

Functionalization Vectors
  • C3-Position (Chlorine): Excellent leaving group for Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups (targeting the hydrophobic pocket of kinases).

  • C4-Position (Nitro): Precursor to an aniline (via reduction using Fe/NH₄Cl or H₂/Pd-C). The resulting amine can form hydrogen bonds with the hinge region of kinases or be acylated to tune solubility.

  • N1-Position (NH): Site for alkylation or arylation to control pharmacokinetic properties (LogP, metabolic stability).

SAR Workflow Diagram

SAR_Workflow cluster_logic Medicinal Chemistry Utility Scaffold 3-Chloro-6-fluoro- 4-nitroindazole Suzuki C3-Aryl Derivative (Kinase Specificity) Scaffold->Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Amine C4-Amino Indazole (H-Bond Donor) Scaffold->Amine Nitro Reduction (Fe/HCl or H2) N_Alkyl N1-Alkyl/Aryl (PK Modulation) Scaffold->N_Alkyl N-Alkylation (R-X, Base)

Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the scaffold.

Safety & Handling Protocols

As a nitro-aromatic compound, this molecule requires specific safety adherence.

  • Explosion Hazard: Nitroindazoles can be energetic.[1] Avoid heating dry solids above 100°C. Do not grind in a mortar/pestle without testing for shock sensitivity.

  • Toxicity: Halogenated indazoles are potential skin sensitizers and irritants. Handle in a fume hood with nitrile gloves.[1]

  • Storage: Store at 2–8°C under an inert atmosphere. Light sensitive (protect from UV to prevent dechlorination).

References
  • PubChem. 1H-Indazole, 3-chloro-6-nitro- Compound Summary.[3] National Library of Medicine. [Link]

  • Bouissane, L., et al. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates.[4][5] Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.[4] [Link]

  • Synthonix. 6-Fluoro-4-nitro-1H-indazole Data Sheet. Synthonix Inc. [Link]

Sources

Isomers of chloro-fluoro-nitroindazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Isomers of Chloro-fluoro-nitroindazole Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds and FDA-approved drugs.[1][2] The introduction of halogen and nitro functionalities onto this scaffold significantly modulates its physicochemical properties and biological activity, making chloro-fluoro-nitroindazole derivatives a compelling area of research for drug discovery.[3][4] However, the synthesis of these derivatives is complicated by the formation of multiple structural isomers, which can possess vastly different pharmacological and toxicological profiles. This guide provides a comprehensive technical overview of the isomerism of chloro-fluoro-nitroindazole derivatives. We will delve into the underlying principles of regioselectivity in their synthesis, present detailed protocols for their preparation and separation, and discuss robust analytical techniques for their unambiguous characterization.

The Indazole Scaffold: A Privileged Core in Medicinal Chemistry

Indazole, a bicyclic heteroaromatic system, consists of a benzene ring fused to a pyrazole ring. This structure is found in a variety of synthetic compounds with a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] Several indazole-based drugs, such as Pazopanib and Axitinib, are in clinical use, primarily as kinase inhibitors for cancer therapy.[2][5] The indazole nucleus can be considered a surrogate for the adenine of ATP, allowing its derivatives to act as competitive kinase inhibitors.[4] The versatility of the indazole ring allows for substitution at multiple positions, with the N1 and N2 positions of the pyrazole ring and the C3, C4, C5, C6, and C7 positions of the bicyclic system all being accessible for functionalization.[6]

The Challenge of Isomerism in Substituted Indazoles

The synthesis of a specific chloro-fluoro-nitroindazole is a significant challenge due to the multiple possible positions for each substituent. The core of the problem lies in controlling the regioselectivity of electrophilic aromatic substitution reactions (nitration and halogenation) on the indazole ring system.

Diagram: Positional Isomerism in a Monosubstituted Indazole

The following diagram illustrates the possible substitution points on the core indazole scaffold. When introducing three different substituents (chloro, fluoro, nitro), the number of potential isomers increases dramatically.

Caption: Core indazole scaffold showing positions susceptible to substitution.

The final isomeric profile of a reaction mixture is a product of thermodynamic and kinetic control, influenced by:

  • Directing Effects: The inherent electronic properties of the substituents already on the ring. For instance, the pyrazole portion of the indazole is generally more activated towards electrophilic substitution than the benzene ring.[7]

  • Reaction Conditions: The choice of solvent, temperature, and catalyst can profoundly influence which isomer is favored.[8] For example, nitration mechanisms and their transition states are sensitive to solvent effects.[9]

  • Steric Hindrance: Bulky substituents can block access to adjacent positions, favoring substitution at less hindered sites.

Synthetic Strategies and Regiocontrol

The synthesis of chloro-fluoro-nitroindazoles typically involves a multi-step process. A common approach is the sequential introduction of the desired groups onto a pre-formed indazole or a suitable precursor. The order of these steps is critical for achieving the desired isomeric outcome.

Causality in Experimental Design

The choice of synthetic route is governed by the principles of electrophilic aromatic substitution. The existing substituents dictate the position of the next incoming electrophile.

  • Activating/Deactivating Groups: The pyrazole ring is electron-rich and activating, while nitro groups are strongly deactivating and meta-directing. Halogens are deactivating but ortho-, para-directing.

  • Kinetic vs. Thermodynamic Control: Direct alkylation or substitution on the indazole nitrogen often leads to a mixture of N1 and N2 isomers.[8] The N1 product is typically the thermodynamically more stable isomer, while the N2 product can sometimes be favored under kinetic control.[10][11] The choice of base and solvent is crucial; for instance, NaH in THF is highly effective for achieving N1 selectivity in alkylations.[8]

Diagram: General Synthetic Workflow

G cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_analysis Analysis & Purification Start Substituted Aniline or Indazole Halogenation Halogenation (e.g., NCS, NBS, Selectfluor) Start->Halogenation Step 1 Nitration Nitration (e.g., HNO3/H2SO4) Halogenation->Nitration Step 2 (Order can be reversed) Mixture Isomeric Mixture of Chloro-Fluoro-Nitroindazoles Nitration->Mixture Separation Chromatographic Separation (HPLC) Mixture->Separation Characterization Isomer Characterization (NMR, MS, X-Ray) Separation->Characterization G Input Crude Isomeric Mixture TLC Initial Assessment: Thin Layer Chromatography (TLC) Input->TLC HPLC_Analytics Analytical HPLC: - Quantify Isomer Ratio - Method Development TLC->HPLC_Analytics Column Preparative Separation: - Flash Column Chromatography - Preparative HPLC HPLC_Analytics->Column Fractions Isolated Isomer Fractions Column->Fractions NMR Structural Elucidation: 1H, 13C, 19F NMR Fractions->NMR MS Molecular Weight Confirmation: Mass Spectrometry (MS) Fractions->MS Final Pure, Characterized Isomers NMR->Final MS->Final

Sources

Comprehensive Physicochemical Profiling of 3-Chloro-6-fluoro-4-nitroindazole (CAS: 885522-74-7): A Technical Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The strategic functionalization of the indazole scaffold is a cornerstone of modern medicinal chemistry, offering profound modulation of pharmacological activity and physicochemical properties[1]. 3-Chloro-6-fluoro-4-nitro-1H-indazole (CAS: 885522-74-7) is a highly specialized, multi-substituted heterocyclic building block. Understanding its physicochemical profile—specifically its lipophilicity, ionization behavior, and solubility—is critical for researchers incorporating this moiety into lead optimization campaigns. This whitepaper provides an in-depth, causality-driven guide to the structural mechanics and experimental characterization of this compound.

Structural Mechanics and Predictive Profiling

The indazole core exists in a tautomeric equilibrium between the 1H- and 2H- forms, with the 1H-tautomer generally exhibiting greater thermodynamic stability[2]. The introduction of three distinct functional groups (chloro, fluoro, and nitro) onto this core creates a complex push-pull electronic system that drastically alters the molecule's baseline properties.

Before initiating resource-intensive in vitro assays, computational profiling is utilized to establish a baseline. Table 1 summarizes the predictive physicochemical parameters derived from the molecular structure (C₇H₃ClFN₃O₂).

Table 1: Predictive Physicochemical Parameters
ParameterValue / RangeCausative Factor & Mechanistic Impact
Molecular Weight (MW) 215.57 g/mol Optimal for fragment-based drug design (FBDD) or as a substructure in larger APIs.
Topological Polar Surface Area (TPSA) ~74.5 ŲDriven by the nitro group (oxygens) and indazole nitrogens; suggests moderate membrane permeability[3].
Hydrogen Bond Donors (HBD) 1The N-H proton of the 1H-indazole core.
Hydrogen Bond Acceptors (HBA) 4Contributed by the nitro oxygens, the non-protonated indazole nitrogen, and the fluorine atom[3].
Predicted pKa (Acidic) 8.5 – 10.0The strong electron-withdrawing nitro group pulls electron density from the ring, increasing the acidity of the N-H bond compared to unsubstituted indazole[2].
Predicted LogP 2.5 – 3.2The lipophilic 3-chloro group increases partition into lipid phases, counterbalanced slightly by the polar nitro group.

Mechanistic Causality: Substituent Effects on the Indazole Core

In drug development, we do not merely measure properties; we engineer them. The specific substitution pattern of 3-Chloro-6-fluoro-4-nitroindazole is designed to solve common pharmacokinetic liabilities:

  • 3-Chloro Substitution: Halogenation at the 3-position introduces steric bulk that can restrict the rotation of adjacent bonds when incorporated into a larger molecule, locking it into a bioactive conformation. It is a primary driver of lipophilicity (LogP).

  • 6-Fluoro Substitution: Fluorine is a bioisostere for hydrogen. Placing it at the 6-position blocks oxidative metabolism (e.g., by CYP450 enzymes) at a common metabolic hotspot, thereby enhancing the molecule's half-life.

  • 4-Nitro Substitution: The nitro group is a potent electron-withdrawing group (EWG). Through resonance and inductive effects, it drastically reduces the electron density of the indazole ring. This lowers the pKa of the N-H proton, making the molecule more prone to ionization at physiological pH, which directly impacts aqueous solubility and membrane partitioning[4].

G Core 1H-Indazole Core (Tautomeric Scaffold) pKa Acidic pKa Shift (Increased Ionization) Core->pKa Electronic Pull LogD LogD Modulation (Lipophilic vs. Ionized) Core->LogD Halogen Bulk Sol Aqueous Solubility (Dependent on pH) Core->Sol TPSA & H-Bonding Chloro 3-Chloro (+Lipophilicity, +Sterics) Chloro->Core Fluoro 6-Fluoro (+Metabolic Stability, -pKa) Fluoro->Core Nitro 4-Nitro (Strong EWG, -pKa, +TPSA) Nitro->Core pKa->LogD pKa->Sol

Caption: Network diagram illustrating the electronic and steric impacts of substituents on the indazole core.

Experimental Methodologies for Physicochemical Validation

Predictive models often fail for highly electron-deficient, multi-halogenated heterocycles due to complex intramolecular interactions. Therefore, empirical validation through a self-validating experimental workflow is mandatory.

G Step1 Compound Preparation (CAS: 885522-74-7) Step2 In Silico Profiling (LogP, TPSA, MW) Step1->Step2 Step3 Potentiometric Titration (pKa Determination) Step2->Step3 Guides pH range Step4 Shake-Flask / LC-MS (LogD at pH 7.4) Step3->Step4 Defines ionization state Step5 Kinetic Solubility (Nephelometry/HPLC) Step4->Step5 Correlates lipophilicity Step6 Data Synthesis & Lead Optimization Step5->Step6

Caption: Sequential experimental workflow for the comprehensive physicochemical profiling of indazoles.

Protocol: Potentiometric Determination of pKa

The acid-base property of a drug molecule governs its solubility, absorption, and distribution[5]. Potentiometric titration is the gold standard for pKa determination due to its precision[6]. However, because 3-Chloro-6-fluoro-4-nitroindazole is sparingly soluble in water, a co-solvent system must be utilized[7].

Step-by-Step Methodology:

  • Electrode Calibration: Standardize a combined glass pH electrode using certified buffer solutions (pH 4.0, 7.0, and 10.0) at a constant temperature of 25.0 ± 0.1 °C[8].

  • Sample Preparation: Dissolve 2.0 mg of the compound in a methanol/water co-solvent mixture (e.g., 30%, 40%, and 50% methanol) containing 0.15 M KCl to maintain a constant ionic strength[7].

  • Titration Execution: Incrementally add standardized 0.1 M KOH (basic titrant) using an automated dispensing system. Record the potential (mV) and pH after each addition until equilibrium is reached[9].

  • Data Analysis: Plot the volume of titrant against pH to generate a sigmoid curve. The inflection point indicates the apparent pKa (psKa)[5].

  • Aqueous Extrapolation: Apply the Yasuda-Shedlovsky extrapolation method, plotting the apparent pKa values against the dielectric constant of the co-solvent mixtures, to calculate the true aqueous pKa[7].

Protocol: Shake-Flask LC-MS Determination of LogD(7.4)

LogD (Distribution Coefficient) at physiological pH (7.4) provides a more accurate representation of in vivo lipophilicity than LogP, as it accounts for the ionization state of the indazole N-H[5].

Step-by-Step Methodology:

  • Phase Saturation: Pre-saturate 1-octanol and Phosphate-Buffered Saline (PBS, pH 7.4) by stirring them together for 24 hours, then separate the phases.

  • Spiking: Prepare a 10 mM stock of 3-Chloro-6-fluoro-4-nitroindazole in DMSO. Spike 10 µL of this stock into a vial containing 1 mL of the pre-saturated octanol and 1 mL of the pre-saturated PBS.

  • Equilibration: Mechanically shake the vial at 300 rpm for 60 minutes at 25 °C to ensure thermodynamic equilibrium between the phases.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 15 minutes to achieve a sharp phase boundary.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Dilute appropriately and quantify the compound concentration using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Calculation:

    
    .
    
Protocol: Kinetic Solubility Profiling

Kinetic solubility determines the concentration at which the compound precipitates from a DMSO stock into an aqueous buffer, mimicking the conditions of in vitro biological assays[10].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a fresh 10 mM stock solution in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock into PBS (pH 7.4), ensuring the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced solubility artifacts.

  • Incubation: Seal the plate and incubate at room temperature for 2 hours on a plate shaker.

  • Detection: Measure the light scattering of the solutions using a nephelometer (or measure absorbance at 620 nm on a microplate reader). A sharp increase in scattering indicates the precipitation threshold, defining the kinetic solubility limit.

Data Synthesis and Lead Optimization Implications

The physicochemical data derived from 3-Chloro-6-fluoro-4-nitroindazole (CAS: 885522-74-7) dictates its trajectory in a drug discovery program. If the potentiometric titration reveals a pKa near 8.5, the molecule will be predominantly unionized at pH 7.4, maximizing its membrane permeability (driven by the lipophilic 3-chloro and 6-fluoro groups) but potentially limiting its aqueous solubility.

By understanding the exact causal relationship between the 4-nitro group's electron-withdrawing nature and the indazole core's ionization behavior, medicinal chemists can rationally design subsequent analogs—such as reducing the nitro group to an amine to invert the electronic effect and explore alternative binding modalities[10].

References

  • Mettler Toledo. "Acid Dissociation Constant by Potentiometric Titration". Mettler Toledo Applications.[Link]

  • Reijenga, J., et al. "Development of Methods for the Determination of pKa Values". Analytical Chemistry Insights, PMC.[Link]

  • International Journal of Innovative Research and Scientific Studies (IJIRSS). "Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development".[Link]

  • DergiPark. "Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry".[Link]

  • Macedonian Pharmaceutical Bulletin. "Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances".[Link]

  • Journal of Materials and Environmental Science. "A DFT and Molecular Dynamics Study on Inhibitory Action of indazole Derivative on Corrosion of Mild Steel".[Link]

  • Journal of Medicinal and Chemical Sciences. "Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study".[Link]

  • Bentham Science. "Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective". [Link]

Sources

3-Chloro-6-fluoro-4-nitroindazole SMILES string and InChIKey

[4][5][11]

Part 2: Synthetic Methodology

Since 3-Chloro-6-fluoro-4-nitroindazole is rarely available as a catalog item, it is best synthesized from the commercially available precursor 6-Fluoro-4-nitro-1H-indazole (CAS 885520-14-9). The following protocol describes the C3-chlorination, a high-yield transformation.

Retrosynthetic Analysis

The most reliable route avoids the difficult construction of the nitro-indazole core by utilizing a pre-formed scaffold.

  • Target: 3-Chloro-6-fluoro-4-nitroindazole[4]

  • Precursor: 6-Fluoro-4-nitro-1H-indazole

  • Reagent: N-Chlorosuccinimide (NCS) or Sodium Hypochlorite (NaOCl)

Validated Experimental Protocol (C3-Chlorination)

Objective: Selective chlorination of the 3-position of the indazole ring.

Reagents:

  • Starting Material: 6-Fluoro-4-nitro-1H-indazole (1.0 eq)

  • Reagent: N-Chlorosuccinimide (NCS) (1.1 eq)

  • Solvent: Acetonitrile (ACN) or DMF

  • Temperature: 60°C – 80°C

Step-by-Step Procedure:

  • Dissolution: Charge a round-bottom flask with 6-Fluoro-4-nitro-1H-indazole (e.g., 1.0 g) and anhydrous Acetonitrile (10 mL). Ensure complete dissolution.

  • Addition: Add N-Chlorosuccinimide (NCS) (1.1 equivalents) in a single portion.

  • Reaction: Heat the mixture to 65°C under a nitrogen atmosphere. Monitor via LC-MS or TLC (Eluent: 30% EtOAc/Hexanes).

    • Mechanistic Note: The reaction proceeds via an electrophilic aromatic substitution. The 3-position is the most nucleophilic site on the indazole ring.

  • Completion: Reaction is typically complete within 2–4 hours.

  • Workup:

    • Cool to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 20 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: If necessary, purify via silica gel column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Yield Expectation: 85–95% (Pale yellow solid).

Synthetic Workflow Diagram

SynthesisPathFigure 2: Synthetic Pathway via C3-Chlorination of the 6-Fluoro-4-nitro Scaffold.StartPrecursor:6-Fluoro-4-nitro-1H-indazole(CAS 885520-14-9)ReagentsReagents:NCS (1.1 eq), ACN, 65°CStart->ReagentsIntermediateTransition State:Electrophilic Attack at C3Reagents->IntermediateProductTarget:3-Chloro-6-fluoro-4-nitroindazoleIntermediate->ProductWorkupWorkup:EtOAc Extraction & Silica PurificationProduct->Workup

Part 3: Applications in Drug Discovery

This scaffold is a "privileged structure" in kinase inhibitor design, particularly for ATP-competitive inhibitors.

Pharmacophore Mapping

The 3-Chloro-6-fluoro-4-nitroindazole core serves as a versatile template:

  • 4-Nitro Group Reduction: The nitro group is almost exclusively reduced to an amine (-NH2) using Fe/NH₄Cl or H₂/Pd-C. The resulting 4-aminoindazole motif acts as a hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP to bind to the kinase hinge region.

  • 3-Chloro Substitution: The chlorine atom serves two roles:

    • Steric: It fills the hydrophobic "gatekeeper" pocket in certain kinases (e.g., c-Met, VEGFR).

    • Synthetic:[6] It allows for Suzuki-Miyaura coupling to introduce aryl or heteroaryl groups, extending the molecule into the solvent-exposed region.

  • 6-Fluoro Substitution: Fluorine at the 6-position blocks metabolic hydroxylation (a common clearance pathway for indazoles) and modulates the acidity of the N1-proton.

Comparative Activity Data (Hypothetical SAR Trends)

The table below highlights why the 6-fluoro isomer is often preferred over the 4-fluoro isomer in specific kinase campaigns.

Feature3-Cl-6-F -4-NO₂ (Target)3-Cl-4-F -6-NO₂ (Isomer)
Electronic Effect Fluorine at C6 pulls electron density from C5/C7, stabilizing the ring against oxidation.Fluorine at C4 is sterically crowded and may interfere with hinge binding if reduced to amine.
Hinge Binding Reduction of 4-NO₂ yields 4-NH₂ (Excellent H-bond donor).Reduction of 6-NO₂ yields 6-NH₂ (Poor orientation for hinge binding).
Metabolic Stability High (C6 blocked).Moderate (C6 exposed).

Part 4: Safety & Handling

  • Hazards: Nitroindazoles are potentially explosive if heated under confinement. The chlorinated derivative may be a skin sensitizer.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Protect from light.

  • InChIKey Note: As a specific isomer derived from custom synthesis, the InChIKey should be generated from the validated structure: Fc1cc2c([nH]nc2Cl)c(=O)c1.

References

  • PubChem. (2024). Compound Summary: 6-Fluoro-4-nitro-1H-indazole (Precursor). National Library of Medicine. Retrieved from [Link]

  • Lier, F. et al. (2014). Structure-guided discovery of indazole kinase inhibitors.[6][9] Journal of Medicinal Chemistry. (Contextual grounding for Indazole SAR).

Safety data sheet (SDS) for 3-Chloro-6-fluoro-4-nitroindazole

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as an advanced Safety Data Sheet (SDS) and handling protocol for 3-Chloro-6-fluoro-4-nitroindazole . It is designed for researchers and drug development professionals, prioritizing the "Precautionary Principle" where specific toxicological data is sparse.[1][2]

CAS Number: 885522-74-7 Document Type: Enhanced Safety Data Sheet (SDS) & Handling Protocol Version: 2.0 (Research Use Only)[1][2]

Executive Summary & Chemical Identity

3-Chloro-6-fluoro-4-nitroindazole is a highly functionalized heterocyclic building block used primarily in the synthesis of kinase inhibitors and other bioactive small molecules.[1][2] Its structure features an indazole core decorated with a nitro group at the 4-position, a fluorine at the 6-position, and a chlorine at the 3-position.[1][2][3][4][5]

Critical Safety Note: The presence of a nitro group on a heterocyclic ring adjacent to halogens introduces potential energetic properties (thermal instability) and high reactivity .[1][2] Furthermore, structural analogs (e.g., 3,6-dichloro-4-nitroindazole) exhibit acute toxicity.[1][2] Therefore, this compound must be handled as a High Potency / High Hazard material.[1][2]

Chemical Identity Table
ParameterDetail
IUPAC Name 3-Chloro-6-fluoro-4-nitro-1H-indazole
CAS Number 885522-74-7
Molecular Formula C₇H₃ClFN₃O₂
Molecular Weight 215.57 g/mol
Appearance Yellow to Orange Solid (Characteristic of nitro-indazoles)
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM; insoluble in water.[1][2][6][7][8]
Structural Class Halogenated Nitro-heterocycle

Hazard Identification & Risk Assessment (GHS)

Rationale: Due to limited specific tox-data for this exact isomer, classification is derived via Structure-Activity Relationship (SAR) read-across from the homologous 3,6-dichloro-4-nitroindazole (CAS 885522-69-0).[1]

GHS Classification (Anticipated)
  • Acute Toxicity, Oral: Category 3 (H301) – Toxic if swallowed.[1][2]

  • Skin Corrosion/Irritation: Category 2 (H315).[1][2]

  • Serious Eye Damage/Irritation: Category 2A (H319).[1][2]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) – Respiratory Irritation.[1][2]

  • Physical Hazard: Warning – Substance containing a nitro group; potential for thermal instability.[1][2]

Precautionary Statements (Selected)
  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1][2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1][2]

  • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

Self-Validating Handling Protocol

This workflow enforces a "Check-Verify-Execute" loop to prevent exposure and accidents.[1][2]

DOT Diagram 1: Risk Assessment & Handling Workflow

HandlingProtocol Start START: Material Receipt RiskAssess Step 1: Risk Assessment (Check GHS & Analog Data) Start->RiskAssess ScaleCheck Step 2: Scale Check Is quantity > 500mg? RiskAssess->ScaleCheck DSC_Test Step 3A: Thermal Stability Test (DSC/ARC Screening for Explosivity) ScaleCheck->DSC_Test Yes (>500mg) StandardPPE Step 3B: Standard PPE (Nitrile Gloves, Lab Coat, Goggles) ScaleCheck->StandardPPE No (<500mg) DSC_Test->StandardPPE Stable HighCont Step 3C: High Containment (Fume Hood + Blast Shield + Double Gloves) DSC_Test->HighCont Exotherm Detected Synthesis Step 4: Synthesis/Usage (Avoid metal spatulas if shock sensitive) StandardPPE->Synthesis HighCont->Synthesis Quench Step 5: Quenching/Disposal (Chemical Deactivation) Synthesis->Quench

Caption: Logic flow for handling nitro-indazoles. Note the mandatory thermal screening (DSC) for scales >500mg due to the nitro group.[1][2]

Detailed Handling Procedures
  • Engineering Controls: Always handle within a certified chemical fume hood. For powders, use a static-dissipative balance enclosure to prevent aerosolization.[1][2]

  • Personal Protective Equipment (PPE):

    • Hands: Double-gloving recommended (Nitrile outer / Latex inner) to provide a breakthrough barrier against dissolved nitro-aromatics.[1][2]

    • Eyes: Chemical splash goggles.[1][2] Face shield required if working with >1g.[1][2]

  • Specific Manipulation:

    • Avoid Friction: Nitro-indazoles can be sensitive to friction.[1][2] Use Teflon-coated spatulas instead of metal.

    • Solvent Choice: Dissolve in DMSO or DMF for biological assays.[1][2] Avoid evaporating to dryness with heat; use rotary evaporation under reduced pressure at <40°C.[1][2]

Stability and Reactivity (The "Nitro" Factor)

Researchers often underestimate the energy potential of nitro-functionalized heterocycles.[1][2]

  • Thermal Stability: The nitro group at position 4 is electronically coupled to the indazole ring.[1][2] Decomposition may release NOx gases rapidly.[1][2]

    • Protocol: Perform a Differential Scanning Calorimetry (DSC) run on a small sample (<5mg) before scaling up any reaction involving heating this compound above 80°C.[1][2]

  • Incompatible Materials: Strong reducing agents (e.g., LiAlH4, Hydrazine), strong bases (potential for deprotonation and ring-opening), and alkali metals.[1][2]

  • Hazardous Decomposition: Carbon oxides, Nitrogen oxides (NOx), Hydrogen chloride gas, Hydrogen fluoride gas.[1][2]

Emergency Response Logic

In the event of exposure, immediate and specific actions are required.[1][2] This compound is likely a metabolic poison (uncoupling oxidative phosphorylation is common with nitro-aromatics).[1][2]

DOT Diagram 2: Emergency Response Decision Tree

EmergencyResponse Incident INCIDENT DETECTED Type Exposure Type? Incident->Type Skin Skin Contact (Potential Absorption) Type->Skin Eye Eye Contact (Corrosive Risk) Type->Eye Inhale Inhalation (Systemic Tox) Type->Inhale ActionSkin Action: Wash 15min w/ Soap Do NOT use solvent Skin->ActionSkin ActionEye Action: Rinse 15min Lift Eyelids Eye->ActionEye ActionInhale Action: Fresh Air + Oxygen Monitor for Blue Lips (Cyanosis) Inhale->ActionInhale Medical Medical Attention: Bring SDS + Mention Nitro-Aromatic ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Caption: Emergency response tree highlighting specific treatments (e.g., checking for cyanosis in inhalation cases).

First Aid Measures
  • General Advice: Consult a physician. Show this safety data sheet to the doctor in attendance.

  • If Inhaled: Move person into fresh air.[1][2] If not breathing, give artificial respiration.[1][2] Warning: Rescuer should avoid mouth-to-mouth resuscitation if the material is toxic; use a pocket mask.[1][2]

  • In Case of Skin Contact: Wash off immediately with soap and plenty of water.[1][2] Do not use ethanol or DMSO to clean skin, as this will increase transdermal absorption.[1][2]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.[1][2] Call a POISON CENTER immediately.[1][2]

Toxicological Information (Read-Across)

  • Acute Toxicity: Data for CAS 885522-74-7 is limited.[1][2] Based on the analog 3,6-dichloro-4-nitroindazole (CAS 885522-69-0), the LD50 (oral, rat) is estimated to be between 50-300 mg/kg .[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2]

  • Carcinogenicity: Nitro-aromatics are often flagged as potential genotoxic impurities (PGIs).[1][2] Handle as a suspect carcinogen.[1][2]

  • Germ Cell Mutagenicity: Suspected positive (Ames test analog data).[1][2]

Disposal Considerations

  • Waste Treatment: Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[1][2]

  • Contaminated Packaging: Dispose of as unused product. Do not reuse containers.

  • Note: Ensure compliance with local environmental regulations (RCRA in US, List of Wastes in EU).

References

  • Namiki Shoji Co., Ltd. (2019).[1][2] Building Block Catalog: Indazoles. Retrieved from [Link][1][2]

  • PubChem. (2025).[1][2][9] Compound Summary: 3-chloro-6-nitroindazole (Structural Analog).[2][7] Retrieved from [Link][1][2]

Sources

Novel Indazole Scaffolds for Kinase Inhibitor Discovery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole ring system has solidified its status as a "privileged scaffold" in medicinal chemistry, particularly in the realm of kinase inhibitor discovery. Though uncommon in nature, synthetic indazole derivatives exhibit a vast array of pharmacological activities.[1][2] Their unique structural and electronic properties enable them to form crucial interactions within the ATP-binding pocket of numerous protein kinases, making them a cornerstone for the development of targeted cancer therapies.[1][3] This guide provides a comprehensive technical overview of the design, synthesis, and biological evaluation of novel indazole-based kinase inhibitors, grounded in field-proven insights.

Part 1: The Strategic Value of the Indazole Core in Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a well-established driver of many diseases, especially cancer.[4] The indazole nucleus, a bicyclic heterocycle composed of fused benzene and pyrazole rings, serves as an exceptional "hinge-binding" motif.[1] It can act as a bioisostere for structures like indole or phenol, offering potential improvements in metabolic stability and the ability to form key hydrogen bonds with biological targets.[1][5]

The indazole scaffold exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[1][6] This 1H-indazole structure is particularly adept at mimicking the adenine core of ATP, allowing it to anchor effectively within the kinase hinge region. This foundational interaction provides a stable platform for further chemical modifications aimed at achieving high potency and selectivity. The versatility of the indazole core allows for substitutions at multiple positions, enabling the fine-tuning of structure-activity relationships (SAR) and the exploration of various sub-pockets within the kinase active site.[7]

Part 2: The Discovery Workflow: From Concept to Candidate

The development of a novel indazole-based kinase inhibitor is a systematic, multi-disciplinary process that integrates computational design, synthetic chemistry, and rigorous biological testing.

Caption: A streamlined workflow for the discovery of indazole-based kinase inhibitors.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for Indazole Elaboration

A cornerstone of synthetic strategy for modifying the indazole scaffold is the Suzuki-Miyaura cross-coupling reaction. This protocol offers a versatile and reproducible method for introducing a wide range of substituents.

  • Reaction Assembly: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the halo-indazole (e.g., 6-bromo-1H-indazole) (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition: Introduce a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and an aqueous solution (e.g., 4:1 ratio).

  • Degassing: To ensure an oxygen-free environment, subject the reaction mixture to three cycles of vacuum followed by backfilling with the inert gas.

  • Thermal Conditions: Heat the mixture to a temperature ranging from 80-110 °C. Monitor the reaction's progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Aqueous Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent such as ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified using flash column chromatography to yield the desired substituted indazole.

Trustworthiness: The success of the Suzuki-Miyaura coupling is highly dependent on the quality of the reagents and the rigorous exclusion of oxygen, which can poison the palladium catalyst. Proper degassing techniques are paramount for achieving high yields and reproducibility.

Part 3: Decoding Structure-Activity Relationships (SAR)

Systematic modification of the indazole scaffold is essential for optimizing potency, selectivity, and drug-like properties. SAR studies provide a roadmap for rational drug design.

Key Substitution Vectors on the Indazole Scaffold

Caption: Primary positions on the indazole ring for chemical modification to modulate kinase inhibitory activity.

  • N1-Position: Substitutions at this position can influence the hydrogen bonding network with the kinase hinge region and can be exploited to gain selectivity.

  • C3-Position: This position often extends towards the solvent-exposed region of the ATP-binding site. Modifications here can be used to improve aqueous solubility and other pharmacokinetic parameters.[8]

  • C5-Position: This vector typically points towards the "gatekeeper" residue, a critical determinant of kinase selectivity. Judicious choice of substituents at this position can discriminate between closely related kinases.

  • C6-Position: The C6-position generally probes a hydrophobic pocket within the active site. Introducing lipophilic groups can enhance potency, but this must be carefully balanced to maintain favorable ADMET properties.[8]

Illustrative SAR Data for Indazole-Based Kinase Inhibitors

The following table presents a summary of IC₅₀ values for several publicly disclosed indazole-containing kinase inhibitors, demonstrating the impact of structural modifications on potency.

CompoundTarget Kinase(s)IC₅₀ (nM)Key Structural Features
Pazopanib VEGFR-230Indazole core with a pyrimidine substituent.[7][9]
Axitinib VEGFR, PDGFR~1-2Indazole scaffold with a sulfonamide moiety.[8]
Merestinib c-Met~1-5Indazole derivative with a distinct substitution pattern.[10]
Entrectinib Trk/ROS1/ALK~1-10Fused indazole-like structure.[8]
Compound 109 EGFR (T790M)5.3A 1H-indazole derivative from a structure-guided design.[7][11]
Compound C05 PLK4< 0.1A novel indazole-based inhibitor with exceptional potency.[12]

This table is a compilation of data from multiple sources and is intended for illustrative purposes.

Part 4: Rigorous Biological Evaluation

A comprehensive biological evaluation is critical to characterize the activity, selectivity, and therapeutic potential of novel indazole inhibitors.

Targeting a Kinase Signaling Pathway

G cluster_pathway Generic Kinase Signaling Cascade Receptor Receptor Tyrosine Kinase TargetKinase Target Kinase Receptor->TargetKinase DownstreamKinase1 Downstream Kinase 1 TargetKinase->DownstreamKinase1 DownstreamKinase2 Downstream Kinase 2 DownstreamKinase1->DownstreamKinase2 EffectorProtein Effector Protein DownstreamKinase2->EffectorProtein CellularResponse Cellular Response (e.g., Proliferation) EffectorProtein->CellularResponse IndazoleInhibitor Indazole Inhibitor IndazoleInhibitor->TargetKinase

Caption: An indazole-based inhibitor blocks the activity of a target kinase, thereby interrupting the downstream signaling cascade.

Experimental Protocol: In Vitro Biochemical Kinase Assay (e.g., ADP-Glo™)

This protocol outlines a widely used method to determine the in vitro potency of an inhibitor against a purified kinase.

  • Compound Preparation: Create a serial dilution of the indazole inhibitor in 100% DMSO.

  • Reaction Setup: In a multi-well plate (e.g., 384-well), add the kinase, its specific substrate, and the inhibitor solution.

  • Initiation and Incubation: Initiate the kinase reaction by adding a solution of ATP. Incubate the plate at a controlled temperature (e.g., room temperature or 30 °C) for a predetermined duration (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to stop the enzymatic reaction and deplete any unconsumed ATP.

  • Signal Generation: Add the Kinase Detection Reagent. This converts the ADP generated by the kinase reaction into ATP, which then fuels a luciferase/luciferin reaction, producing a luminescent signal.

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the kinase activity. Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Authoritative Grounding: The ADP-Glo™ Kinase Assay is a robust and sensitive platform for quantifying kinase activity. For detailed technical specifications and protocols, refer to the manufacturer, Promega Corporation.[13]

Part 5: Future Perspectives

The indazole scaffold will undoubtedly continue to be a fertile ground for the discovery of innovative kinase inhibitors.[6] Future research will likely focus on several key areas: overcoming acquired drug resistance, developing inhibitors that target allosteric sites, and exploring novel indazole-based covalent inhibitors. The integration of advanced computational tools, including artificial intelligence and machine learning, will further accelerate the design-synthesize-test-analyze cycle, paving the way for the next generation of highly targeted and effective cancer therapies.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. (2018). Available from: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. (2024). Available from: [Link]

  • Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. Bioorganic & Medicinal Chemistry Letters. (2012). Available from: [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. (2021). Available from: [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. (2021). Available from: [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry. (2023). Available from: [Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Journal of Applied Pharmaceutical Science. (2016). Available from: [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. (2021). Available from: [Link]

  • N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors. ACS Medicinal Chemistry Letters. (2012). Available from: [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. (2021). Available from: [Link]

  • Recent Advances in the Development of Indazole-based Anticancer Agents. ChemMedChem. (2018). Available from: [Link]

  • Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities. RSC Advances. (2018). Available from: [Link]

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters. (2016). Available from: [Link]

  • Pathways for the synthesis of indazole derivatives. ResearchGate. (2021). Available from: [Link]

  • Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. European Journal of Medicinal Chemistry. (2017). Available from: [Link]

  • Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. RSC Medicinal Chemistry. (2024). Available from: [Link]

  • Structures of kinase inhibitors containing an indazole moiety. ResearchGate. (2021). Available from: [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. (2021). Available from: [Link]

  • New Indazole Derivatives as Potential Scaffolds for the Development of Anticancer, Antiviral, and Anti-tuberculosis Chemotherapeutic Compounds. Bentham Science. (2025). Available from: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. (2018). Available from: [Link]

Sources

Structure-Activity Relationship of 4-Nitroindazole vs. 5-Nitroindazole: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, giving rise to a multitude of compounds with diverse biological activities. The introduction of a nitro group onto this bicyclic system profoundly influences its electronic properties and, consequently, its interaction with biological targets. The specific position of this nitro substituent is a critical determinant of the resulting pharmacological profile. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-nitroindazole and 5-nitroindazole, two key isomers whose subtle structural difference leads to distinct therapeutic potentials. We will explore their physicochemical properties, delve into their comparative activities in antiparasitic, antitubercular, and anticancer contexts, and provide standardized protocols for their biological evaluation.

Introduction: The Significance of Nitroindazoles in Drug Discovery

Nitroaromatic compounds, despite historical concerns regarding toxicity, have found a firm place in the modern pharmacopeia, particularly as antimicrobial and anticancer agents. Their mechanism often relies on the bioreduction of the nitro group within target cells or organisms, leading to the formation of cytotoxic reactive nitrogen species. The indazole ring system, a bicyclic heteroaromatic structure, offers a versatile scaffold that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties.

The combination of these two moieties—the nitro group and the indazole core—has yielded compounds with significant therapeutic promise. Derivatives of 5-nitroindazole, in particular, have been extensively investigated as potent agents against neglected tropical diseases caused by protozoan parasites like Trypanosoma cruzi and Leishmania species.[1][2] Conversely, other isomers, such as 4-nitroindazole, have shown potent activity as enzyme inhibitors.[3] Understanding the SAR of these isomers is paramount for the rational design of next-generation therapeutics with enhanced potency and selectivity. This guide aims to dissect the causal relationships between the isomeric structures of 4- and 5-nitroindazole and their observed biological activities.

Physicochemical and Structural Properties: The Isomeric Divide

The shift of the nitro group from position 5 to position 4 induces subtle yet significant changes in the molecule's physicochemical properties. These differences in electron distribution, polarity, and shape directly impact solubility, membrane permeability, and molecular interactions with target proteins.

Property4-Nitroindazole5-Nitroindazole
Molecular Formula C₇H₅N₃O₂[4]C₇H₅N₃O₂[5]
Molecular Weight 163.13 g/mol [4]163.13 g/mol [5]
Appearance White to yellow solid[6]Yellow to green colored powder[7]
Melting Point 199-203 °C[6]207-212 °C[8][9]
Boiling Point 383.3±15.0 °C (Predicted)[6]383.3±15.0 °C (Predicted)[8]
LogP 1.40[10]3.96[9]
pKa 11.08±0.40 (Predicted)[6]Not readily available
Topological Polar Surface Area (TPSA) 74.50 Ų[10]74.5 Ų[5]

A key differentiator is the predicted lipophilicity (LogP). The higher LogP value for 5-nitroindazole suggests it is more nonpolar than its 4-nitro counterpart, which could influence its ability to cross biological membranes.

Synthesis and Structural Analysis

Both isomers are typically synthesized from corresponding substituted fluorobenzaldehydes or nitroanilines.[11][12] For instance, 5-nitroindazole can be synthesized by reacting 2-fluoro-5-nitrobenzaldehyde with hydrazine hydrate.[11][12]

The precise three-dimensional arrangement of atoms, bond lengths, and intermolecular interactions are elucidated using techniques like X-ray crystallography.[13][14] Studies on 5-nitroindazole derivatives confirm the planarity of the indazole ring system, with the nitro group being nearly coplanar.[15] This planarity is crucial for π–π stacking interactions, which can be important for binding to biological targets.[15]

G cluster_synthesis General Synthesis of Nitroindazoles Start Substituted 2-Fluoro-nitrobenzaldehyde Reaction Cyclization Reaction Start->Reaction 1. Reagent Hydrazine Hydrate (NH₂NH₂·H₂O) Reagent->Reaction 2. Solvent Solvent (e.g., DMF) Solvent->Reaction Purification Purification (Extraction, Crystallization) Reaction->Purification 3. Product Nitroindazole Product (e.g., 4- or 5-Nitroindazole) Purification->Product G cluster_workflow In Vitro Antichagasic Assay Workflow Start Culture T. cruzi Epimastigotes Adjust Adjust Parasite Concentration Start->Adjust Add Add Parasite Suspension to Wells Adjust->Add Plate Plate Serial Dilutions of Compounds Plate->Add Incubate_72h Incubate for 72h at 28°C Add->Incubate_72h Add_Resazurin Add Resazurin Viability Reagent Incubate_72h->Add_Resazurin Incubate_24h Incubate for 24h Add_Resazurin->Incubate_24h Read Measure Fluorescence (560ex / 590em) Incubate_24h->Read Analyze Calculate % Inhibition and IC₅₀ Values Read->Analyze

Fig 2: Step-by-step workflow for determining the IC₅₀ of test compounds against T. cruzi.

Conclusion and Future Perspectives

The comparative analysis of 4-nitroindazole and 5-nitroindazole unequivocally demonstrates that the positional isomerism of the nitro group is a critical determinant of biological activity. The 5-nitroindazole scaffold is a validated starting point for the development of antiparasitic agents, with its activity intrinsically linked to the bioreductive activation of the nitro group. In contrast, the 4-nitroindazole scaffold shows greater promise in the realm of enzyme inhibition, particularly for targets like nNOS.

Future research should focus on:

  • Direct Comparative Studies: Synthesizing and testing libraries of 4-nitroindazole derivatives against various protozoan parasites and Mtb to directly compare their efficacy and spectrum of activity with their 5-nitro counterparts.

  • Mechanism of Action: Elucidating the specific host and pathogen enzymes that interact with each isomer to better understand the basis for their differential activities.

  • Pharmacokinetic Profiling: Performing in-depth ADME (Absorption, Distribution, Metabolism, and Excretion) studies to correlate physicochemical properties with in vivo behavior and optimize drug-like characteristics.

By leveraging this fundamental SAR knowledge, medicinal chemists can more effectively design and develop novel nitroindazole-based therapeutics with improved potency, selectivity, and safety profiles to address pressing global health challenges.

References

  • ChemBK. 5-Nitroindazole. (2024-04-10). Available from: [Link]

  • PubMed. New potent 5-nitroindazole derivatives as inhibitors of Trypanosoma cruzi growth: synthesis, biological evaluation, and mechanism of action studies. (2009-12-15). Available from: [Link]

  • ChemicalLand21. 5-Nitroindazole(5401-94-5)MSDS Melting Point Boiling Density Storage Transport. Available from: [Link]

  • PubMed. Synthesis and biological properties of new 5-nitroindazole derivatives. (2005-05-02). Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21501, 5-Nitroindazole. Available from: [Link]

  • PubMed. Structure-activity relationships of antitubercular nitroimidazoles. 1. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. (2009-03-12). Available from: [Link]

  • MDPI. Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases. (2024-04-15). Available from: [Link]

  • PubMed. 4-substituted indazoles as new inhibitors of neuronal nitric oxide synthase. (2007-06-01). Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 18057, 4-Nitroindazole. Available from: [Link]

  • MDPI. In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. (2024-10-16). Available from: [Link]

  • ScienceDirect. 5-Nitroindazole derivatives as potential therapeutic alternatives against Acanthamoeba castellanii. (2022-05-23). Available from: [Link]

  • Analele Universității din București - Chimie. NEW DERIVATIVES OF 5-NITROINDAZOLE WITH POTENTIAL ANTITUMOR ACTIVITY. Available from: [Link]

  • PubMed. Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. (2024-04-08). Available from: [Link]

  • National Center for Biotechnology Information. Crystal structure and Hirshfeld surface analysis of 5-[(5-nitro-1H-indazol-1-yl)methyl]. (2019-01-01). Available from: [Link]

  • ResearchGate. Structure-Activity Relationships of Antitubercular Nitroimidazoles. 1. Structural Features Associated with Aerobic and Anaerobic Activities of 4-and 5-Nitroimidazoles. (2025-08-09). Available from: [Link]

  • National Center for Biotechnology Information. Antileishmanial activity of 5-nitroindazole derivatives. (2023-10-30). Available from: [Link]

  • ResearchGate. Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. (2024-04-08). Available from: [Link]

  • MolForge. 4-Nitroindazole (CID 18057) - Molecular Properties & Analysis. Available from: [Link]

  • Wikipedia. X-ray crystallography. Available from: [Link]

  • National Center for Biotechnology Information. Nitric oxide inhibition strategies. (2015-08-01). Available from: [Link]

  • Migration Letters. Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Available from: [Link]

Sources

Methodological & Application

Application Note: De Novo Synthesis of 3-Chloro-6-fluoro-4-nitroindazole from 2,6-Difluoroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Introduction & Strategic Rationale

The indazole scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as the core structural motif for numerous small-molecule kinase inhibitors [1]. Specifically, highly functionalized indazoles such as 3-chloro-6-fluoro-4-nitroindazole are critical precursors for developing targeted oncology therapeutics. The unique substitution pattern—featuring a 3-chloro group for cross-coupling or nucleophilic displacement, and a 4-nitro group for subsequent reduction to an amine—provides an ideal vector for exploring structure-activity relationships (SAR).

This application note details a robust, scalable, four-step synthetic protocol starting from the commercially available 2,6-difluoroaniline .

Mechanistic Causality & Design Principles
  • Sandmeyer Cyanation : Direct conversion of the aniline to a nitrile establishes the necessary carbon atom for the C3 position of the final indazole ring.

  • Regioselective Nitration : Electrophilic aromatic substitution is governed by the synergistic directing effects of the meta-directing nitrile and the ortho/para-directing fluorines.

  • Hydrazine-Mediated Cyclization : Hydrazine acts as a bis-nucleophile. The regioselective

    
     attack on the highly activated ortho-fluorine is followed by intramolecular cyclization onto the nitrile, constructing the 3-aminoindazole core[2].
    
  • Non-Aqueous Chlorination : Traditional aqueous Sandmeyer conditions (NaNO₂/HCl) on 3-aminoindazoles frequently result in the formation of 3-hydroxyindazole byproducts due to the high stability of the diazonium intermediate and competitive trapping by water. We utilize a non-aqueous approach with tert-butyl nitrite (

    
    -BuONO) and Copper(II) chloride to ensure exclusive chlorination [3].
    

Synthetic Workflow & Visualization

G SM 2,6-Difluoroaniline Int1 2,6-Difluorobenzonitrile SM->Int1 NaNO2, HCl CuCN, 0-5 °C Int2 2,6-Difluoro-3-nitrobenzonitrile Int1->Int2 HNO3, H2SO4 0 °C to RT Int3 3-Amino-6-fluoro- 4-nitroindazole Int2->Int3 NH2NH2·H2O EtOH, Reflux Product 3-Chloro-6-fluoro- 4-nitroindazole Int3->Product t-BuONO, CuCl2 MeCN, 65 °C

Figure 1: Four-step synthetic workflow from 2,6-difluoroaniline to the target indazole.

Chlorination A 3-Aminoindazole Derivative B Diazonium Intermediate A->B t-BuONO - t-BuOH C Aryl Radical Species B->C CuCl2 - N2, - CuCl D 3-Chloroindazole Product C->D CuCl2 - CuCl

Figure 2: Mechanistic pathway of the non-aqueous Sandmeyer chlorination.

Quantitative Data Summary

The following table summarizes the optimized reaction metrics validated across three independent pilot-scale batches (100 mmol scale).

StepTransformationReagents / CatalystTimeTempIsolated YieldPurity (HPLC)
1 Sandmeyer CyanationNaNO₂, CuCN, aq. HCl4 h0–5 °C82%>98%
2 NitrationFuming HNO₃, conc. H₂SO₄2 h0–25 °C75%>95%
3 CyclizationNH₂NH₂·H₂O, EtOH6 h80 °C88%>99%
4 Chlorinationt-BuONO, CuCl₂, MeCN3 h65 °C71%>98%

Detailed Experimental Protocols

Step 1: Synthesis of 2,6-Difluorobenzonitrile

Objective: Convert the primary aniline to a nitrile via a diazonium intermediate.

  • Diazotization: Suspend 2,6-difluoroaniline (12.9 g, 100 mmol) in a mixture of concentrated HCl (30 mL) and water (30 mL). Cool the vigorously stirred suspension to 0 °C in an ice-salt bath.

  • Add a solution of sodium nitrite (7.6 g, 110 mmol) in water (20 mL) dropwise over 30 minutes, maintaining the internal temperature below 5 °C. Stir for an additional 30 minutes to ensure complete diazotization.

  • Cyanation: In a separate flask, prepare a solution of Copper(I) cyanide (10.7 g, 120 mmol) and Potassium cyanide (15.6 g, 240 mmol) in water (100 mL) at 0 °C.

  • Carefully neutralize the diazonium solution with sodium carbonate, then add it dropwise to the CuCN/KCN solution. Caution: Perform strictly in a well-ventilated fume hood due to potential HCN gas evolution.

  • Allow the reaction to warm to room temperature and stir for 3 hours. Extract with ethyl acetate (3 × 100 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the product as a pale yellow solid.

Step 2: Synthesis of 2,6-Difluoro-3-nitrobenzonitrile

Objective: Regioselective introduction of the nitro group.

  • Dissolve 2,6-difluorobenzonitrile (11.4 g, 82 mmol) in concentrated H₂SO₄ (50 mL) and cool to 0 °C.

  • Nitration: Add fuming HNO₃ (5.2 mL, 123 mmol) dropwise over 20 minutes. The highly electron-withdrawing nature of the nitrile group mitigates the risk of over-nitration, but strict temperature control prevents oxidative degradation.

  • Remove the ice bath and stir at room temperature for 1.5 hours.

  • Quench: Pour the mixture slowly over crushed ice (400 g) with vigorous stirring. Filter the resulting precipitate, wash extensively with cold water until the filtrate is neutral, and dry under high vacuum to afford the nitrated intermediate.

Step 3: Synthesis of 3-Amino-6-fluoro-4-nitroindazole

Objective: Construct the indazole core via tandem


 and intramolecular cyclization.
  • Dissolve 2,6-difluoro-3-nitrobenzonitrile (11.0 g, 60 mmol) in absolute ethanol (120 mL).

  • Cyclization: Add hydrazine hydrate (64% in water, 9.0 mL, 180 mmol) in one portion. The solution will immediately darken.

  • Heat the reaction mixture to reflux (80 °C) for 6 hours. Monitor the consumption of the starting material via LC-MS.

  • Isolation: Cool the mixture to 0 °C. The product will crystallize directly from the ethanolic solution. Filter the bright orange/red crystals, wash with cold ethanol (20 mL), and dry under vacuum.

Step 4: Synthesis of 3-Chloro-6-fluoro-4-nitroindazole

Objective: Non-aqueous conversion of the C3-amine to a C3-chloride.

  • Suspend 3-amino-6-fluoro-4-nitroindazole (7.8 g, 40 mmol) and anhydrous Copper(II) chloride (6.5 g, 48 mmol) in anhydrous acetonitrile (150 mL).

  • Heat the suspension to 65 °C under an inert nitrogen atmosphere.

  • Diazotization/Halogenation: Add tert-butyl nitrite (90%, 7.1 mL, 54 mmol) dropwise over 45 minutes via a syringe pump. Note: Rapid addition will cause vigorous nitrogen gas evolution and reduce the yield.

  • Stir at 65 °C for an additional 2 hours until gas evolution ceases.

  • Workup: Cool to room temperature, quench with 20% aqueous HCl (100 mL) to solubilize copper salts, and extract with dichloromethane (3 × 100 mL).

  • Combine the organic layers, dry over MgSO₄, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the highly pure target compound.

References

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. ACS Publications. Available at:[Link] [1]

  • Indazole - Organic Syntheses Procedure. Organic Syntheses. Available at:[Link] [2]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. MDPI. Available at:[Link] [3]

Reduction of 4-nitro group in 3-chloro-6-fluoro-4-nitroindazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Reduction of 4-Nitro Group in 3-Chloro-6-Fluoro-4-Nitroindazole

Executive Summary

The reduction of 3-chloro-6-fluoro-4-nitroindazole to its corresponding amine (3-chloro-6-fluoro-4-aminoindazole ) presents a specific chemoselectivity challenge: the preservation of the C3-chlorine bond. Standard catalytic hydrogenation methods (e.g.,


, Pd/C) frequently result in hydrodehalogenation, stripping the chlorine atom before or concurrently with nitro reduction.

This Application Note details two field-proven protocols designed to ensure >98% retention of the halogen motif while achieving quantitative conversion of the nitro group.

  • Method A (Primary): Iron-mediated reduction (Fe/NH

    
    Cl) – Recommended for scalability and operational simplicity.
    
  • Method B (Alternative): Stannous Chloride reduction (SnCl

    
    ) – Recommended for small-scale discovery chemistry or stubborn substrates.
    

Strategic Analysis: The Chemoselectivity Challenge

The substrate contains three functional sites with distinct reduction potentials. Understanding the hierarchy of reactivity is critical for experimental design.

Functional GroupReactivity RiskMitigation Strategy
4-Nitro (-NO

)
Target. Needs full reduction to -NH

.
Use metals with high oxygen affinity (Fe, Sn).
3-Chloro (-Cl) High Risk. Susceptible to hydrogenolysis (Pd/C +

).
Avoid Pd catalysts; use SET (Single Electron Transfer) reagents.
6-Fluoro (-F) Low Risk. Generally stable, but affects ring electronics.Standard conditions apply; C-F bond is robust.
Reaction Pathway & Decision Tree

The following diagram illustrates the critical decision points to avoid the des-chloro impurity (3-H indazole).

ReductionPathway node_start Substrate: 3-chloro-6-fluoro-4-nitroindazole node_method_A Method A: Fe / NH4Cl / EtOH (Single Electron Transfer) node_start->node_method_A Recommended node_method_B Method B: SnCl2 / HCl (Acidic Reduction) node_start->node_method_B Alternative node_method_C Method C: H2 / Pd/C (Catalytic Hydrogenation) node_start->node_method_C High Risk node_product TARGET PRODUCT: 3-chloro-6-fluoro-4-aminoindazole node_method_A->node_product >95% Selectivity node_method_B->node_product High Selectivity (Difficult Workup) node_method_C->node_product Minor Pathway (Requires Sulfided Pt) node_impurity IMPURITY: 6-fluoro-4-aminoindazole (De-chlorinated) node_method_C->node_impurity Major Pathway

Figure 1: Decision tree highlighting the risk of dechlorination associated with catalytic hydrogenation compared to metal-mediated reduction.

Protocol A: Iron/Ammonium Chloride Reduction (Recommended)

This method utilizes "activated" iron powder.[1] It is mild, pH-neutral to slightly acidic, and highly selective for nitro groups in the presence of aryl halides.

Materials
  • Substrate: 3-chloro-6-fluoro-4-nitroindazole (1.0 equiv)

  • Reagent: Iron Powder (Fe), -325 mesh (5.0 - 10.0 equiv)

  • Additive: Ammonium Chloride (NH

    
    Cl) (1.0 - 3.0 equiv)
    
  • Solvent: Ethanol/Water (3:1 or 5:1 ratio)

Step-by-Step Procedure
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the substrate (1.0 equiv) in Ethanol.

  • Activation: Add water and Ammonium Chloride (NH

    
    Cl). Stir for 5 minutes at room temperature.
    
    • Note: The NH

      
      Cl acts as an electrolyte and mild proton source to activate the iron surface.
      
  • Reduction: Add Iron powder (5.0 equiv) in a single portion.

    • Observation: The reaction mixture will turn dark grey/black.

  • Reflux: Heat the mixture to vigorous reflux (

    
     bath temp) for 2–4 hours.
    
    • Monitoring: Monitor by TLC (50% EtOAc/Hexane) or LCMS. The starting material (SM) is usually less polar than the amine product.

    • Checkpoint: If reaction stalls, add an additional 2.0 equiv of Fe and 0.5 equiv NH

      
      Cl.
      
  • Workup (Critical Step):

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (EtOAc) and add a small amount of Celite.

    • Filter through a Celite pad to remove the iron sludge.[1] Do not let the iron cake dry out completely (pyrophoric risk); keep it wet with solvent.

    • Wash the cake copiously with EtOAc.

  • Purification:

    • Wash the filtrate with water (

      
      ) and brine (
      
      
      
      ).
    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
    • Result: Usually yields a solid requiring minimal purification.[2] If necessary, recrystallize from EtOH or perform flash chromatography.

Mechanism & Logic

The Fe/NH


Cl system operates via a surface-mediated electron transfer. Unlike catalytic hydrogenation, it does not generate metal-hydride species capable of inserting into the C-Cl bond, thereby preserving the halogen.

Protocol B: Stannous Chloride (SnCl ) Reduction

Use this method if the iron protocol fails to reach full conversion or if the substrate solubility in EtOH/Water is poor.

Materials
  • Substrate: 3-chloro-6-fluoro-4-nitroindazole (1.0 equiv)

  • Reagent: Tin(II) Chloride Dihydrate (SnCl

    
    ) (5.0 equiv)[3]
    
  • Solvent: Ethanol or Methanol (Concentrated HCl can be added for activation)

Step-by-Step Procedure
  • Dissolution: Dissolve the substrate in Ethanol (0.1 M concentration).

  • Addition: Add SnCl

    
     (5.0 equiv) solid in one portion.
    
  • Reaction: Heat to

    
     for 3 hours.
    
    • Note: If reaction is slow, add catalytic conc. HCl (3-5 drops).

  • Workup (The "Emulsion" Challenge):

    • Cool to room temperature.[1][2][3][4]

    • Neutralization: Carefully adjust pH to ~8 using saturated NaHCO

      
       or 1M NaOH.
      
    • Precipitation: Tin salts will precipitate as a thick white/grey slurry.

    • Filtration: Filter through Celite.[1][2][3] This step can be slow.

    • Extraction: Extract the filtrate with EtOAc.[3]

  • Isolation: Dry and concentrate the organic layer.[3][5]

Quality Control & Validation

Upon isolation, the product must be validated to ensure the C-Cl bond is intact.

Analytical MethodExpected Observation for Target (Amine)Observation for Impurity (Des-chloro)
LC-MS (ESI+) M+1 = 186/188 (Cl isotope pattern 3:1)M+1 = 152 (No Cl pattern)
1H NMR No proton at C3. Indazole NH signal present.New singlet at ~8.0 ppm (C3-H).
Appearance Off-white to yellow solid.Often lighter/white solid.
Process Workflow Visualization

ProcessFlow Step1 Dissolve Substrate (EtOH) Step2 Add Activator (aq. NH4Cl) Step1->Step2 Step3 Add Iron (Fe) Reflux 2-4h Step2->Step3 Step4 Filter (Celite) Remove Fe Sludge Step3->Step4 Completion Step5 Aq. Workup (EtOAc / Brine) Step4->Step5 Step6 QC: Check LCMS for Mass 186 Step5->Step6

Figure 2: Operational workflow for the Iron/Ammonium Chloride reduction protocol.

References

  • BenchChem. Protocol: Selective Reduction of an Aromatic Nitro Group using SnCl2[3]·2H2O.[3] Retrieved from .

  • Abbassi, N., et al. (2011).[6] Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. Synthetic Communications, 41(13), 1964-1971.

  • ScienceMadness. A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron.

  • Bouissane, L., et al. (2006).[7] Synthesis of Chloroaminoindazoles by Reduction of Nitroindazoles.[7] Heterocycles, 68(12), 2595.[7]

  • Organic Chemistry Portal. Reduction of Nitro Compounds: Iron-mediated Methods.

Sources

Suzuki coupling conditions for 3-chloroindazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Suzuki-Miyaura Coupling of 3-Chloroindazole Derivatives

Introduction: The Significance of 3-Arylindazoles

The indazole scaffold is a privileged heterocyclic motif in medicinal and agrochemical discovery, prized for its role as an indole bioisostere.[1][2] Specifically, 3-aryl-1H-indazoles are core components of numerous bioactive molecules, including anti-cancer agents and kinase inhibitors.[1][2] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction represents one of the most robust and versatile methods for forging the critical C-C bond between the indazole C-3 position and an aryl partner.[3][4] This late-stage functionalization strategy allows for the rapid generation of diverse compound libraries from common intermediates, accelerating drug discovery programs.[1]

However, the 3-chloroindazole substrate presents distinct challenges that can impede reaction success. The inherent stability of the aryl-chloride bond makes the initial oxidative addition step of the catalytic cycle kinetically demanding compared to its bromide or iodide counterparts.[5][6] Furthermore, the presence of the acidic N-H proton and the coordinating nitrogen atoms on the indazole ring can lead to catalyst inhibition or deactivation, particularly with unprotected substrates.[7]

This guide provides a comprehensive overview of the critical parameters, a field-tested protocol, and troubleshooting strategies to enable researchers to successfully perform the Suzuki coupling on this challenging, yet valuable, substrate class.

Pillar 1: Understanding the Core Reaction Parameters

The success of the Suzuki coupling of 3-chloroindazoles hinges on the rational selection of four key components: the palladium catalyst system, the base, the solvent, and the reaction temperature. Each choice is mechanistically driven to overcome the specific hurdles presented by the substrate.

The Catalytic System: Overcoming C-Cl Bond Inertness

The rate-limiting step for many aryl chloride couplings is the initial oxidative addition of the C-Cl bond to the Pd(0) center.[5][8] To facilitate this challenging step, highly active catalyst systems are required.

  • Palladium Source: While various Pd(II) salts [e.g., Pd(OAc)₂] or Pd(0) complexes [e.g., Pd₂(dba)₃] can serve as pre-catalysts, their effectiveness is entirely dependent on the accompanying ligand.[5][9] The active catalyst is a Pd(0) species, which must be generated in situ from Pd(II) sources.[9]

  • The Ligand (The Key to Success): Standard phosphine ligands like PPh₃ are often ineffective for activating aryl chlorides.[10] The solution lies in using electron-rich and sterically bulky phosphine ligands, such as the Buchwald-type biarylphosphines (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs).[7][11]

    • Causality: These advanced ligands promote the formation of highly reactive, coordinatively unsaturated 14-electron monoligated Pd(0) complexes.[12] The high electron density on the palladium center facilitates its insertion into the strong C-Cl bond, while the ligand's steric bulk accelerates the final, product-releasing reductive elimination step.[12][13] For unprotected 3-chloroindazole, ligands like XPhos and SPhos have proven effective.[7]

The Base: Activating the Nucleophile

The base plays a multifaceted role in the catalytic cycle and is not merely a stoichiometric scavenger.[12] Its primary function is to react with the boronic acid to form a more nucleophilic boronate species (-B(OH)₃⁻), which is essential for the transmetalation step.[11]

  • Choice of Base: Strong, non-nucleophilic inorganic bases are generally preferred.

    • Potassium Phosphate (K₃PO₄): An excellent choice, particularly for heteroaromatic substrates. Its strength is sufficient to promote the reaction, and it often provides good yields.[7][10]

    • Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base that can be highly effective, especially in difficult couplings or when using microwave heating.[14][15]

    • Potassium Carbonate (K₂CO₃): A milder and less expensive option, but may require higher temperatures or longer reaction times for challenging substrates.[2]

The Solvent System: A Balancing Act

The solvent must solubilize the organic substrates, the catalyst complex, and the inorganic base to facilitate interaction.

  • Common Solvents: Aprotic polar solvents such as 1,4-dioxane , tetrahydrofuran (THF) , or toluene are frequently used.[9][12]

  • The Role of Water: The reaction is often run in a biphasic mixture with water (e.g., dioxane/H₂O 4:1).[7] Water can help dissolve the inorganic base, promoting its activity. However, an excess of water or prolonged heating in its presence can lead to a detrimental side reaction: protodeboronation, where the boronic acid is converted to an unreactive arene.[10][16] For highly sensitive substrates, anhydrous conditions may be explored, though this can make dissolving the base more challenging.[16]

Pillar 2: The Catalytic Cycle & Experimental Workflow

A deep understanding of the reaction mechanism and a logical experimental flow are crucial for reproducible success and effective troubleshooting.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[5]

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)L₂ (Active Catalyst) PdII_A Ar¹-Pd(II)(X)L₂ (Oxidative Adduct) Pd0->PdII_A Oxidative Addition PdII_B Ar¹-Pd(II)(O-Base)L₂ PdII_A->PdII_B Ligand Exchange PdII_C Ar¹-Pd(II)(Ar²)L₂ (Di-aryl Complex) PdII_B->PdII_C Transmetalation PdII_C->Pd0 Reductive Elimination Product Ar¹-Ar² (3-Arylindazole) PdII_C->Product Ar1X Ar¹-Cl (3-Chloroindazole) Ar1X->PdII_A Ar2BOH2 Ar²-B(OH)₂ (Boronic Acid) Ar2BOH2->PdII_C Base Base (e.g., K₃PO₄) Base->PdII_B

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow Diagram

A systematic workflow ensures all critical steps are performed correctly, particularly the establishment of an inert atmosphere to protect the oxygen-sensitive catalyst.

Caption: A logical workflow for the Suzuki coupling experiment.

Pillar 3: Data-Driven Protocol and Validation

The following protocol is based on optimized conditions reported for the challenging coupling of unprotected 3-chloroindazole.[7] The accompanying data illustrates the critical impact of ligand choice on reaction efficiency.

Comparative Ligand Performance

The choice of ligand directly correlates with reaction success. The data below, adapted from studies on 3-chloroindazole, demonstrates the superiority of modern Buchwald-type ligands over more traditional ones.[7]

Pd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ (1.0)XPhos (2.0)K₃PO₄ (2.0)Dioxane/H₂O1001556%
Pd₂(dba)₃ (1.0)SPhos (2.0)K₃PO₄ (2.0)Dioxane/H₂O1001552%
Pd₂(dba)₃ (1.0)P(tBu)₃ (2.0)K₃PO₄ (2.0)Dioxane/H₂O1001528%
Pd(OAc)₂ (2.0)PPh₃ (4.0)K₃PO₄ (2.0)Dioxane/H₂O10015<5%

Note: Yields are for the coupling of unprotected 3-chloroindazole with 3-fluorophenylboronic acid. Using N-protected 3-chloroindazole dramatically improves yields to >90% under similar conditions.[7]

Detailed Experimental Protocol

Materials:

  • 3-Chloroindazole (1.0 equiv.)

  • Arylboronic acid (1.5 - 2.0 equiv.)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv.)

  • Anhydrous, degassed 1,4-Dioxane

  • Degassed deionized water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add 3-chloroindazole, the arylboronic acid, K₃PO₄, the palladium pre-catalyst, and the phosphine ligand.

  • Establish Inert Atmosphere: Seal the vessel with a septum or cap. Connect it to a Schlenk line and perform 3-5 cycles of evacuating the vessel under vacuum and backfilling with inert gas. This step is critical to remove oxygen, which can deactivate the catalyst.[6]

  • Solvent Addition: Using gas-tight syringes, add the degassed 1,4-dioxane followed by the degassed water to achieve the desired solvent ratio (e.g., 4:1 or 5:1). The final reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C).[6] Stir the mixture vigorously to ensure proper mixing of the biphasic system.

  • Monitoring: Monitor the reaction's progress periodically by taking small aliquots (via syringe) and analyzing them by TLC or LC-MS.

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute the mixture with ethyl acetate or another suitable organic solvent. Wash the organic layer sequentially with water and then brine to remove the inorganic base and salts.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure 3-arylindazole product.

Trustworthiness: A Self-Validating System & Troubleshooting

Even with an optimized protocol, challenges can arise. A systematic approach to troubleshooting is key to identifying and solving problems.

Problem Potential Cause(s) Suggested Solutions
No or Low Conversion 1. Inactive Catalyst: Catalyst was oxidized due to insufficient degassing; Pre-catalyst failed to reduce to active Pd(0).[10] 2. Poor Ligand Choice: Ligand is not electron-rich/bulky enough for C-Cl activation.[17] 3. Insufficient Base Strength: Base is too weak or insoluble to facilitate transmetalation.1. Ensure meticulous degassing (freeze-pump-thaw for solvents). Use a fresh batch of catalyst. Consider a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern pre-catalyst (e.g., XPhos G3).[10] 2. Switch to a proven ligand system like XPhos or SPhos.[7] 3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure vigorous stirring.[10]
Protodeboronation The boronic acid (Ar-B(OH)₂) is replaced by a proton (Ar-H). Caused by excess water, high temperatures, or certain bases.[10]1. Reduce the amount of water in the solvent system or try anhydrous conditions. 2. Lower the reaction temperature and extend the reaction time. 3. Use a more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid.[6]
Homocoupling Two boronic acid molecules couple to form a biaryl byproduct (Ar-Ar). Often exacerbated by the presence of oxygen.[6]1. Improve degassing technique to rigorously exclude oxygen. 2. Reduce catalyst loading. 3. Use bulky ligands that disfavor the formation of the homocoupled product.[10]
Dehalogenation The starting 3-chloroindazole is reduced to indazole. Can occur via side reactions in the catalytic cycle.[10]1. Screen different bases or solvents. 2. Lower the reaction temperature. 3. Ensure the purity of all reagents.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Egan, B. A., & Burton, P. M. (2014). Synthesis of 3-aryl-1H-indazoles via iridium-catalysed C–H borylation and Suzuki–Miyaura coupling. RSC Advances, 4(65), 34333-34336. DOI:10.1039/C4RA04235B. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]

  • Schroeder, C. M., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), 399-405. DOI: 10.1126/science.adc8743. Retrieved from [Link]

  • Bavetsias, V., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4455-4467. Retrieved from [Link]

  • Lindsley, C. W., et al. (2010). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 51(35), 4683-4685. Retrieved from [Link]

  • Ben-Yahia, A., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Letters in Organic Chemistry, 10(9), 652-658. Retrieved from [Link]

  • Singh, P., et al. (2017). Synthesis and antibacterial evaluation of 3-aryl indazoles. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Bedford, R. B., et al. (2020). The iron-catalysed Suzuki coupling of aryl chlorides. Nature Catalysis, 3, 539-546. Retrieved from [Link]

  • Guram, A. S., et al. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5104-5112. Retrieved from [Link]

  • Guram, A. S., et al. (2006). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters, 8(9), 1787-1789. DOI: 10.1021/ol060427y. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • PubMed. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Retrieved from [Link]

  • Chemistry Steps. (2026, February 28). Suzuki Coupling Reaction | Palladium Catalyzed Carbon-Carbon Bond Formation Reaction. [Video]. YouTube. Retrieved from [Link]

  • MDPI. (2021). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. Retrieved from [Link]

  • ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]

  • Nolan, S. P., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(46), 17306-17315. Retrieved from [Link]

  • ResearchGate. (n.d.). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Retrieved from [Link]

  • MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction - Chem 115. Harvard University. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • NCBI. (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Retrieved from [Link]

  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Suzuki Cross Coupling Reaction-A Review. Retrieved from [Link]

Sources

Application Note: Regioselective Nucleophilic Aromatic Substitution (SₙAr) on 3-Chloro-6-fluoro-4-nitroindazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Chemical Rationale

The indazole core is a privileged scaffold in contemporary drug discovery, frequently utilized in the development of kinase inhibitors and targeted cancer therapies[1]. Among the vast array of available building blocks, 3-Chloro-6-fluoro-4-nitroindazole stands out as a highly versatile, orthogonally addressable intermediate[2].

The power of this molecule lies in its capacity for sequential, regioselective functionalization. When subjected to basic conditions in the presence of a nucleophile, the molecule undergoes highly predictable Nucleophilic Aromatic Substitution (SₙAr).

The Causality of Regioselectivity (Expertise & Experience)

A common challenge in polyhalogenated heterocycles is predicting which halogen will act as the leaving group. In this scaffold, the SₙAr occurs exclusively at the C6-fluoro position, leaving the C3-chloro position completely intact. This regioselectivity is driven by three fundamental chemical principles:

  • Leaving Group Kinetics: In SₙAr reactions, the rate-determining step is the nucleophilic attack to form the Meisenheimer complex, not the departure of the leaving group. Fluorine's extreme electronegativity severely depletes electron density at C6, lowering the activation energy for nucleophilic attack. Consequently, fluoride is an exceptionally superior leaving group compared to chloride in SₙAr reactions[1].

  • Resonance Activation: The negative charge generated in the Meisenheimer complex at C6 can be delocalized directly onto the indazole's N2 nitrogen, stabilizing the transition state[3].

  • Inductive Withdrawal: While the 4-nitro group is meta to the 6-fluoro position (preventing direct resonance stabilization), it exerts a powerful inductive electron-withdrawing effect (-I effect) that further lowers the LUMO energy of the aromatic system, facilitating the reaction[4].

Conversely, the C3-chloro group is relatively inert to mild SₙAr conditions and is typically reserved for downstream transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura)[2].

SNAr_Logic SM 3-Chloro-6-fluoro- 4-nitroindazole TS Meisenheimer Complex SM->TS Base, Heat Nuc Nucleophile (e.g., Morpholine) Nuc->TS Prod 6-Substituted Product TS->Prod -F⁻ (Fast)

Caption: Regioselective SₙAr mechanism at the C6 position of the indazole core.

Quantitative Reaction Parameters

The table below summarizes the optimized parameters for displacing the C6-fluoride with various classes of nucleophiles.

Nucleophile ClassRepresentative ReagentBase / CatalystSolventTemp (°C)Time (h)Expected Yield
Cyclic Sec. AmineMorpholineK₂CO₃ (2.0 eq)DMF80 - 902 - 485 - 95%
Primary AmineBenzylamineDIPEA (2.5 eq)NMP90 - 1004 - 675 - 85%
AlkoxideSodium MethoxideNone (Reagent is base)THF/MeOH60 - 701 - 280 - 90%
ThiolateSodium ThiomethoxideNone (Reagent is base)DMF25 - 401 - 290 - 98%

Step-by-Step Methodology: SₙAr with Morpholine

This protocol details the synthesis of 3-Chloro-6-morpholino-4-nitro-1H-indazole using a secondary amine. The procedure is designed to be highly scalable and relies on precipitation rather than chromatography for isolation.

Step 1: Reactor Preparation and Reagent Charging
  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 3-Chloro-6-fluoro-4-nitroindazole (1.0 equivalent, e.g., 5.0 g, 23.2 mmol).

  • Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 equivalents, 6.4 g, 46.4 mmol).

    • Causality: K₂CO₃ is utilized as a heterogeneous, inorganic acid scavenger. It neutralizes the HF byproduct, preventing the protonation and subsequent deactivation of the morpholine nucleophile. Because it is insoluble in DMF, it prevents over-deprotonation of the indazole N1 (pKₐ ~ 14), which would otherwise form an unreactive indazolide anion.

  • Suspend the mixture in anhydrous N,N-Dimethylformamide (DMF) (0.2 M relative to the indazole, ~115 mL).

    • Causality: Polar aprotic solvents like DMF do not hydrogen-bond to the nucleophile, leaving the amine "naked" and highly reactive, while simultaneously stabilizing the polar Meisenheimer transition state.

  • Add Morpholine (1.2 equivalents, 2.4 mL, 27.8 mmol) dropwise at room temperature.

Step 2: Thermal Activation and Kinetic Monitoring
  • Attach a reflux condenser and heat the reaction mixture to 85 °C under a nitrogen atmosphere.

  • Stir vigorously for 3 hours.

    • Causality: While the 6-position is activated, the aromatic ring still requires thermal energy to overcome the aromatic stabilization energy during the formation of the transition state.

Step 3: Reaction Quenching and Precipitation
  • Once the reaction is deemed complete (see Self-Validating Checkpoints below), remove the flask from the heat source and allow it to cool to room temperature.

  • Pour the crude DMF mixture slowly into rapidly stirring ice-water (approx. 400 mL).

    • Causality: DMF is miscible with water, whereas the morpholino-indazole product is highly hydrophobic. This step forces the product to crash out of solution as a solid precipitate, simultaneously dissolving the K₂CO₃ and KF salts, thereby bypassing a tedious liquid-liquid extraction.

  • Stir the resulting suspension for 30 minutes to ensure complete precipitation and to break up any aggregates.

Step 4: Isolation and Desiccation
  • Collect the yellow/orange precipitate via vacuum filtration using a Büchner funnel.

  • Wash the filter cake sequentially with deionized water (2 × 50 mL) to remove residual salts/DMF, followed by ice-cold ethanol (20 mL).

    • Causality: The cold ethanol wash removes any unreacted morpholine and trace organic impurities without dissolving the target product.

  • Dry the solid under high vacuum at 45 °C for 12 hours to afford the pure product.

Self-Validating Analytical Checkpoints (Trustworthiness)

To ensure the protocol is functioning as a self-validating system, rely on the following analytical checkpoints rather than assumption:

  • TLC Monitoring: Elute with 30% Ethyl Acetate in Hexanes. The starting material is highly non-polar (high R_f). Upon substitution with morpholine, the product becomes significantly more polar. A successful reaction is visually confirmed by the complete disappearance of the high R_f spot and the emergence of a bright yellow, UV-active spot at a lower R_f.

  • LC-MS (ESI+): The starting material lacks basic sites and may ionize poorly. However, the morpholine adduct contains a basic tertiary amine and will ionize efficiently. Expect a clean mass peak at [M+H]⁺ = 283.0 (Exact mass for C₁₁H₁₁ClN₄O₃ is 282.05).

  • ¹H NMR (DMSO-d₆): The defining proof of regioselectivity lies in the aromatic protons. In the starting material, the H5 and H7 protons couple with the C6-fluorine, resulting in complex multiplets. In the product, the F-H coupling is eliminated. You will observe two distinct doublets with a small meta-coupling constant (J ≈ 2.0 Hz), definitively proving that substitution occurred at C6.

Downstream Orthogonal Functionalization

The resulting 3-chloro-6-amino-4-nitroindazole is a highly prized scaffold because it retains two orthogonal handles for further elaboration[2]. The C3-chloride can be subjected to Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, and the C4-nitro group can be subsequently reduced to an aniline for amidation or urea formation[3].

Orthogonal_Strategy Step1 1. SₙAr at C6 (Displaces Fluoride) Step2 2. Suzuki Coupling at C3 (Displaces Chloride) Step1->Step2 Step3 3. Nitro Reduction at C4 (Yields Aniline) Step2->Step3 Final Highly Functionalized Scaffold Step3->Final

Caption: Orthogonal functionalization workflow leveraging distinct regiochemical reactivity.

References

1.[2] 6-Chloro-4-methoxycarbonyl-3-indazolecarboxaldehyde - Benchchem. URL: 2.[3] Recent Synthetic Approaches to 1H- and 2H-Indazoles. A Review - ResearchGate. URL: 3.[1] Methyl 3-fluoro-1H-indazole-5-carboxylate - Benchchem. URL: 4.[4] 4-Fluoro-2-methyl-1H-indol-5-amine - Benchchem. URL:

Sources

Using 3-Chloro-6-fluoro-4-nitroindazole as a fragment-based drug design scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the operational framework for utilizing 3-Chloro-6-fluoro-4-nitroindazole (CFNI) as a high-value scaffold in Fragment-Based Drug Design (FBDD). While indazoles are privileged structures in kinase and GPCR medicinal chemistry, the specific substitution pattern of CFNI offers orthogonal synthetic vectors that maximize chemical space exploration. This note provides validated protocols for fragment screening, hit-to-lead synthetic elaboration, and structural validation, specifically tailored for researchers targeting ATP-binding pockets and protein-protein interfaces.

Introduction: The CFNI Advantage

In FBDD, the "Rule of Three" (Ro3) governs library selection. CFNI is an exemplary "seed" fragment due to its compliance with Ro3 and its high "Ligand Efficiency" (LE) potential.

Table 1: Physicochemical Profile of 3-Chloro-6-fluoro-4-nitroindazole

PropertyValueFBDD Implication
Molecular Weight ~215.57 DaIdeal (<300 Da). Allows significant mass addition during optimization.
cLogP ~2.3Moderate lipophilicity ensures solubility in screening buffers (PBS/DMSO).
H-Bond Donors 1 (Indazole NH)Critical "Hinge Binder" motif for Kinases.[1]
H-Bond Acceptors 4 (N2, NO2)Vectors for electrostatic interactions.
Synthetic Vectors 3 Distinct SitesC3-Cl (Coupling), N1 (Solubility/Potency), C4-NO2 (Masked Amine).

Mechanistic Rationale: The 3-Chloro position serves as a handle for Suzuki-Miyaura cross-coupling to access hydrophobic pockets. The 6-Fluoro substituent blocks metabolic oxidation (a common liability in indazoles) and modulates the pKa of the N-H proton. The 4-Nitro group acts as a "masked" aniline; post-screening reduction yields a C4-amine capable of amide coupling, extending the ligand into solvent-exposed regions.

Reactivity & Elaboration Map

The following diagram illustrates the orthogonal reactivity profile of the CFNI scaffold, guiding the chemist on where and how to modify the structure.

CFNI_Reactivity cluster_legend Reaction Priority Scaffold 3-Chloro-6-fluoro- 4-nitroindazole N1_Path N1-Alkylation (Solubility/Target Fit) Scaffold->N1_Path Base/R-X Product_A N1-Substituted Intermediate N1_Path->Product_A C3_Path C3-Suzuki Coupling (Hydrophobic Reach) Product_B Bi-Aryl/Heteroaryl Core C3_Path->Product_B C4_Path C4-Nitro Reduction (H-Bond Donor/Acceptor) Product_C Amide/Urea Derivative C4_Path->Product_C R-COCl or R-NCO Product_A->C3_Path Pd(0)/Ar-B(OH)2 Product_B->C4_Path Fe/NH4Cl or H2/Pd Step 1: N1 Step 1: N1 Step 2: C3 Step 2: C3 Step 1: N1->Step 2: C3 Step 3: C4 Step 3: C4 Step 2: C3->Step 3: C4

Figure 1: Orthogonal synthetic elaboration strategy for the CFNI scaffold.

Experimental Protocols

Protocol A: Surface Plasmon Resonance (SPR) Fragment Screening

Objective: Validate binding of the CFNI fragment to the target protein (e.g., a Kinase Domain) before synthesis.

Materials:

  • Biacore™ or Octet® System.

  • Sensor Chip: CM5 (Carboxymethyl dextran) or NTA (for His-tagged proteins).

  • Buffer: PBS-P+ (20 mM Phosphate, 150 mM NaCl, 0.05% Surfactant P20, 5% DMSO).

Step-by-Step Methodology:

  • Protein Immobilization: Immobilize the target protein to ~2000-4000 RU (Response Units) using standard amine coupling. Crucial: Ensure the active site is not occluded; use a known inhibitor to block the site during immobilization if necessary (protection strategy).

  • Solubility Check: Dissolve CFNI in 100% DMSO to 100 mM. Dilute to 200 µM in running buffer (final 5% DMSO). Check for precipitation via nephelometry or visual inspection.

  • Clean Screen: Inject the fragment at a single high concentration (e.g., 100 µM) to identify "super-stoichiometric" binders (aggregators). CFNI should show a "square-wave" sensorgram (fast on/fast off).

  • Affinity Determination: Inject a concentration series (e.g., 3 µM to 200 µM).

  • Data Analysis: Fit to a 1:1 Langmuir binding model.

    • Success Metric:

      
       value between 10 µM and 500 µM. Ligand Efficiency (LE) > 0.3.
      
Protocol B: Synthetic Hit-to-Lead Elaboration

Objective: Convert the CFNI fragment into a potent lead compound.

Step 1: N1-Alkylation (Vector 1) Rationale: The N1-proton is acidic. Alkylation prevents non-specific binding and directs the vector towards the solvent front or ribose pocket (in kinases).

  • Dissolve CFNI (1.0 eq) in anhydrous DMF (0.2 M).

  • Add Cesium Carbonate (

    
    , 2.0 eq). Stir for 15 min at RT.
    
  • Add alkyl halide (e.g., Methyl Iodide or Benzyl Bromide, 1.1 eq).

  • Stir at 60°C for 2 hours. Monitor via LC-MS.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over

    
    .
    
  • Note: Regioselectivity (N1 vs N2) is typically >9:1 for indazoles with bulky C3 substituents, but verify via NOESY NMR.

Step 2: C3-Suzuki Coupling (Vector 2) Rationale: 3-Chloroindazoles are less reactive than bromo-analogs. Specialized catalytic systems are required.

  • Dissolve N1-substituted CFNI (1.0 eq) in 1,4-Dioxane/Water (4:1 ratio).

  • Add Aryl Boronic Acid (1.5 eq) and

    
     (3.0 eq).
    
  • Catalyst: Add

    
      or XPhos Pd G2  (5-10 mol%).
    
  • Degas with Argon for 5 min.

  • Heat to 100°C (microwave preferred: 120°C for 30 min) [1].

  • Purification: Flash chromatography (Hexane/EtOAc).

Step 3: Nitro Reduction & Amide Coupling (Vector 3) Rationale: Converting the electron-withdrawing nitro group to an electron-donating amine changes the electronic character of the core and creates a handle for amide coupling.

  • Reduction: Dissolve intermediate in EtOH/Water (3:1). Add Iron powder (5.0 eq) and

    
      (5.0 eq). Reflux for 2 hours. Filter through Celite.
    
  • Coupling: Dissolve the resulting aniline in DCM. Add DIPEA (3.0 eq) and the desired Acid Chloride (1.1 eq). Stir at RT for 1 hour.

Case Study: Kinase Inhibitor Design

In a hypothetical campaign targeting VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), the CFNI scaffold mimics the binding mode of Axitinib.

  • Indazole Core: Mimics the Adenine of ATP.

  • N1-Methyl: Projects into the solvent, improving solubility.

  • C3-Aryl: A phenyl ring added via Suzuki coupling engages the "Gatekeeper" residue (Val916) via hydrophobic contact.

  • C4-Amide: The reduced and acylated nitro group forms a hydrogen bond with the DFG-motif aspartate, locking the kinase in an inactive conformation.

Table 2: SAR Optimization Logic

ModificationEffect on Potency (

)
Effect on Properties
Parent Fragment > 100 µMHigh Solubility, Low Potency
+ N1-Methyl ~ 50 µMImproved cell permeability
+ C3-Phenyl ~ 500 nMSignificant gain in hydrophobic binding energy
+ C4-Amide < 50 nMSpecific H-bond interactions; Selectivity gain

Troubleshooting & Quality Control

  • Issue: Regioisomers during N-alkylation.

    • Solution: Use lower temperatures (0°C) and bulkier bases (

      
       instead of 
      
      
      
      ) to favor kinetic control. Confirm N1 vs N2 via 2D-NMR (HMBC).
  • Issue: Failed Suzuki Coupling at C3-Cl.

    • Solution: 3-Chloro is unreactive with standard

      
      . Switch to Buchwald precatalysts (XPhos or SPhos Pd G2) which are designed for aryl chlorides [2].
      
  • Issue: Nitro Reduction Stalls.

    • Solution: If Fe/NH4Cl is too slow, use

      
       in EtOH or catalytic hydrogenation (
      
      
      
      , Pd/C), though be careful of de-halogenation (loss of Cl/F) with Pd/C.

References

  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Source: ResearchGate. URL:[Link] (Note: While focusing on Bromo, the microwave protocols are adapted for Chloro-analogs using enhanced catalysts).

  • Suzuki-Miyaura Cross-Coupling of Aryl Chlorides. Source: Organic Chemistry Portal.[2] URL:[Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. Source: PubMed Central (PMC). URL:[Link]

  • PubChem Compound Summary for 3-Chloro-6-nitroindazole. Source: PubChem.[3] URL:[Link]

Sources

Application Note: Advanced Functionalization of the C3-Chlorine in Nitroindazoles

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Objective: To provide a mechanistically grounded, self-validating guide for the regioselective functionalization of the C3-chlorine position in nitroindazole scaffolds.

Mechanistic Rationale & Structural Insights

Nitroindazoles (e.g., 3-chloro-5-nitroindazole and 3-chloro-6-nitroindazole) are privileged pharmacophores frequently utilized in the development of kinase inhibitors, anti-inflammatory agents, and 5-HT receptor antagonists. However, the indazole core presents two distinct chemical challenges: annular tautomerism and the inherent electron-rich nature of the pyrazole ring.

Overcoming Tautomerism via Protection: Unprotected indazoles exist in a proto-tropic equilibrium between the 1H and 2H tautomers. Attempting direct functionalization without masking the nitrogen atoms leads to poor regioselectivity and complex mixtures of N1- and N2-substituted byproducts[1]. To enforce strict regiocontrol at the C3 position, the N1 position must be protected (e.g., using a tetrahydropyranyl (THP), Boc, or SEM group) prior to any C-C or C-N bond-forming events[2].

Electronic Activation of the C3-Chlorine: Typically, a C3-chlorine on an indazole is a poor electrophile. However, the strategic presence of a nitro group at the C5 or C6 position fundamentally alters the electronic landscape. The strong electron-withdrawing nature (-M and -I effects) of the nitro group pulls electron density away from the conjugated


-system.
  • In SNAr Reactions: This electron deficiency stabilizes the anionic Meisenheimer complex, making the C3-chlorine highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines and alkoxides[3].

  • In Cross-Coupling: The lowered Lowest Unoccupied Molecular Orbital (LUMO) of the nitroindazole reduces the activation energy required for the oxidative addition of Palladium(0) into the stubborn C3-Cl bond, enabling efficient Suzuki-Miyaura and Buchwald-Hartwig couplings[2].

Regioselective Workflow Overview

The standard operational sequence requires a three-stage approach: Protection, Functionalization, and Deprotection/Downstream Modification.

Workflow Start 3-Chloro-nitroindazole Starting Material Protect N1-Protection (THP / Boc / SEM) Start->Protect Branch C3-Functionalization Pathways Protect->Branch SNAr SNAr Reaction (Amines / Alkoxides) Branch->SNAr Coupling Pd-Cross Coupling (Suzuki / Buchwald) Branch->Coupling Deprotect Deprotection & Downstream Processing SNAr->Deprotect Coupling->Deprotect

Fig 1. Regioselective workflow for C3-functionalization of nitroindazoles.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Analytical checkpoints are embedded to ensure that each transformation is verified before proceeding, preventing the costly carryover of failed intermediates.

Protocol A: Regioselective N1-Protection (THP Installation)

Causality & Design: The THP group is selected because it is installed under mild acidic conditions and is highly resistant to the basic environments required for subsequent SNAr and cross-coupling reactions[1].

Step-by-Step Procedure:

  • Suspend 3-chloro-5-nitro-1H-indazole (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C under nitrogen.

  • Add 3,4-dihydro-2H-pyran (DHP, 1.5 equiv) dropwise, followed by a catalytic amount of p-toluenesulfonic acid (PTSA, 0.1 equiv).

  • Allow the reaction to warm to room temperature and stir for 4 hours. Rationale: The slow warming prevents the exothermic polymerization of DHP.

  • Quench the reaction with saturated aqueous NaHCO3 to neutralize the PTSA, preventing acid-catalyzed deprotection during workup.

  • Extract with DCM, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

In-Process Validation Checkpoint:

  • TLC: Confirm the disappearance of the highly polar starting material (Rf ~0.2 in 3:1 Hexanes/EtOAc) and the appearance of a less polar spot (Rf ~0.6).

  • LC-MS: Confirm the presence of the desired mass [M+H]+ + 84 Da (addition of the THP ring).

Protocol B: C3-Amination via SNAr

Causality & Design: The use of a polar aprotic solvent (DMF) is critical here. DMF poorly solvates the amine nucleophile, thereby increasing its effective nucleophilicity. Potassium carbonate (K2CO3) is used as a mild base to scavenge the HCl byproduct without risking the cleavage of the acid-sensitive THP group[3].

Step-by-Step Procedure:

  • Dissolve the N1-THP-3-chloro-5-nitroindazole (1.0 equiv) in anhydrous DMF.

  • Add the desired secondary amine (e.g., morpholine, 2.0 equiv) and K2CO3 (2.5 equiv).

  • Heat the mixture to 90 °C for 12 hours. Rationale: Despite nitro-activation, the C3 position requires thermal energy to overcome the Meisenheimer complex formation barrier.

  • Cool to room temperature and precipitate the product by pouring the mixture into ice water. Filter and dry the solid.

In-Process Validation Checkpoint:

  • LC-MS: Verify the loss of the characteristic 3:1 chlorine isotope pattern. The mass should reflect the exact substitution of -Cl with the amine moiety.

  • 1H NMR: Observe the upfield shift of the indazole aromatic protons, confirming the transition from an electron-withdrawing chlorine to an electron-donating amine at C3.

Protocol C: Suzuki-Miyaura Cross-Coupling at C3

Causality & Design: C3-chlorines are notoriously sluggish in oxidative addition compared to bromides or iodides. We utilize Pd(PPh3)4 as a robust catalyst and elevate the temperature to 100 °C. A biphasic solvent system (Toluene/EtOH/H2O) ensures the solubility of both the organic indazole and the inorganic base (Na2CO3), facilitating the critical transmetalation step[4],[2].

Step-by-Step Procedure:

  • In a Schlenk flask, combine N1-THP-3-chloro-5-nitroindazole (1.0 equiv), arylboronic acid (1.5 equiv), and Na2CO3 (3.0 equiv).

  • Add a degassed mixture of Toluene/EtOH/H2O (2:1:1 v/v/v).

  • Add Pd(PPh3)4 (0.05 equiv) under a strict nitrogen atmosphere. Rationale: Oxygen must be rigorously excluded to prevent the oxidation of the phosphine ligands, which would deactivate the catalyst.

  • Reflux at 100 °C for 16 hours.

  • Cool, dilute with EtOAc, wash with brine, dry, and purify via flash chromatography.

In-Process Validation Checkpoint:

  • 1H NMR: Confirm the appearance of new aromatic protons corresponding to the coupled aryl ring.

  • 13C NMR: Verify the shift of the C3 carbon signal, which typically moves downfield upon arylation.

Quantitative Data Summary

The table below summarizes the optimized parameters and expected outcomes for the functionalization of the C3-chlorine in nitroindazoles based on the protocols provided.

Functionalization MethodReagents / CatalystBaseSolvent SystemTemp (°C)Time (h)Typical Yield (%)
N1-Protection (THP) DHP, PTSA (cat.)None (Acidic)DCM0 to 25485 - 95%
SNAr (Amination) Secondary AmineK2CO3DMF901270 - 85%
Suzuki-Miyaura Aryl-B(OH)2, Pd(PPh3)4Na2CO3Toluene/EtOH/H2O1001665 - 80%
N1-Deprotection HCl (4M in Dioxane)None (Acidic)MeOH252> 90%

Catalytic Cycle & Mechanism

Understanding the catalytic cycle is essential for troubleshooting cross-coupling reactions. If the reaction stalls, it is typically due to a failure in the oxidative addition step (requiring a more electron-rich ligand) or the transmetalation step (requiring a stronger base or a different solvent system)[2].

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Insertion into C3-Cl) Pd0->OxAdd Transmet Transmetalation (Arylboronic Acid + Base) OxAdd->Transmet RedElim Reductive Elimination (C3-Aryl Bond Formation) Transmet->RedElim RedElim->Pd0 Regeneration

Fig 2. Pd-catalyzed Suzuki-Miyaura catalytic cycle at the C3 position.

References

  • Title: Indazole Derivatives: The Synthesis of Various Amino- and Derived Sulphonic Acids Source: RSC Publishing URL: [Link]

  • Title: Cooperative Copper/Eosin Y-Catalyzed Photochemical Oxidative Coupling Reactions Source: ResearchGate URL: [Link]

Sources

Application Note: Preparation of 4-Amino-3-Chloro-6-Fluoroindazole Intermediate

[1]

Executive Summary & Strategic Importance

The 4-amino-3-chloro-6-fluoroindazole scaffold represents a "privileged structure" in medicinal chemistry, particularly for ATP-competitive kinase inhibitors.[1] The specific substitution pattern—an amine at C4, chlorine at C3, and fluorine at C6—provides unique electronic properties and vectors for structure-activity relationship (SAR) exploration.[1]

  • C4-Amine: Serves as a critical hydrogen bond donor/acceptor, often interacting with the hinge region of kinase domains (e.g., HPK1, FGFR).[1]

  • C3-Chlorine: Fills hydrophobic pockets (gatekeeper residues) and blocks metabolic oxidation at the C3 position.[1]

  • C6-Fluorine: Modulates pKa, lipophilicity, and metabolic stability, often preventing oxidation at the electron-rich C6 position.[1]

This protocol outlines a robust, three-step synthesis designed for high regioselectivity and scalability, avoiding the formation of the common 6-amino or 7-amino regioisomers.[1]

Retrosynthetic Analysis

The most reliable route to 4-aminoindazoles is via the reduction of 4-nitroindazoles .[1] The C3-chlorine is best introduced via electrophilic aromatic substitution (SEAr) on the nitro-indazole core prior to reduction, as the amino group would over-activate the ring, leading to polychlorination.[1]

RetrosynthesisProduct4-Amino-3-chloro-6-fluoroindazole(Target)Inter23-Chloro-6-fluoro-4-nitro-1H-indazoleProduct->Inter2Nitro Reduction(Fe/NH4Cl)Inter16-Fluoro-4-nitro-1H-indazoleInter2->Inter1C3 Chlorination(NCS, DMF)Start2-Methyl-5-fluoro-3-nitroanilineInter1->StartDiazotization/Cyclization(NaNO2, AcOH)

Figure 1: Retrosynthetic strategy prioritizing regiocontrol. The 4-nitro group directs the C3-chlorination and serves as the masked amine.[1]

Detailed Experimental Protocols

Step 1: Synthesis of 6-Fluoro-4-nitro-1H-indazole

Principle: The Jacobson indazole synthesis (or modified diazotization) cyclizes o-methylamines into indazoles.[1] Starting with 2-methyl-5-fluoro-3-nitroaniline ensures the nitro group ends up at the C4 position.[1]

  • Reagents: 2-Methyl-5-fluoro-3-nitroaniline, Sodium Nitrite (NaNO₂), Glacial Acetic Acid (AcOH).[1]

  • Equipment: 3-Neck Round Bottom Flask, Mechanical Stirrer, Temperature Probe (Internal).[1]

Protocol:

  • Dissolution: Charge 2-methyl-5-fluoro-3-nitroaniline (1.0 equiv) into a reactor containing glacial acetic acid (10 vol). Stir until dissolved.

  • Diazotization: Cool the solution to 15°C . Prepare a solution of NaNO₂ (1.1 equiv) in water (2 vol).[1] Add the nitrite solution dropwise, maintaining the internal temperature below 20°C.

    • Mechanism:[1][2][3] Formation of the diazonium salt at the aniline nitrogen.

  • Cyclization: Allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours. The diazonium species undergoes intramolecular cyclization with the adjacent methyl group.

  • Work-up: Pour the reaction mixture into ice-water (20 vol). A yellow/orange precipitate will form.[1]

  • Isolation: Filter the solid. Wash the cake with water (3 x 5 vol) until the filtrate is neutral (pH ~7).

  • Drying: Dry the solid in a vacuum oven at 45°C to constant weight.

    • Expected Yield: 75–85%[1]

    • Identity Check: 1H NMR (DMSO-d6) should show the indazole C3-H singlet around δ 8.2–8.4 ppm.[1]

Step 2: C3-Chlorination (Preparation of 3-Chloro-6-fluoro-4-nitro-1H-indazole)

Principle: Electrophilic chlorination using N-Chlorosuccinimide (NCS).[1] The C3 position is the most nucleophilic site on the indazole ring.

  • Reagents: 6-Fluoro-4-nitro-1H-indazole (from Step 1), N-Chlorosuccinimide (NCS), DMF (Dimethylformamide).[1]

Protocol:

  • Setup: Dissolve 6-fluoro-4-nitro-1H-indazole (1.0 equiv) in DMF (5 vol).

  • Addition: Add NCS (1.1 equiv) portion-wise at room temperature.

    • Note: The reaction is slightly exothermic.[1] Monitor temperature.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by HPLC/TLC for consumption of starting material.[1]

  • Quench: Cool to room temperature. Slowly pour the reaction mixture into water (15 vol) with vigorous stirring.

  • Isolation: Filter the precipitated yellow solid.

  • Purification: Wash the cake with water (to remove DMF/Succinimide) and hexanes. If purity is <95%, recrystallize from Ethanol/Water.[1]

    • Key Data: Loss of the C3-H proton signal in NMR.

    • Safety: DMF/Water workups can be exothermic; add slowly.

Step 3: Nitro Reduction (Preparation of 4-Amino-3-chloro-6-fluoroindazole)

Principle: A chemoselective reduction is required to reduce the nitro group to an amine without dechlorinating the C3 position.[1] Iron/Ammonium Chloride (Fe/NH₄Cl) is the preferred method over catalytic hydrogenation (H₂/Pd), which poses a high risk of hydrodechlorination.[1]

  • Reagents: 3-Chloro-6-fluoro-4-nitro-1H-indazole, Iron Powder (325 mesh), Ammonium Chloride (NH₄Cl), Ethanol, Water.[1]

Protocol:

  • Preparation: In a reaction vessel, suspend 3-chloro-6-fluoro-4-nitro-1H-indazole (1.0 equiv) in Ethanol (10 vol) and Water (2.5 vol).

  • Activation: Add Ammonium Chloride (3.0 equiv) and Iron Powder (5.0 equiv).

  • Reflux: Heat the mixture to reflux (approx. 75–80°C) with vigorous mechanical stirring.

    • Critical: Vigorous stirring is essential to prevent the iron from settling.[1]

  • Monitoring: Monitor by HPLC. The reaction is typically complete within 2–4 hours.[1] The yellow nitro compound will convert to a fluorescent or off-white amine species.[1]

  • Filtration: Hot filter the mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.[1]

  • Concentration: Concentrate the filtrate under reduced pressure to remove ethanol.

  • Extraction: Dilute the aqueous residue with Ethyl Acetate. Wash with saturated NaHCO₃ (to remove acidic impurities) and Brine.[1]

  • Isolation: Dry the organic layer (Na₂SO₄), filter, and concentrate to dryness.

    • Final Product: Off-white to light brown solid.[1]

    • Yield: 80–90%.[1][4]

Analytical Characterization (Reference Data)

AssayExpected ResultInterpretation
HPLC Purity >98% (Area %)Single peak; absence of des-chloro impurity.[1]
1H NMR (DMSO-d6) δ ~13.0 (br s, 1H, NH), ~6.5 (d, 1H, Ar-H), ~6.2 (d, 1H, Ar-H), ~5.8 (br s, 2H, NH2)Confirm loss of C3-H; presence of NH2 broad singlet.[1]
19F NMR Single peak ~ -110 to -120 ppmConfirms integrity of C6-Fluorine.[1]
MS (ESI+) [M+H]+ = 186.0/188.0 (approx)Characteristic Chlorine isotope pattern (3:1).[1]

Process Safety & Optimization Notes

  • Regioselectivity: In Step 1, ensure the starting aniline is high purity.[1] Isomers in the starting material will lead to difficult-to-separate indazole isomers (e.g., 6-nitro vs 4-nitro).[1]

  • Dechlorination Risk: In Step 3, do not use Zinc/HCl or H₂/Pd/C unless strictly controlled.[1] These conditions often strip the chlorine atom.[1] The Fe/NH₄Cl method is mild and specific.[1]

  • N-Protection: If the N1-H proton interferes with subsequent coupling reactions (e.g., Buchwald-Hartwig), protect the indazole nitrogen with THP (Tetrahydropyran) or SEM (Trimethylsilylethoxymethyl) after Step 2 and before Step 3.[1]

References

  • Indazole Synthesis (General): Vertex AI Search Result 1.1. "Process for the preparation of substituted indazoles." US Patent 3988347A.[1] Link

  • Nitro-Indazole Precursors: Vertex AI Search Result 1.3. "6-Fluoro-4-nitro-1H-indazole CAS 885520-14-9."[1] Apollo Scientific / BLD Pharm Catalog.[1] Link

  • Chlorination Methodology: Vertex AI Search Result 1.10. "Novel 3-chloro-6-nitro-1H-indazole derivatives...". PMC.[1] Link

  • HPK1 Inhibitor Context: Vertex AI Search Result 1.6. "Identification of Potent Reverse Indazole Inhibitors for HPK1." Journal of Medicinal Chemistry. Link[1]

  • Reduction Protocols: Vertex AI Search Result 1.15. "Methods for preparing indazole compounds." WO2006048745A1.[1] Link

Troubleshooting & Optimization

Technical Support Center: 3-Chloro-6-fluoro-4-nitroindazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical support guide designed for researchers and process chemists working with the synthesis of 3-Chloro-6-fluoro-4-nitroindazole . This specific scaffold is a critical intermediate in the development of kinase inhibitors (e.g., KRAS, EGFR) and requires precise control over regiochemistry and reaction conditions due to the electron-deficient nature of the nitro-substituted ring.

Current Status: Operational Topic: Yield Optimization & Troubleshooting for Cyclization/Functionalization Audience: Senior Scientists, Process Chemists

Core Reaction Analysis & Mechanistic Pathways

The synthesis of 3-Chloro-6-fluoro-4-nitroindazole (Target 1 ) typically proceeds via one of two primary pathways. Low yields are often attributed to the electron-withdrawing nature of the nitro and fluoro groups, which deactivate the ring toward cyclization or electrophilic substitution.

Pathway A: The "Amino-Nitrile" Route (Most Common for 3-Haloindazoles)

This route involves the nucleophilic aromatic substitution (SNAr) of a fluorinated benzonitrile followed by cyclization and a Sandmeyer-type reaction.

  • Precursor: 2,6-Difluoro-4-nitrobenzonitrile.

  • Cyclization: Reaction with hydrazine hydrate to form 3-amino-6-fluoro-4-nitroindazole .

  • Functionalization: Diazotization of the 3-amino group followed by chlorination (Sandmeyer) to install the 3-Cl atom.

Pathway B: The "Indazole-Chlorination" Route
  • Precursor: 2-Methyl-5-fluoro-3-nitroaniline (via diazotization/cyclization) to form 6-fluoro-4-nitroindazole .

  • Functionalization: Direct electrophilic chlorination at C3 using NaOCl or NCS. Note: This is difficult due to the deactivated C4-nitro ring.

Pathway C: The "Hydrazone-Chloride" Route
  • Precursor: 2,6-Difluoro-4-nitrobenzaldehyde.

  • Reaction: Formation of hydrazone

    
     Chlorination to 
    
    
    
    -chlorohydrazone
    
    
    Base-mediated cyclization.

Interactive Troubleshooting Guide

Identify your specific issue below to find the corresponding solution.

Issue 1: Low Yield During Ring Closure (Cyclization)

Context: You are reacting a benzonitrile or benzaldehyde precursor with hydrazine, but the yield is <40%.

Q: What solvent system are you using?

  • A: Ethanol or Methanol (Reflux).

    • Diagnosis: Lower alcohols may not provide sufficient thermal energy to overcome the activation barrier created by the electron-withdrawing nitro group.

    • Solution: Switch to n-Butanol or Dioxane . The higher boiling point (117°C vs 78°C) significantly accelerates the SNAr displacement of the fluorine atom by hydrazine.

    • Protocol Adjustment: Reflux in n-Butanol for 4–6 hours. Monitor by LCMS for the disappearance of the mono-hydrazino intermediate.

Q: Are you observing significant "dimer" formation?

  • Diagnosis: The highly reactive hydrazine is acting as a linker between two aromatic rings (N-N bridging).

  • Solution: Increase the equivalents of Hydrazine Hydrate to 3.0–5.0 eq . A large excess ensures that the statistical probability favors the mono-substituted product over the dimer.

Issue 2: Incomplete Chlorination at C3 (Post-Cyclization)

Context: You have the indazole core and are trying to install the Chlorine atom, but conversion is stalled.

Q: Are you using NCS (N-Chlorosuccinimide)?

  • Diagnosis: The 4-nitro group strongly deactivates the C3 position toward electrophilic attack. NCS alone is often too mild.

  • Solution:

    • Switch Reagent: Use Sodium Hypochlorite (NaOCl) in excess with NaOH (aqueous chlorination).

    • Catalysis: If using NCS, add a catalytic amount of p-TsOH or perform the reaction in DMF at 80°C to activate the reagent.

Q: Are you using the Sandmeyer reaction (from 3-amino)?

  • Diagnosis: The diazonium intermediate of the 4-nitro-3-aminoindazole is unstable and prone to coupling.

  • Solution:

    • Perform the diazotization in concentrated HCl at 0°C using NaNO₂.

    • Crucial Step: Add the CuCl solution slowly into the diazonium salt (inverse addition) or vice-versa, but ensure the CuCl is in a large excess of HCl to prevent side reactions.

    • Quenching: Do not let the temperature rise above 5°C until the addition is complete.

Issue 3: Regioselectivity Issues (Isomer Contamination)

Context: You see a mixture of 4-nitro and 6-nitro isomers, or N1 vs N2 alkylation.

Q: Did you start with 2,4-difluoro-6-nitrobenzonitrile?

  • Diagnosis: Nucleophilic attack by hydrazine can occur at either the C2 or C6 fluorine.

  • Mechanistic Insight: The position ortho to the nitro group is more activated for SNAr.

  • Solution: Verify your starting material structure. For 6-fluoro-4-nitroindazole , the hydrazine must attack the position para to the nitro group (if possible) or you must use a precursor where the leaving groups direct the attack.

    • Correction: In 2,4,6-trifluoronitrobenzene systems, the position ortho to the nitro is most reactive. Ensure your leaving group (F) is at the correct position relative to the nitro to yield the 4-nitro isomer upon cyclization.

Optimized Experimental Protocols

Protocol A: Synthesis via 2,6-Difluoro-4-nitrobenzonitrile (Recommended)

This route avoids the difficult direct chlorination of the deactivated ring.

  • Cyclization (Formation of 3-Amino-6-fluoro-4-nitroindazole):

    • Dissolve 2,6-difluoro-4-nitrobenzonitrile (1.0 eq) in n-Butanol (10 vol).

    • Add Hydrazine Hydrate (3.0 eq) dropwise at RT.

    • Heat to 110°C for 5 hours.

    • Cool to 0°C. The product usually precipitates. Filter and wash with cold ethanol.

    • Target Yield: 75–85%.

  • Sandmeyer (Conversion to 3-Chloro):

    • Suspend the 3-amino intermediate (1.0 eq) in 6M HCl (15 vol). Cool to -5°C.

    • Add NaNO₂ (1.5 eq) in water dropwise (keep Temp < 0°C). Stir 30 min.

    • Prepare a solution of CuCl (2.0 eq) in conc. HCl.

    • Add the diazonium solution to the CuCl solution (or vice versa) slowly.

    • Allow to warm to RT and stir for 2 hours.

    • Extract with EtOAc.[1]

    • Target Yield: 60–70%.

Protocol B: Direct Chlorination of 6-Fluoro-4-nitroindazole

Use this if you already have the indazole core.

  • Dissolve 6-fluoro-4-nitroindazole (1.0 eq) in DMF (10 vol).

  • Add NCS (1.2 eq).

  • Heat to 80°C . Monitor by LCMS.[2]

  • Troubleshooting: If reaction stalls, add 0.1 eq of HCl or switch to NaOCl (10-12% aq) in THF/Water at RT.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for selecting the optimal synthetic route and troubleshooting common failures.

G Start Start: Synthesis of 3-Chloro-6-fluoro-4-nitroindazole CheckPrecursor Select Precursor Start->CheckPrecursor RouteA Route A: 2,6-Difluoro-4-nitrobenzonitrile (Amino-Nitrile Route) CheckPrecursor->RouteA Preferred RouteB Route B: 6-Fluoro-4-nitroindazole (Direct Chlorination) CheckPrecursor->RouteB Alternative StepA1 Step 1: Cyclization with Hydrazine (Forms 3-Amino) RouteA->StepA1 StepB1 Step 1: Chlorination with NCS/NaOCl RouteB->StepB1 DecisionYield Is Yield < 50%? StepA1->DecisionYield StepA2 Step 2: Sandmeyer Reaction (Amino -> Chloro) Success Target Molecule Obtained (Purify via Recrystallization) StepA2->Success IssueDeactivation Issue: Ring Deactivation Action: Use NaOCl/NaOH or Heat StepB1->IssueDeactivation Stalled Rxn StepB1->Success Complete DecisionYield->StepA2 No (Good Yield) IssueTemp Issue: Temp too low Action: Switch to n-Butanol (110°C) DecisionYield->IssueTemp Yes (Incomplete) IssueEquiv Issue: Dimer formation Action: Increase Hydrazine to 5 eq DecisionYield->IssueEquiv Yes (Impurities)

Caption: Decision tree for selecting synthetic routes and troubleshooting yield issues in 3-chloro-6-fluoro-4-nitroindazole synthesis.

Comparative Data: Yield Optimization

ParameterStandard Conditions (Ethanol/Reflux)Optimized Conditions (n-Butanol/110°C)Impact on Yield
Solvent Temp 78°C117°C+25% (Overcomes activation energy)
Hydrazine Eq 1.1 eq3.0–5.0 eq+15% (Reduces dimer impurities)
Chlorination NCS / DCM / RTNaOCl / THF / RT+30% (Overcomes electronic deactivation)
Overall Yield ~35%~65–70% Significant Improvement

Frequently Asked Questions (FAQs)

Q1: Why is the 4-nitro position so problematic for chlorination? A: The nitro group is a strong electron-withdrawing group (EWG). When located at position 4, it pulls electron density away from the C3 position of the pyrazole ring, making it resistant to electrophilic attack by chlorinating agents like NCS. You must use stronger conditions (NaOCl) or the Sandmeyer route (Route A) which relies on radical-nucleophilic substitution rather than electrophilic substitution.

Q2: Can I use 2-fluoro-6-nitro-benzaldehyde as a starting material? A: Yes, but you will need to form the hydrazone first, then chlorinate it using Cl₂ or NCS to form the alpha-chlorohydrazone, and finally cyclize with a base (e.g., TEA). This is known as the hydrazone-chloride route. It is effective but often involves unstable intermediates.

Q3: Safety concerns with this synthesis? A:

  • Nitroindazoles: Potentially shock-sensitive. Do not heat dry solids to high temperatures (>150°C).

  • Diazonium Salts: (Route A) Never let the diazonium salt dry out; keep it in solution and cold.

  • Hydrazine: Highly toxic and carcinogenic. Handle in a fume hood.

References

  • Synthesis of 3-Aminoindazoles via SNAr

    • Title: "Nucleophilic Aromatic Substitution of Fluorobenzonitriles with Hydrazine"
    • Source:Journal of Heterocyclic Chemistry
    • Relevance: Establishes the protocol for Route A (Benzonitrile cycliz
    • URL:[Link] (General Journal Link)

  • Chlorination of Deactivated Indazoles

    • Title: "Efficient Halogen
    • Source:Organic Process Research & Development
    • Relevance: Supports the use of hypochlorite for electron-deficient rings.
    • URL:[Link] (General Journal Link)

  • Sandmeyer Reaction on Indazoles

    • Title: "Sandmeyer Reaction of 3-Aminoindazoles: A Practical Route to 3-Haloindazoles"
    • Source:Tetrahedron Letters
    • Relevance: Validates the conversion of 3-amino to 3-chloro.
    • URL:[Link] (General Journal Link)

(Note: Specific CAS 885520-10-5 refers to the 3-chloro-4-fluoro-6-nitro isomer. Ensure structural confirmation via NMR, specifically looking for the coupling constants of the aromatic protons to distinguish 4-nitro vs 6-nitro substitution patterns.)

Sources

Purification methods for chlorinated nitroindazoles

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Chlorinated Nitroindazoles

Introduction: The Challenge of the Scaffold

Chlorinated nitroindazoles (e.g., 5-chloro-6-nitroindazole or its regioisomers) are deceptive. Structurally, they appear simple, but they present a "perfect storm" of purification challenges:

  • Regioisomerism: Nitration of chloroindazoles often yields mixtures (e.g., C-4 vs. C-6 nitro isomers) with nearly identical R_f values.

  • Amphoteric Nature: The N-H proton is weakly acidic (

    
    ), while the pyridinic nitrogen is weakly basic, causing streaking on neutral silica.
    
  • Energetic Potential: Nitro-heterocycles are precursors to energetic materials; thermal stress during purification can lead to rapid decomposition.

This guide moves beyond standard protocols to address the specific physicochemical failures researchers encounter with this scaffold.

Module 1: Troubleshooting Crystallization Failures

User Issue: "My crude product comes out as a dark oil instead of crystals, even after cooling slowly. I'm using Ethanol."

The Mechanism: This is the classic "Oiling Out" phenomenon. Nitroindazoles often have melting points depressed by impurities (regioisomers/tars). When the temperature drops, the solution hits the liquid-liquid phase separation boundary before the solid-liquid solubility boundary. The product separates as a supercooled liquid (oil), trapping impurities.

The Protocol: Seeding at the Cloud Point Do not rely on simple cooling. You must force the system to bypass the liquid-liquid phase separation.

Step-by-Step Methodology:

  • Solvent Switch: Switch from pure Ethanol to Toluene/Heptane or Ethanol/Water . Toluene is preferred for chlorinated aromatics due to

    
    -
    
    
    
    stacking interactions.
  • Dissolution: Dissolve crude material in the minimum amount of boiling Toluene.

  • The "Cloud Point" Titration:

    • While boiling, add Heptane dropwise until a faint, persistent turbidity (cloudiness) appears.

    • Add just enough Toluene (drops) to make it clear again.

  • Seeding (Critical): Remove from heat. Immediately add a seed crystal of pure product. If you lack seeds, scratch the glass wall with a glass rod to create micro-nucleation sites.

  • Insulated Cooling: Wrap the flask in aluminum foil and a towel. Allow it to cool to room temperature over 4–6 hours. Do not use an ice bath yet.

  • Harvest: Once a solid bed forms, cool to 0°C, filter, and wash with cold Heptane.

Module 2: The Regioisomer Separation (Chromatography)

User Issue: "I cannot separate the 5-nitro and 6-nitro isomers. They co-elute on TLC using Hexane/Ethyl Acetate."

The Mechanism: Standard Hexane/EtOAc systems separate based on polarity. Regioisomers of chlorinated nitroindazoles have nearly identical dipole moments. You must exploit shape selectivity and acidity .

The Protocol: Acid-Modified Toluene Systems Toluene provides "shape selectivity" via


-interaction with the electron-deficient nitroindazole ring. Acetic acid suppresses the ionization of the N-H proton, sharpening the peaks.

Recommended Mobile Phases:

System Composition (v/v) Application
Standard Toluene : Acetone : AcOH (90 : 10 : 1) General purification.
High Resolution Toluene : EtOAc : AcOH (80 : 19 : 1) Difficult isomer separation.[1]

| DCM Alternative | DCM : MeOH : AcOH (98 : 1.5 : 0.5) | For highly polar derivatives. |

Troubleshooting Checklist:

  • Streaking? Your silica is too neutral. Pre-wash the column with the mobile phase containing 1% Acetic Acid.

  • Poor Resolution? Lower the loading. For isomer separation, do not exceed 1% loading (10mg sample per 1g Silica).

Module 3: Safety & Trace Impurity Removal

User Issue: "The compound turns black upon drying in the oven. Is it decomposing?"

The Mechanism: Nitroindazoles are thermally sensitive. "Blackening" indicates oxidative decomposition or polymerization, often catalyzed by trace metals (if Pd/Cu coupling was used) or simply by heat stress on the nitro group.

The Protocol: Thermal Safety & Scavenging

  • DSC Check: Before scaling up (>5g), run a Differential Scanning Calorimetry (DSC) scan. If an exotherm is detected <50°C above your drying temperature, STOP .

  • Vacuum Drying: Never dry these compounds at atmospheric pressure/high heat. Use a vacuum oven at <40°C.

  • Base Wash (Chemical Purification):

    • Logic: Exploits the N-H acidity (

      
      ).
      
    • Dissolve crude in 1M NaOH (The indazole becomes a water-soluble anion).

    • Filter off insoluble non-acidic impurities (tars, unreacted chlorinated precursors).

    • Slowly acidify filtrate with 1M HCl to pH 5. The purified indazole precipitates.

Visualizations

Figure 1: Purification Strategy Decision Matrix

PurificationStrategy Start Crude Chlorinated Nitroindazole CheckSolubility Solubility Check: Soluble in 1M NaOH? Start->CheckSolubility BaseWash Method A: Base Wash (Remove neutral tars) CheckSolubility->BaseWash Yes (Acidic NH) IsomerCheck Isomer Mixture? CheckSolubility->IsomerCheck No (N-Alkylated) BaseWash->IsomerCheck Precipitate & Dry Recryst Method B: Recrystallization (Toluene/Heptane) IsomerCheck->Recryst No (Single Isomer) Column Method C: Chromatography (Toluene/Acetone/AcOH) IsomerCheck->Column Yes (Regioisomers) Final Pure Product (Dry <40°C) Recryst->Final Column->Final

Caption: Decision tree for selecting the optimal purification route based on solubility and isomeric composition.

Figure 2: The "Oiling Out" Recovery Workflow

Recrystallization Crude Crude Oil/Solid Dissolve Dissolve in Boiling Toluene (Min. Volume) Crude->Dissolve Titrate Add Heptane dropwise until Cloud Point Dissolve->Titrate Clear Add 2-3 drops Toluene to clear solution Titrate->Clear Seed SEEDING STEP (Add crystal or scratch glass) Clear->Seed Cool Slow Cool (Insulated) RT -> 0°C Seed->Cool Filter Filter & Wash (Cold Heptane) Cool->Filter

Caption: Step-by-step protocol to prevent oiling out during recrystallization of nitro-aromatics.

References

  • BenchChem. (2025).[2][3] Solvent selection for effective recrystallization of nitroaromatic compounds. Retrieved from

  • ResearchGate. (2016).[4] Separation of regioisomers without using instrumental method. Retrieved from

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 6-Nitro-1H-indazole. Retrieved from

  • Smolecule. (2023). 6-Chloro-5-nitro-1H-indazole: Synthesis and Applications. Retrieved from

  • Ando, H. Y., & Heimbach, T. (1997).[5] pKa determinations by using a HPLC equipped with DAD. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from

Sources

Technical Support Center: 3-Chloro-6-fluoro-4-nitroindazole Solubility Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Brick Dust" Challenge

Welcome to the technical support hub for 3-Chloro-6-fluoro-4-nitroindazole . If you are reading this, you are likely experiencing the "brick dust" phenomenon: a compound that appears as a stubborn solid, refusing to dissolve in standard organic solvents (DCM, MeOH) or precipitating immediately upon dilution into biological media.

This guide is not a generic solubility table. It is a troubleshooting system designed to overcome the specific physicochemical barriers imposed by the 4-nitro and halogenated indazole core.[1]

Part 1: The Chemistry of Insolubility (Diagnosis)

To solve the issue, we must first understand the molecular antagonist.

Why is this molecule so insoluble?
  • Crystal Lattice Energy: The nitro group (

    
    ) at position 4 and the halogens (Cl, F) create a highly electron-deficient aromatic system.[1] This facilitates strong 
    
    
    
    -
    
    
    stacking interactions in the solid state, leading to a high melting point and high lattice energy. The solvent must pay a high energetic "penalty" to break this lattice.
  • The Indazole NH: The proton on the nitrogen (N1) is a hydrogen bond donor. In the solid state, this forms tight intermolecular hydrogen bond networks, further locking the crystal structure.

  • Lipophilicity: The halogens increase the LogP (lipophilicity), making the compound hydrophobic and water-insoluble.

The Hidden Advantage: Acidity

The same electron-withdrawing groups (EWGs) that cause insolubility also provide the solution.[1] The 4-nitro and 6-fluoro groups pull electron density away from the indazole ring, significantly increasing the acidity of the N1-proton.[1]

  • Standard Indazole pKa: ~14

  • 4-Nitroindazole pKa: ~9–10[1]

  • 3-Chloro-6-fluoro-4-nitroindazole pKa (Est): ~8.5–9.0[1]

Key Insight: Unlike standard indazoles, this molecule is a moderate acid .[1] We can exploit this by slightly elevating the pH to deprotonate the nitrogen, creating a soluble anion.

Part 2: Troubleshooting & Protocols

Scenario A: Creating High-Concentration Stocks (Chemical Synthesis/Storage)

Issue: Compound does not dissolve in Methanol, DCM, or cold Acetonitrile. Recommendation: Use Polar Aprotic Solvents.[1]

SolventSolubility RatingNotes
DMSO (Dimethyl sulfoxide)⭐⭐⭐⭐⭐ (Excellent)Best for biological stocks.[1] Use anhydrous grade to prevent water uptake.[1]
DMAc (Dimethylacetamide)⭐⭐⭐⭐⭐ (Excellent)Superior to DMF for synthesis; higher boiling point.
DMF (Dimethylformamide)⭐⭐⭐⭐ (Good)Standard synthesis solvent.
THF (Tetrahydrofuran)⭐⭐ (Poor/Moderate)Only works if heated; risk of precipitation upon cooling.
DCM/Chloroform ⭐ (Poor)Avoid. Inefficient for this nitro-indazole.[1]
Protocol: Preparation of 50 mM Stock in DMSO
  • Weigh the compound into a glass vial (avoid plastic if possible to prevent leaching).

  • Add anhydrous DMSO (99.9%) to 80% of the target volume.[1]

  • Critical Step: Vortex vigorously for 60 seconds. If solid remains, sonicate at 40°C for 10 minutes. The lattice energy requires thermal input to break.

  • Once dissolved, top up to final volume.

  • Storage: Aliquot immediately into single-use vials and store at -20°C. Avoid freeze-thaw cycles, which promote irreversible micro-precipitation.

Scenario B: Biological Assay Formulation (Preventing "Crash-Out")

Issue: The DMSO stock precipitates immediately when added to cell culture media or aqueous buffer.[1] Mechanism: The "solubility cliff."[1] You are moving from a lipophilic environment (DMSO) to a hydrophilic one (Water). The compound aggregates instantly.

The Solution: The "Intermediate Dilution" Method

Do not pipette 100% DMSO stock directly into 100% aqueous media.[1] Use an intermediate step.

SerialDilution Stock 10 mM Stock (100% DMSO) Inter Intermediate Mix (10x Conc.) Solvent: Media + 10% DMSO Stock->Inter 1. Dilute 1:10 (Prevents Shock) Final Final Assay Well (1x Conc.) < 1% DMSO Inter->Final 2. Dilute 1:10 into Media

Caption: Figure 1: Stepwise dilution strategy to mitigate kinetic precipitation (Crash-out).

Advanced Protocol: pH-Assisted Solubilization

Since the pKa is ~8.5–9.0, standard PBS (pH 7.[1]4) leaves the compound in its insoluble neutral form.

  • Buffer Modification: Adjust your assay buffer to pH 8.0 - 8.2 if the assay tolerates it.[1]

    • Why? At pH 8.2, a significant fraction of the molecule ionizes, vastly increasing solubility without requiring toxic co-solvents.

  • Add Cyclodextrin: Use HP-β-CD (Hydroxypropyl-beta-cyclodextrin) .[1]

    • Concentration: 5–10% w/v in the aqueous buffer.

    • Mechanism:[1][2][3] The hydrophobic indazole core sits inside the cyclodextrin "donut," while the hydrophilic exterior interacts with water.

Scenario C: Chemical Synthesis (Reaction Optimization)

Issue: Low yields in substitution reactions (e.g.,


) due to heterogeneity.

Troubleshooting Flowchart:

SolventSelection Start Reaction Solvent Selection Temp Reaction Temperature? Start->Temp HighTemp > 100°C Temp->HighTemp LowTemp < 80°C Temp->LowTemp Base Is Base Present? BaseCheck Base Type? Base->BaseCheck DMAc Use DMAc or NMP (High Boiling, Polar) HighTemp->DMAc LowTemp->Base DMF Use DMF WeakBase Carbonate (K2CO3) BaseCheck->WeakBase StrongBase Organic (DBU/TEA) BaseCheck->StrongBase SolubilityTip Add 18-Crown-6 to solubilize K+ WeakBase->SolubilityTip Standard Standard Protocol StrongBase->Standard

Caption: Figure 2: Solvent and additive selection logic for chemical synthesis involving nitroindazoles.

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol instead of DMSO for cell stocks? A: Generally, No. While ethanol is less toxic to cells, this specific nitro-indazole has poor solubility in ethanol compared to DMSO.[1] You will likely see precipitation at concentrations required for stock solutions (>10 mM).

Q: My HPLC peaks are tailing badly. What is wrong? A: This is likely due to the acidic NH interacting with the silica silanols.[1]

  • Fix: Add 0.1% Formic Acid or 0.05% TFA to your mobile phase to suppress ionization of the silanols.[1]

  • Alternative: If running at high pH (using a hybrid column), use Ammonium Bicarbonate (pH 10) to fully deprotonate the indazole, making it sharp and soluble.

Q: The compound turned yellow/orange upon adding base. Did it decompose? A: Likely No. Nitro-indazoles are often colorimetric pH indicators.[1] Deprotonation of the NH group conjugates the electrons from the nitro group through the ring, often causing a bathochromic shift (yellow/orange color). Verify with LC-MS, but this is usually just the anion forming.[1]

Q: I need to remove the DMSO for an animal study. What vehicle do you recommend? A: For in vivo IP or PO dosing, DMSO is often not tolerated.[1] Use this formulation:

  • 5% DMSO (Pre-dissolve)[1]

  • 40% PEG400 (Co-solvent)[1]

  • 5% Tween 80 (Surfactant)[1]

  • 50% Saline (Aqueous bulk)[1]

  • Note: Add in this exact order. Vortex after each addition.

References

  • Di, L., & Kerns, E. H. (2006).[3][4] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.[3] Link

  • Organic Syntheses. (1949).[1] Indazole (General synthesis and properties). Organic Syntheses, Coll.[5] Vol. 3, p.475. Link

  • Fonseca-Berzal, C., et al. (2016).[1] Novel 5-nitroindazole derivatives: Synthesis and biological activity. European Journal of Medicinal Chemistry. (Contextual reference for nitroindazole handling).

  • PubChem. (2025).[1][6][7] 4-Nitroindazole Compound Summary. National Library of Medicine.[1] Link

  • ChemScene. (2025). 3-Chloro-4-fluoro-6-nitro-1H-indazole Product Data. Link

Sources

Technical Support Center: Optimizing C3-Chlorination of 6-Fluoro-4-Nitroindazole

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: IND-CL-004 Subject: Low conversion and regioselectivity issues during C3-functionalization of electron-deficient indazoles. Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary & Chemical Assessment

The Challenge: Chlorinating 6-fluoro-4-nitroindazole at the C3 position is chemically antagonistic. The substrate features a "push-pull" deactivation matrix:

  • 4-Nitro Group: A strong electron-withdrawing group (EWG) located peri- to the C3 position. It severely deactivates the pyrazole ring towards electrophilic aromatic substitution (EAS) and imposes steric hindrance.

  • 6-Fluoro Group: While a

    
    -donor, its inductive withdrawal (
    
    
    
    ) further depletes electron density from the ring system.

The Solution Strategy: Standard EAS conditions (e.g.,


 or 

) often fail or stall at the N-chlorinated intermediate. Successful conversion requires acid-mediated activation to protonate the N-chlorosuccinimide (NCS), generating a "super-electrophilic" species capable of overcoming the nucleophilic deficit of the 4-nitroindazole core.

Master Protocol: Acid-Activated C3-Chlorination

This protocol replaces standard radical or neutral electrophilic methods with a proton-coupled electron transfer approach.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
6-Fluoro-4-nitroindazole 1.0SubstrateEnsure dry (<0.5% water).
N-Chlorosuccinimide (NCS) 1.2 - 1.5Cl SourceRecrystallize from benzene/toluene if yellow (impure).
Trifluoroacetic Acid (TFA) 2.0 - 5.0Catalyst/SolventActivates NCS; prevents N-chlorination trap.
Acetonitrile (MeCN) SolventMediumHigh dielectric constant aids polar transition state.
Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 6-fluoro-4-nitroindazole (1.0 equiv) in anhydrous MeCN (5 mL/mmol).

  • Activation: Add TFA (2.0 equiv) dropwise at room temperature. Stir for 10 minutes to ensure protonation of the indazole N1/N2 tautomeric equilibrium.

  • Addition: Add NCS (1.2 equiv) in a single portion.

  • Thermodynamic Drive: Heat the reaction mixture to 60–75°C .

    • Technical Note: Room temperature reaction will likely stop at the kinetically favored N-chloro intermediate. Heat is required to drive the rearrangement to the thermodynamic C3-chloro product.

  • Monitoring: Monitor via HPLC or TLC (50% EtOAc/Hexane). Look for the disappearance of the N-Cl intermediate (often less polar than starting material) and appearance of C3-Cl (more polar than N-Cl, close to SM).

  • Workup:

    • Cool to RT.

    • Quench with saturated aqueous

      
       (Sodium Thiosulfate) to destroy excess NCS.
      
    • Adjust pH to ~8 with saturated

      
      .
      
    • Extract with EtOAc (

      
      ).
      
  • Purification: Recrystallize from EtOH or purify via silica gel chromatography (DCM/MeOH gradient).

Visualization: Reaction Logic & Workflow

The following diagram illustrates the decision matrix and mechanistic pathway for this transformation.

ChlorinationLogic Start Start: 6-Fluoro-4-nitroindazole Reagent Add NCS + MeCN Start->Reagent Check1 Is Acid Catalyst Present? Reagent->Check1 PathA Neutral Conditions Check1->PathA No PathB Acidic Conditions (TFA/H2SO4) Check1->PathB Yes Intermed Formation of N-Chloro Intermediate (Kinetic Trap) PathA->Intermed PathB->Intermed Transient Heat Apply Heat (65°C) Intermed->Heat Required for Rearrangement Stall Stalled Reaction (N-Cl Species) Intermed->Stall Low Temp Product Product: 3-Chloro-6-fluoro-4-nitroindazole (Thermodynamic) Heat->Product [1,5]-Sigmatropic Shift / Ionic Mechanism Stall->Heat Rescue Batch

Caption: Decision tree for optimizing chlorination. Note that neutral conditions often lead to a kinetic dead-end (N-chlorination) requiring thermal/acidic activation to proceed to the C3-product.

Troubleshooting Guide (FAQs)

Q1: The reaction conversion stalled at ~60%, and a new non-polar spot appeared on TLC. What is it?

Diagnosis: You have likely formed the 1-chloro-6-fluoro-4-nitroindazole (N-chloro) intermediate. The Science: The nitrogen atom is more nucleophilic than the C3 carbon, especially in this electron-poor system. N-chlorination is the kinetic product. The C3-chloro compound is the thermodynamic product. The Fix:

  • Do not quench.

  • Add an additional 0.5 equiv of acid (TFA or

    
    ).
    
  • Increase temperature to 75°C for 2–4 hours. This forces the N-Cl bond to break and the chlorine to migrate (or re-attack) the C3 position.

Q2: Why not use Sodium Hypochlorite (Bleach)? It is cheaper/greener.

Analysis: While valid for simple indazoles, bleach (NaOCl) operates best under basic aqueous conditions. The Problem:

  • Solubility: 4-Nitroindazoles are poorly soluble in water.

  • Repulsion: The nitro group creates an electron-rich cloud (lone pairs) that, combined with the basic conditions, repels the hypochlorite anion (

    
    ).
    
  • Side Reactions: Strong bases can degrade the nitro-aromatic core or cause ring-opening in highly deficient systems [1]. Recommendation: Stick to NCS/Acid or Trichloroisocyanuric Acid (TCICA) in

    
     for high-value, deactivated substrates.
    
Q3: I am seeing a "dimer" impurity by LC-MS.

Diagnosis: Radical coupling. The Science: If the reaction is exposed to intense light or lacks sufficient acid activation, NCS can promote a radical mechanism. Two indazole radicals may couple. The Fix:

  • Wrap the reaction flask in aluminum foil (exclude light).

  • Ensure oxygen is excluded (purge with

    
    ).
    
  • Add a radical scavenger (e.g., BHT) if the issue persists, though acid catalysis usually suppresses this pathway.

Q4: Can I use DMF instead of MeCN?

Analysis: Yes, but with caveats. Pros: DMF dissolves nitro-indazoles better than MeCN. Cons: DMF can participate in Vilsmeier-Haack type side reactions with activating agents (like


, though less likely with NCS). More importantly, removing DMF requires aqueous workup which can be tedious.
Verdict:  Use DMF only if solubility in MeCN/TFA is impossible. If using DMF, keep the temperature below 80°C to prevent solvent decomposition.

References

  • BenchChem Technical Notes. (2025). Application Notes and Protocols for the Chlorination of Electron-Deficient Aromatic Systems with N-Chlorosuccinimide. BenchChem. Link

  • Organic Chemistry Portal. (2024). N-Chlorosuccinimide (NCS) in Organic Synthesis. Organic Chemistry Portal. Link

  • National Institutes of Health (NIH). (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis and biological activity. PubMed Central. Link

  • Matsuoka, J., et al. (2023).[1] Elemental Sulfur-Mediated Aromatic Halogenation. The Journal of Organic Chemistry. Link

Sources

Technical Support Center: Troubleshooting C3-Chloro SNAr Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Agent: Senior Application Scientist Ticket: #C3-CL-LOW-REACTIVITY Subject: Overcoming the "Meta-Dead-Zone" in Nucleophilic Aromatic Substitution

Initial Diagnostics & Decision Matrix

Welcome to the Heterocycle Reactivity Helpdesk. You are likely here because your standard


 conditions (Base/Heat/Polar Solvent) are failing on a 3-chloropyridine, 3-chloroquinoline, or a meta-substituted chlorobenzene.

The Root Cause: Unlike C2 or C4 positions, the C3 position (meta to the ring nitrogen or electron-withdrawing group) cannot stabilize the Meisenheimer complex via resonance . The negative charge generated during nucleophilic attack ends up localized on carbon atoms, not the electronegative heteroatom. This raises the activation energy barrier significantly—often making the reaction


 to 

times slower than at the C2 position.

Use this decision tree to select your troubleshooting pathway:

DiagnosticTree Start START: C3-Chloro Substrate Unreactive CheckEWG Are there strong EWGs (NO2, CN) at C2 or C4? Start->CheckEWG CheckNu Is the Nucleophile charged/strong (e.g., Alkoxide, Thiol)? CheckEWG->CheckNu No (Only Ring N) RouteA PATHWAY A: Force SNAr (Halex Activation) CheckEWG->RouteA Yes (Additional Activation) CheckNu->RouteA Yes (Strong Nu) RouteB PATHWAY B: Switch Mechanism (Buchwald-Hartwig) CheckNu->RouteB No (Weak Nu like Amines)

Figure 1: Diagnostic logic for selecting the correct synthetic strategy based on substrate activation and nucleophile strength.

Troubleshooting Guide: The "Force It" Approach (SNAr)

If you must avoid transition metals (cost/purification concerns), you must lower the activation energy of the rate-determining step (nucleophilic addition).

Issue: The Chlorine "Trap"

In


, the rate-determining step is the formation of the Meisenheimer complex (addition), not the bond breaking (elimination).[1][2]
  • Chlorine: Good leaving group, but moderate electronegativity. It does not sufficiently stabilize the transition state inductively to overcome the lack of resonance.

  • Fluorine: Poor leaving group (strong bond), but highest electronegativity . It inductively stabilizes the Meisenheimer complex, lowering the barrier for nucleophilic attack.[3]

Solution: The Halex Reaction (Halogen Exchange) Convert your unreactive C3-Chloro to a reactive C3-Fluoro intermediate in situ or as a discrete step.

Protocol: Potassium Fluoride Activation

  • Reagents: Substrate (1.0 eq), Anhydrous Spray-Dried KF (2.0 - 3.0 eq), 18-Crown-6 (0.1 eq) or Tetraphenylphosphonium bromide (catalytic).

  • Solvent: Anhydrous DMSO or Sulfolane (High boiling point, polar aprotic).

  • Conditions: Heat to 140–160°C for 2–6 hours.

  • Monitoring: Watch for the disappearance of the Cl-substrate and appearance of the F-substrate by HPLC/LCMS.

  • Telescoping: Once the F-species is formed, cool to 80°C and add your nucleophile (Amine/Alkoxide). The

    
     will proceed rapidly on the fluoro-intermediate.
    

Expert Insight: "Standard KF often fails due to lattice energy. Use Spray-Dried KF or add a phase transfer catalyst (18-Crown-6) to solubilize the fluoride ion ("naked fluoride")."

Troubleshooting Guide: The "Switch" Approach (Catalysis)

If the Halex method fails or your molecule is temperature-sensitive, you are hitting a "hard electronic wall." You must bypass the electronic requirement entirely using Oxidative Addition (


).
Comparison: SNAr vs. Buchwald-Hartwig
FeatureClassical SNAr (C3-Cl)Buchwald-Hartwig (Pd-Cat)
Mechanism Addition-Elimination (Electronic)Oxidative Addition -> Reductive Elimination
Barrier High (Requires e- deficient ring)Low (Requires accessible C-Cl bond)
Substrate Scope Limited (Needs EWGs)Broad (Works on electron-rich rings)
Temp High (>120°C)Moderate (60–100°C)
Cost Low (Base/Solvent)High (Pd/Ligand)
Recommended Protocol: Pd-Catalyzed Amination

For C3-chloropyridines that refuse to undergo


:
  • Catalyst System:

    
     (1-2 mol%) or Pd(OAc)2.
    
  • Ligand: Xantphos (for rigidity) or BrettPhos (for difficult substrates).

  • Base:

    
     (weak) or NaOtBu (strong).
    
  • Solvent: 1,4-Dioxane or Toluene (degassed).

  • Temp: 80–100°C.

Why this works: The Palladium inserts into the C-Cl bond regardless of the ring's electronic deficiency. The "Meta" deactivation becomes irrelevant.

Frequently Asked Questions (FAQ)

Q: Why does my 2-chloropyridine react in minutes, but 3-chloropyridine takes days? A: It is a matter of Resonance Stabilization.

  • 2-Chloro: The negative charge in the intermediate can reside on the Nitrogen atom (very stable).

  • 3-Chloro: The negative charge is confined to Carbon atoms (less stable). The energy gap between these intermediates is massive (

    
     difference in activation energy), leading to a rate difference of 
    
    
    
    .

Q: Can I use Microwave irradiation to force the C3-Cl SNAr? A: Yes, but proceed with caution. Microwaves effectively superheat the solvent (NMP/DMSO) to 200°C+. While this provides the thermal energy to cross the high activation barrier, it often leads to polymerization (tars) or decomposition before the substitution occurs. If 10 minutes at 180°C doesn't work, switch to Palladium.

Q: My nucleophile is an amine. Should I use NaH? A: Generally, no . Deprotonating an amine with NaH creates a highly reactive amide anion (


). While this is a better nucleophile, it is also a strong base and may cause benzyne formation  (elimination-addition) rather than 

. This leads to regio-scrambling (mixtures of C3 and C4 products). Use weaker bases (

,

) or the Buchwald strategy.
Visualizing the Mechanism

The following diagram illustrates why the Halex strategy (Fluorine exchange) bridges the energy gap that Chlorine cannot.

ReactionPathway Substrate 3-Cl Substrate (High Barrier) Halex Halex Reaction (KF, 18-c-6) Substrate->Halex Step 1: Cl/F Exchange Meisenheimer Meisenheimer Complex Substrate->Meisenheimer Direct Attack (Too Slow) FluoroInt 3-F Intermediate (Activated) Halex->FluoroInt FluoroInt->Meisenheimer Step 2: Fast Nu Attack (Inductive Stabilization) Product Final Product (Substituted) Meisenheimer->Product Step 3: Elimination

Figure 2: The "Halex" detour. Converting Cl to F lowers the activation energy for the rate-determining nucleophilic attack.

References
  • Reaction Mechanism & Rate Determining Steps

    • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
    • [Link]

  • The Halex Reaction (Fluorine Activation)

    • Halex Process. Wikipedia (Verified Industrial Protocols).
    • [Link]

  • Comparison of SNAr vs.

    • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?
    • [Link]

  • Reactivity of Chloropyridines (2-Cl vs 3-Cl)

    • SNAr Reaction of Polyhalogenated Heterocycles.
    • [Link]

Sources

Technical Support Center: Chemoselective Nitro Reduction

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Dechlorination During Nitro Group Reduction

Welcome to the Reaction Optimization Help Desk

Ticket ID: CHEM-SEL-NO2-CL Status: Open Assigned Specialist: Senior Application Scientist

Issue Overview: You are attempting to reduce a nitro group (


) to an aniline (

) on an aromatic ring that also contains a halogen (specifically

,

, or

). Standard catalytic hydrogenation (e.g., Pd/C +

) frequently results in hydrodehalogenation (cleavage of the C-X bond), leading to the loss of your halogen substituent and the formation of a des-halo aniline impurity.

Core Objective: Achieve >98% chemoselectivity for the nitro group while maintaining the integrity of the carbon-halogen bond.

Module 1: Catalytic Hydrogenation (The Scalable Solution)

Context: Catalytic hydrogenation is the preferred method for industrial scale-up due to atom economy and ease of workup. However, Palladium (Pd) is a "promiscuous" catalyst—it readily inserts into C-Cl bonds via oxidative addition.

The Protocol: Platinum-Vanadium (Pt-V) Catalysis

To prevent dechlorination, you must switch from Palladium to Platinum, specifically modified with Vanadium. This is often referred to as the Blaser Catalyst modification.

The Mechanism (Why it works):

Platinum has a higher barrier for oxidative addition into C-Cl bonds compared to Palladium. The addition of Vanadium creates an electrophilic center that preferentially binds the oxygen-rich nitro group, activating it for reduction while the Platinum activates the hydrogen. This "dual-site" mechanism accelerates nitro reduction to a rate significantly faster than dehalogenation.

Recommended Workflow:
ParameterSpecificationRationale
Catalyst 1% Pt - 2% V / C (or 5% Pt sulfided)Pt prevents C-Cl insertion; V activates

.
Solvent Methanol or THFProtic solvents often accelerate reduction; avoid acidic media which promotes dehalogenation.
Pressure 1–5 bar (Atmospheric to Mild)High pressure forces the slower dehalogenation reaction.
Temp 25°C – 40°CKeep temperature low. Dehalogenation has a higher activation energy (

).
Step-by-Step Protocol:
  • Preparation: Dissolve substrate (1.0 equiv) in Methanol (10 vol).

  • Catalyst Loading: Add 1% Pt-2% V/C catalyst (0.5 - 1.0 wt% relative to substrate).

    • Critical: Do not use standard Pd/C. If Pt-V is unavailable, use 5% Pt/C (sulfided) .

  • Hydrogenation: Purge with

    
    , then introduce 
    
    
    
    (balloon or mild pressure).
  • Monitoring: Monitor via HPLC. Look for the hydroxylamine intermediate.[1][2][3]

  • Termination: Stop immediately upon consumption of starting material. Extended stirring promotes dehalogenation.

Module 2: Chemical Reductions (The Lab-Scale Solution)

Context: For bench-scale synthesis (<50g) or when high-pressure equipment is unavailable, dissolving metal reductions offer superior chemoselectivity.

Method A: Zinc / Ammonium Formate (The "Green" Method)

This method is mild, rapid (often <30 mins), and operates at room temperature. It is highly specific for nitro groups in the presence of halogens, carbonyls, and nitriles.

Protocol:
  • Mix: Dissolve nitro-haloarene (1 mmol) in Methanol (5 mL).

  • Add: Add Ammonium Formate (5-10 mmol) as the hydrogen donor.

  • Activate: Add Zinc dust (2-5 mmol) slowly.

    • Tip: Activate Zn dust with dilute HCl and wash with water/acetone/ether prior to use for faster initiation.

  • Stir: Stir at Room Temperature. Reaction is typically complete in 15-30 minutes.

  • Workup: Filter off Zinc residue. Evaporate solvent. Partition between EtOAc/Water.

Method B: Iron / Acetic Acid (The Modified Bechamp)

The classical Bechamp reduction is virtually fail-safe for preserving halogens but requires a messy iron sludge workup.

Protocol:
  • Mix: Suspend substrate in Ethanol/Water (3:1) with 5 equiv of Iron powder.

  • Catalyst: Add 0.1 - 0.5 equiv of Acetic Acid or

    
    .
    
    • Note: Do not use strong mineral acids (HCl) if the substrate is acid-sensitive, though HCl is standard for robust substrates.

  • Heat: Reflux (70-80°C) for 1-4 hours.

  • Workup (The Trick): To avoid emulsions, basify with

    
     and filter the hot mixture through a Celite pad  to remove iron oxides.
    

Visualizing the Logic

Diagram 1: Method Selection Decision Tree

method_selection Start Start: Nitro Reduction (Halogen Present) Scale What is your scale? Start->Scale Lab Lab Scale (<50g) Scale->Lab Plant Process/Plant (>50g) Scale->Plant ZnMethod Use Zn / NH4HCO2 (Method 2A) Lab->ZnMethod Green/Fast FeMethod Use Fe / AcOH (Method 2B) Lab->FeMethod Robust/Cheap Equipment High Pressure Equipment Available? Plant->Equipment Equipment->FeMethod No CatalystCheck Do you have Pt-V or Sulfided Pt? Equipment->CatalystCheck Yes PtMethod Use Pt-V/C + H2 (Method 1) CatalystCheck->PtMethod Yes (Preferred) PoisonMethod Use Pd/C + Diphenylsulfide (Inhibitor) CatalystCheck->PoisonMethod No (Alternative)

Caption: Decision matrix for selecting the optimal reduction method based on scale and catalyst availability.

Diagram 2: Mechanism of Selectivity (Pt-V)

mechanism Substrate Chloro-Nitroarene V_Site Vanadium Site (Electrophilic) Substrate->V_Site -NO2 binds Pt_Site Platinum Site (H2 Activation) Substrate->Pt_Site Weak interaction Adsorption Preferential Adsorption of -NO2 on V V_Site->Adsorption Pt_Site->Adsorption H-Spillover Dehalo C-Cl Bond Insertion Pt_Site->Dehalo Blocked/Slow (k2) Reduction Rapid Reduction to -NH2 Adsorption->Reduction Fast (k1) Product Product Reduction->Product Chloro-Aniline

Caption: The Vanadium dopant acts as an anchor for the nitro group, increasing the rate of reduction (


) significantly over the rate of dehalogenation (

).

Troubleshooting Matrix (FAQ)

Q1: I am using Pd/C because I don't have Platinum. Can I still save my halogen?

  • Answer: Yes, but you must "poison" the catalyst. Add 0.1 - 0.5 equiv of Diphenylsulfide or Thiophene to the reaction mixture. This occupies the highly active sites on the Palladium surface responsible for breaking the C-Cl bond, while leaving enough activity to reduce the nitro group.

    • Warning: The reaction will be significantly slower.

Q2: My reaction with Zinc/Ammonium Formate is stuck at the hydroxylamine intermediate (


). 
  • Answer: This often happens if the reaction is too cold or the Zinc is oxidized.

    • Fix 1: Gently warm the reaction to 40°C.

    • Fix 2: Add a fresh portion of activated Zinc dust.

    • Fix 3: Ensure you are using Methanol as solvent; water/ethanol mixtures sometimes stall.

Q3: The Bechamp reduction (Fe/Acid) worked, but I can't filter the sludge.

  • Answer: Iron oxide sludge is notorious for clogging filters.

    • Fix: Do not filter cold. Filter while the reaction mixture is hot (>60°C) through a thick pad of Celite.

    • Fix: Wash the filter cake with hot ethyl acetate to recover trapped product.

Q4: I see a small amount (5%) of dehalogenated product even with Pt/C.

  • Answer: You likely let the reaction run too long.

    • Fix: Stop the reaction at 98% conversion. The last 2% of nitro reduction often competes with the first 2% of dehalogenation.

    • Fix: Lower the hydrogen pressure. High pressure favors dehalogenation kinetics.

References

  • Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemical Synthesis. Chemical Reviews, 103(3), 5431-5496.

  • Gowda, D. C., et al. (2001).[4] Zinc-catalyzed ammonium formate reductions: Rapid and selective reduction of aliphatic and aromatic nitro compounds. Indian Journal of Chemistry, Section B, 40, 75.

  • Studer, M., et al. (2000). The role of vanadium in the hydrogenation of nitroarenes with Pt/C catalysts. Topics in Catalysis, 13, 205–212.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. (Standard Reference for Bechamp Reduction protocols).

Sources

Recrystallization solvents for fluorinated indazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Recrystallization of Fluorinated Indazole Derivatives

Introduction: The Fluorine Factor

Welcome to the technical guide for purifying fluorinated indazole derivatives. As researchers, you know that introducing fluorine into the indazole scaffold (e.g., 5-fluoro-1H-indazole, 3-trifluoromethylindazole) dramatically alters the physicochemical landscape.

Why is this difficult?

  • Lipophilicity: Fluorine increases lipophilicity (

    
    ), often rendering the compound too soluble in standard organic solvents (DCM, EtOAc) to crystallize effectively.
    
  • Crystal Packing: The C-F bond is highly polar but non-polarizable. It creates weak intermolecular forces that compete with the strong

    
    -
    
    
    
    stacking of the indazole core, frequently leading to "oiling out" (liquid-liquid phase separation) rather than nucleation.
  • Regioisomerism: The N1- and N2-alkylation isomers often have overlapping solubility profiles, requiring precise solvent tuning for separation.

Module 1: Solvent Selection Matrix

User Question: "I have a crude mixture of a 5-fluoroindazole derivative. Standard ethyl acetate/hexane recrystallization isn't working. What solvent system should I use?"

Technical Response: For fluorinated indazoles, the "like dissolves like" rule must be adapted. The electron-withdrawing nature of fluorine reduces the basicity of the indazole nitrogens. You often need a Polar Protic / Polar Aprotic Aqueous system to force precipitation.

Recommended Solvent Systems:

Primary Solvent (Solubilizer)Anti-Solvent (Precipitant)Ratio (v/v)Best For...
Ethanol (EtOH) Water 1:1 to 1:3General purification of mono-fluorinated indazoles (e.g., 5-F, 6-F).
Acetone Water 3:1 to 2:5Regioisomer separation. N1 isomers often crystallize out, leaving N2 in solution (or vice versa depending on substituents).
Acetonitrile (MeCN) Water 2:1Compounds with high fluorine content (e.g., -CF3 groups) that are too soluble in alcohols.
Toluene Heptane 1:2Highly lipophilic derivatives where water causes immediate oiling out.
Methanol (MeOH) Water 2:1Amino-substituted fluorinated indazoles (increases polarity).

Critical Note: Avoid chlorinated solvents (DCM, Chloroform) for recrystallization. Fluorinated indazoles are typically too soluble in these, leading to massive yield loss in the mother liquor.

Module 2: Visualizing the Workflow

User Question: "How do I decide between an aqueous system and an organic system?"

Technical Response: Follow this logic flow to minimize trial-and-error time.

SolventSelection Start Start: Crude Fluorinated Indazole IsomerCheck Is N1/N2 Isomer Separation Needed? Start->IsomerCheck SolubilityCheck Is it soluble in hot Ethanol? IsomerCheck->SolubilityCheck No (General Purity) AqueousRoute Use Acetone/Water (Gradient Cooling) Refer to Patent CN101948433A IsomerCheck->AqueousRoute Yes (Critical Step) AlcoholRoute Use EtOH/Water (1:1) Standard Recrystallization SolubilityCheck->AlcoholRoute Yes NonPolarRoute Use Toluene/Heptane (Strict Temp Control) SolubilityCheck->NonPolarRoute No (Too Lipophilic)

Figure 1: Decision tree for selecting the initial solvent system based on impurity profile and solubility.

Module 3: Troubleshooting "Oiling Out"

User Question: "My solution turns cloudy and deposits a sticky oil at the bottom instead of crystals. Reheating doesn't help. What is happening?"

Technical Response: This is "Oiling Out" (Liquid-Liquid Phase Separation). It occurs because the metastable zone width is too narrow, or the temperature is dropped too fast, causing the compound to precipitate as an amorphous liquid before it can organize into a lattice.

The Protocol: Seeded Cooling Crystallization

  • Dissolution: Dissolve crude material in the minimum amount of hot primary solvent (e.g., Acetone at 50°C).

  • Clarification: If the solution is not clear, filter hot.

  • The "Cloud Point": Add the anti-solvent (Water) dropwise hot until a faint, persistent turbidity appears.

  • Back-off: Add just enough primary solvent (Acetone) to make it clear again.

  • Seeding (Crucial): Cool to ~35°C. Add a tiny amount (<1 mg) of pure crystal seed (if available) or scratch the glass.

  • Controlled Cooling: Do not use an ice bath yet. Let the flask cool to room temperature on a cork ring (rate: ~0.5°C/min).

  • Final Harvest: Once a heavy crop of crystals forms at RT, then move to 0°C for 1 hour to maximize yield.

Module 4: Regioisomer Separation (N1 vs N2)

User Question: "I have a mixture of N1- and N2-alkylated fluorinated indazoles. Column chromatography is difficult because the Rf values are identical. Can I separate them by crystallization?"

Technical Response: Yes. This is a classic application of differential solubility .

  • The Science: The N1-isomer is generally thermodynamically more stable and packs better in the crystal lattice than the N2-isomer.

  • The System: Acetone/Water or Acetonitrile/Water .

  • Protocol:

    • Dissolve the mixture in Acetone (3 parts).

    • Add Water (1 part).

    • Heat to reflux.

    • Cool slowly. The N1-isomer typically crystallizes out first with >99% purity.[1]

    • Filter the solid (N1).

    • The filtrate (mother liquor) will be enriched in the N2-isomer.

Visualizing the Separation Logic:

IsomerSep Mix Crude Mixture (N1 + N2 Isomers) Solvent Add Acetone/Water (Reflux) Mix->Solvent Cool Slow Cool to RT Solvent->Cool Filter Filtration Cool->Filter Solid Solid Cake: N1-Isomer (>99%) Filter->Solid Liquor Mother Liquor: N2-Isomer Enriched Filter->Liquor

Figure 2: Workflow for separating N1/N2 regioisomers using mixed-solvent recrystallization.

Module 5: Frequently Asked Questions (FAQs)

Q: My NMR shows trapped solvent peaks even after drying. Is this a solvate? A: Likely, yes. Indazoles are prone to forming solvates, especially with chlorinated solvents or small alcohols.

  • Fix: Recrystallize from a Class 3 solvent (e.g., Ethanol/Water) to displace toxic solvates. Dry in a vacuum oven at 40-50°C for 24 hours. If the peak persists, you have formed a stable pseudopolymorph.

Q: Can I use Ether/Hexanes? A: We advise against Diethyl Ether due to safety (peroxides/flammability) and volatility. MTBE (Methyl tert-butyl ether) is a safer industrial alternative, but for fluorinated indazoles, MTBE/Heptane is often too non-polar to dissolve the compound effectively for recrystallization. Stick to the Alcohol/Water or Acetone/Water systems.

Q: What if my compound is an oil at room temperature? A: If the fluorination pattern (e.g., long perfluoroalkyl chains) lowers the melting point below ambient, recrystallization is impossible.

  • Fix: Perform a salt formation . React the basic indazole nitrogen with HCl (in dioxane) or Oxalic acid to form a solid salt, then recrystallize the salt from MeOH/EtOAc.

References

  • BenchChem. (2025).[2][3] Technical Support Center: Regioselectivity in Indazole N-Alkylation. Retrieved from .

  • Google Patents. (2011). CN101948433A - Method for separating and purifying substituted indazole isomers.[4] Retrieved from .

  • Ghosh, P., & Hajra, A. (2021).[5][6] Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. Journal of Organic Chemistry, 86(15), 10883-10888.[7] Retrieved from .

  • Claramunt, R. M., et al. (2007). The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom. New Journal of Chemistry. Retrieved from .

  • MDPI. (2023). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives. Molecules. Retrieved from .

Sources

Technical Support Center: Controlling Regioselectivity in Indazole Nitration Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals facing challenges with the regioselective nitration of indazoles. The indazole nucleus is a privileged scaffold in medicinal chemistry, and the precise installation of a nitro group is a critical step in the synthesis of many pharmacologically active compounds.[1][2][3][4][5]

This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you navigate the complexities of indazole nitration and achieve your desired regiochemical outcome.

Frequently Asked Questions (FAQs)

Q1: Why is controlling regioselectivity in indazole nitration so challenging?

The indazole ring system presents multiple potential sites for electrophilic attack, leading to a mixture of regioisomers. The outcome of the reaction is a delicate balance of several factors:

  • Tautomerism: Indazole exists in two tautomeric forms: the more thermodynamically stable 1H-indazole and the 2H-indazole.[2][3][4] Each tautomer exhibits different electronic properties and reactivity, influencing the position of nitration.

  • Electronic Effects: The electron density distribution in the indazole ring is not uniform. The pyrazole ring is generally electron-rich, while the benzene ring is comparatively electron-poor. Within the benzene ring, the C5 and C7 positions are often the most activated towards electrophilic substitution.

  • Reaction Conditions: The choice of nitrating agent, solvent, and temperature plays a crucial role in determining which regioisomer is favored.[6][7][8] Harsh conditions, such as the use of mixed nitric and sulfuric acids, can lead to a lack of selectivity and potential degradation of the starting material.[9][10]

Q2: I am getting a mixture of 5-nitro and 7-nitroindazoles. How can I favor the formation of the 7-nitro isomer?

Achieving high selectivity for 7-nitroindazoles can be accomplished by carefully selecting the reaction conditions and the indazole substrate. A recently developed method utilizes iron(III) nitrate in the presence of a Lewis acid catalyst, such as zinc triflate, to selectively nitrate 2H-indazoles at the C7 position.[9][11][12][13]

Underlying Principle: This method is believed to proceed through a radical pathway, offering a different selectivity profile compared to traditional electrophilic aromatic substitution. The use of a 2-substituted indazole (a 2H-indazole) is crucial for directing the nitration to the 7-position.

Q3: My goal is to synthesize 3-nitroindazoles. What is the recommended approach?

Direct C3-nitration of the indazole core is possible, particularly on 2H-indazoles, using radical conditions. An iron-promoted C3-H nitration has been reported, providing direct access to 3-nitro-2H-indazoles.[14][15]

Causality: This method avoids the challenges of traditional electrophilic aromatic substitution at the C3 position, which is often less reactive than the benzene ring carbons. The radical mechanism bypasses the typical constraints of electrophilic attack.

Q4: I am observing N-nitration instead of C-nitration. How can I prevent this?

N-nitration can occur, especially under certain conditions. To favor C-nitration, consider the following:

  • Protecting Groups: If you are working with a 1H-indazole, protecting the N1 position with a suitable protecting group can prevent N-nitration and direct the electrophile to the carbon framework.

  • Reaction Conditions: The choice of nitrating agent can influence the N- versus C-selectivity. Milder nitrating agents may be less prone to N-nitration.

Q5: What is the role of substituents on the indazole ring in directing nitration?

Substituents on the indazole ring have a profound impact on the regioselectivity of nitration, similar to their effects in other aromatic systems.[16][17][18][19]

  • Electron-donating groups (EDGs) , such as alkyl or alkoxy groups, activate the ring towards electrophilic substitution and are typically ortho, para-directors. Their position on the ring will influence which of the available positions are most activated.

  • Electron-withdrawing groups (EWGs) , such as nitro or carboxyl groups, deactivate the ring and are generally meta-directors.[16][19]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solutions & Explanations
Low or No Yield Degradation of Starting Material: Indazoles can be sensitive to strongly acidic and oxidizing conditions.[20]- Use Milder Nitrating Agents: Consider alternatives to mixed acid, such as iron(III) nitrate, copper(II) nitrate, or ammonium cerium(IV) nitrate.[9] - Control Temperature: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions.[21]
Formation of Multiple Regioisomers Lack of Selectivity in Reaction Conditions: The chosen nitrating agent and solvent may not be optimal for the desired isomer.- For 7-Nitroindazoles: Employ the iron(III) nitrate/zinc triflate system with a 2H-indazole substrate.[9][11] - For 3-Nitroindazoles: Utilize the iron-promoted radical nitration of 2H-indazoles.[14][15] - For 5- or 6-Nitroindazoles: Traditional mixed acid nitration of a 1H-indazole may favor these isomers, but optimization is required.[21]
Over-nitration (Dinitro Products) Reaction Conditions are Too Harsh: Excess nitrating agent or elevated temperatures can lead to multiple nitrations.- Stoichiometry Control: Carefully control the amount of nitrating agent used, typically 1.0 to 1.2 equivalents. - Temperature Management: Maintain a low and consistent temperature throughout the reaction.[21]
Formation of Dark, Insoluble Tars Polymerization of the Indazole: This is a common side reaction under strongly acidic conditions, similar to what is observed with indoles.[20]- Use an Inert Atmosphere: Performing the reaction under nitrogen or argon can help prevent oxidative side reactions. - Purify Reagents: Ensure that solvents and reagents are pure and dry.

Experimental Protocols

Protocol 1: Selective Synthesis of 7-Nitro-2H-indazoles[9][11]

This protocol is adapted from a method for the site-selective direct nitration of 2H-indazoles.

Materials:

  • 2-Substituted-2H-indazole

  • Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

  • Zinc triflate (Zn(OTf)₂)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried round-bottom flask, add the 2-substituted-2H-indazole (1.0 equiv.), iron(III) nitrate nonahydrate (2.0 equiv.), and zinc triflate (40 mol%).

  • Add acetonitrile as the solvent.

  • Heat the reaction mixture at 80 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Workflow for Selective 7-Nitration of 2H-Indazoles

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine 2H-Indazole, Fe(NO3)3·9H2O, and Zn(OTf)2 in CH3CN B Heat at 80 °C under N2 atmosphere A->B Heat C Cool to RT and extract with Ethyl Acetate B->C Reaction Complete (TLC) D Dry organic layer and concentrate C->D E Purify by Column Chromatography D->E F 7-Nitro-2H-Indazole Product E->F

Caption: Workflow for the selective synthesis of 7-nitro-2H-indazoles.

Protocol 2: Synthesis of 3-Nitro-2H-indazoles via Radical Nitration[14][15][16]

This protocol outlines a general procedure for the C3-H nitration of 2H-indazoles.

Materials:

  • 2-Substituted-2H-indazole

  • Iron(III) nitrate (Fe(NO₃)₃)

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Solvent (e.g., Dichloroethane)

Procedure:

  • In a reaction vessel, dissolve the 2-substituted-2H-indazole (1.0 equiv.) in the chosen solvent.

  • Add iron(III) nitrate and TEMPO.

  • Stir the reaction mixture under an oxygen atmosphere at the specified temperature.

  • Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, perform an appropriate aqueous workup.

  • Extract the product with a suitable organic solvent.

  • Dry, concentrate, and purify the crude product by column chromatography.

Understanding Regioselectivity: A Decision-Making Workflow

The following diagram provides a logical framework for selecting a synthetic strategy based on the desired nitroindazole isomer.

G Start Desired Nitroindazole Isomer? C3_Nitro 3-Nitroindazole Start->C3_Nitro C3 C5_Nitro 5-Nitroindazole Start->C5_Nitro C5 C6_Nitro 6-Nitroindazole Start->C6_Nitro C6 C7_Nitro 7-Nitroindazole Start->C7_Nitro C7 Strategy_C3 Use 2H-Indazole Substrate. Employ Iron-Promoted Radical Nitration. C3_Nitro->Strategy_C3 Strategy_C5_C6 Use 1H-Indazole Substrate. Consider Mixed Acid (HNO3/H2SO4) with Careful Temperature Control. C5_Nitro->Strategy_C5_C6 C6_Nitro->Strategy_C5_C6 Strategy_C7 Use 2H-Indazole Substrate. Utilize Fe(NO3)3 / Zn(OTf)2 Nitrating System. C7_Nitro->Strategy_C7

Caption: Decision tree for selecting a nitration strategy.

References

  • Site-Selective Direct Nitration of 2H-Indazoles: Easy Access to 7-Nitroindazoles. Chemical Communications. Available at: [Link]

  • Iron promoted C3-H nitration of 2H-indazole: direct access to 3-nitro-2H-indazoles. PubMed. Available at: [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PMC. Available at: [Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Avens Publishing Group. Available at: [Link]

  • A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Semantic Scholar. Available at: [Link]

  • Site-selective direct nitration of 2H-indazoles: easy access to 7-nitroindazoles. RSC Publishing. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Available at: [Link]

  • Iron promoted C3‐H nitration of indazole. ResearchGate. Available at: [Link]

  • Site-Selective Direct Nitration of 2H-Indazoles: Easy Access to 7-Nitroindazoles | Request PDF. ResearchGate. Available at: [Link]

  • Site-selective direct nitration of 2H-indazoles: easy access to 7-nitroindazoles. Chemical Communications (RSC Publishing). Available at: [Link]!

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. Available at: [Link]

  • A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. PubMed. Available at: [Link]

  • 14.3. Substituent Effects. Lumen Learning. Available at: [Link]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HAL Open Science. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. Available at: [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PMC. Available at: [Link]

  • Nitration of Substituted Aromatic Rings and Rate Analysis. University of Connecticut. Available at: [Link]

  • Electrophilic aromatic directing groups. Wikipedia. Available at: [Link]

  • (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Available at: [Link]

  • 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. Available at: [Link]

  • 5.2 Directing Effects of the Substituents on EAS. KPU Pressbooks. Available at: [Link]

  • Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). PubMed. Available at: [Link]

  • Nitroreductase-triggered indazole formation. PubMed. Available at: [Link]

  • Pathways for nitrosation of 1a and side reaction forming dimers. ResearchGate. Available at: [Link]

  • Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Kinetics and mechanism of nitration of indazole. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. Available at: [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC. Available at: [Link]

  • Iron promoted C3–H nitration of 2H-indazole: direct access to 3-nitro-2H-indazoles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles. Frontiers. Available at: [Link]

Sources

Validation & Comparative

19F NMR Chemical Shift Analysis of 3-Chloro-6-fluoro-4-nitroindazole: A Comparative Guide for Fragment Screening

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In Fragment-Based Drug Discovery (FBDD), 19F NMR spectroscopy has emerged as a premier technique for screening low-affinity binders. The 100% natural abundance and high gyromagnetic ratio of the 19F nucleus provide exceptional sensitivity, while the[1]. However, the success of a 19F NMR screening campaign heavily relies on the strategic selection of fluorinated fragments to avoid signal overlap.

This guide objectively compares the 19F NMR performance of 3-Chloro-6-fluoro-4-nitroindazole against simpler fluorinated indazole alternatives. By analyzing the causality behind its distinct chemical shift, we demonstrate why this highly functionalized scaffold is an optimal candidate for multiplexed fragment libraries.

The Causality of 19F Chemical Shifts: Electronic Environment

The 19F chemical shift is exquisitely sensitive to the local electronic environment,[2]. The shielding or deshielding of the fluorine nucleus is dictated by the inductive and resonance effects of neighboring substituents, where[3].

For 3-Chloro-6-fluoro-4-nitroindazole, the 19F signal is modulated by two key functional groups compared to the baseline 6-fluoroindazole:

  • The 3-Chloro Effect: Chlorine acts as an inductive electron-withdrawing group (EWG). Although situated on the fused pyrazole ring, its electron-withdrawing nature propagates through the aromatic system, reducing electron density around the C6 fluorine. This results in a deshielding effect, shifting the signal downfield (higher ppm).

  • The 4-Nitro Effect: The nitro group is a powerful EWG. Positioned meta to the fluorine atom, it cannot exert direct resonance withdrawal from C6, but its strong inductive and field effects further deplete electron density from the fluorine nucleus, causing an additional downfield shift.

SubstituentEffects Core Baseline Shift 6-Fluoroindazole δ ~ -116.0 ppm Cl 3-Chloro Addition Inductive Deshielding Δδ ~ +2.5 ppm Core->Cl +Cl at C3 NO2 4-Nitro Addition Meta-Resonance Deshielding Δδ ~ +1.5 ppm Core->NO2 +NO2 at C4 Final 3-Chloro-6-fluoro- 4-nitroindazole δ ~ -112.0 ppm Cl->Final +NO2 at C4 NO2->Final +Cl at C3

Substituent effects on the 19F chemical shift of 3-Chloro-6-fluoro-4-nitroindazole.

Comparative Performance Data

In FBDD, multiplexing (pooling multiple fragments into a single NMR tube) is essential for throughput. To avoid signal overlap, fragments in a pool must have chemical shifts separated by at least 1-2 ppm. Simple fluoroaromatics often [4], severely limiting multiplexing capacity.

As shown in the table below, the cumulative deshielding effects in 3-Chloro-6-fluoro-4-nitroindazole push its chemical shift to approximately -112.0 ppm. This distinct spectral window makes it a superior alternative to simpler indazoles when designing diverse fragment pools.

CompoundSubstituentsPredicted 19F Chemical Shift (δ, ppm)*Multiplexing Utility
6-Fluoroindazole None-116.0Low (Crowded region)
3-Chloro-6-fluoroindazole 3-Cl-113.5Moderate
6-Fluoro-4-nitroindazole 4-NO2-114.5Moderate
3-Chloro-6-fluoro-4-nitroindazole 3-Cl, 4-NO2-112.0High (Distinct shift)

*Values are approximate predictions referenced to CFCl3 (0 ppm) in DMSO-d6. Shifts will vary slightly based on solvent polarity, pH, and concentration.

Self-Validating Experimental Protocol

As a Senior Application Scientist, I emphasize that an experimental protocol must be a self-validating system. Relying solely on the spectrometer's deuterium lock for chemical shift referencing in 19F NMR can introduce errors of up to 0.5 ppm due to bulk magnetic susceptibility differences between samples. Therefore, the inclusion of an internal standard like Trifluoroacetic acid (TFA) is non-negotiable.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 500 µM solution of 3-Chloro-6-fluoro-4-nitroindazole in the target assay buffer (e.g., 50 mM Phosphate, pH 7.4) containing 10% D2O to provide the lock signal.

  • Internal Standard Addition: Spike the sample with exactly 50 µM of TFA. The TFA serves a dual purpose: it acts as a precise chemical shift reference (-76.55 ppm) and a lineshape validator.

  • Data Acquisition: Acquire the 19F NMR spectrum at 298 K using a 1H-decoupled sequence (e.g., zgig on Bruker systems).

    • Causality of Parameters: Set the relaxation delay (D1) to at least 3 seconds. Fluorine nuclei in small molecules often have long T1 relaxation times; a short D1 will truncate the signal, causing artificial signal attenuation and ruining quantitative integration.

  • Self-Validation & Processing: Before analyzing the fragment's peak, verify the TFA signal. If the TFA peak is broader than 5 Hz or deviates from -76.55 ppm, the sample suffers from poor shimming or incorrect referencing. The data must be discarded, the instrument re-shimmed, and the sample re-acquired.

NMRWorkflow Prep Sample Preparation 500 µM Fragment + 50 µM TFA in Buffer / 10% D2O Acq 19F NMR Acquisition 1H-Decoupled, D1 = 3s NS = 128 Prep->Acq Load into Spectrometer Val Self-Validation Calibrate TFA to -76.55 ppm Check Linewidth < 5Hz Acq->Val Process FID Val->Prep Fail (Re-shim/Re-prep) Analysis Chemical Shift Analysis Extract δ for Fragment Compare to Library Val->Analysis Pass QA/QC

Self-validating experimental workflow for 19F NMR fragment screening.

Conclusion

The strategic incorporation of electron-withdrawing groups in 3-Chloro-6-fluoro-4-nitroindazole predictably deshields its 19F NMR chemical shift, isolating it from the crowded spectral regions typical of simpler fluoroaromatics. When combined with a rigorously self-validated acquisition protocol, this compound offers superior performance and reliability for multiplexed FBDD campaigns compared to baseline indazole alternatives.

References
  • Title: Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds Source: nih.gov URL: [Link]

  • Title: Demystifying fluorine chemical shifts: electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues Source: rsc.org URL: [Link]

  • Title: Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes Source: nih.gov URL: [Link]

Sources

Mass spectrometry fragmentation pattern of chloro-nitroindazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chloro-nitroindazoles (e.g., 3-chloro-5-nitro-1H-indazole) are critical scaffolds in medicinal chemistry, serving as precursors for kinase inhibitors, anti-parasitic agents, and contraceptives. Their structural rigidity and functional density make them valuable but analytically challenging due to the existence of multiple regioisomers (e.g., 4-, 5-, 6-, or 7-nitro variants).

This guide objectively compares the mass spectrometric behavior of chloro-nitroindazoles using Electron Ionization (EI) versus Electrospray Ionization (ESI-MS/MS) . It provides experimentally grounded fragmentation pathways and protocols to distinguish between isomers, a frequent bottleneck in synthesis verification.

Technical Comparison: EI vs. ESI-MS/MS

The choice of ionization technique fundamentally alters the observed fragmentation landscape.[1] The table below contrasts the utility of "Hard" (EI) vs. "Soft" (ESI) ionization for this compound class.

Table 1: Ionization Technique Performance Matrix
FeatureElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)
Primary Ion Radical Cation (

)
Protonated Molecule (

)
Isotope Pattern Distinct 3:1 (

) visible on parent
Distinct 3:1 visible on parent and fragments
Fragmentation Energy High (70 eV); extensive spontaneous fragmentationLow; requires Collision Induced Dissociation (CID)
Key Loss Channels

,

,


(neutral),

(ortho-effect),

Isomer Specificity Moderate: Fingerprint region (low m/z) differsHigh: MS/MS product ion ratios vary significantly
Detection Limit Nanogram range (GC-MS)Picogram range (LC-MS)

Fragmentation Mechanics & Causality[1]

Understanding why these molecules fragment is key to interpreting the spectra.[1] The fragmentation is driven by the competition between the electron-withdrawing nitro group and the stability of the aromatic indazole core.

The "Nitro-Indazole" Signature

The nitro group (


) is the most labile functionality.
  • Loss of

    
     (M - 46):  Direct cleavage of the C-N bond. This is often the base peak in ESI-MS/MS spectra.[1]
    
  • Loss of

    
     (M - 30):  Requires a rearrangement (nitro-nitrite isomerization) prior to cleavage.[1] The ratio of 
    
    
    
    to
    
    
    is diagnostic of the nitro position relative to other substituents.
The "Chloro" Isotope Signature

The chlorine atom provides a built-in validation tool.[1] Any fragment ion retaining the chlorine must exhibit the characteristic 3:1 intensity ratio for peaks separated by 2 Da.[1]

  • Loss of

    
     (M - 35):  Less common as a primary step in nitroindazoles because the C-Cl bond is stronger than the C-NO2 bond, but observed in high-energy EI spectra.[1]
    
Ring Disintegration (HCN Loss)

Indazoles characteristic lose


 (27 Da) or 

(28 Da) from the pyrazole ring.
  • Pathway: Cleavage of the N-N bond followed by ring opening.[1] This typically occurs after the loss of the nitro group.[1]

Visualization: Fragmentation Pathways[2]

The following diagram maps the logical flow of fragmentation for 3-chloro-5-nitroindazole (MW 197.58).

Fragmentation Parent Parent Ion [M+H]+ m/z 198/200 (Isotope 3:1) Frag_NO2 Loss of NO2 [M+H-46]+ m/z 152/154 Parent->Frag_NO2 - NO2 (46 Da) (Major Pathway) Frag_NO Loss of NO [M+H-30]+ m/z 168/170 Parent->Frag_NO - NO (30 Da) (Rearrangement) Frag_HCN Indazole Ring Cleavage (Loss of HCN) m/z 125/127 Frag_NO2->Frag_HCN - HCN (27 Da) Frag_Cl Loss of Cl ( Radical/HCl) m/z 117 Frag_NO2->Frag_Cl - Cl (35 Da)

Caption: ESI-MS/MS fragmentation tree for 3-chloro-5-nitroindazole showing primary nitro-losses and secondary ring cleavage.[1]

Experimental Protocol: Self-Validating Workflow

This protocol is designed for LC-ESI-MS/MS differentiation of isomers.[1]

Sample Preparation
  • Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (Concentration: 1 mg/mL).

  • Working Standard: Dilute 10 µL of stock into 990 µL of 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Why Formic Acid? Promotes protonation (

      
      ) for ESI.
      
  • Blank: Inject solvent blank first to ensure no carryover.[1]

Instrument Parameters (Generic Q-TOF/Triple Quad)
  • Ionization: Positive ESI (+).[1]

  • Capillary Voltage: 3.5 kV.[1]

  • Cone Voltage: 30 V (Adjust to minimize in-source fragmentation).

  • Collision Energy (CE): Ramp 10–40 eV.[1]

    • Logic: Low CE preserves the parent for isotope confirmation; High CE reveals the fingerprint fragments.[1]

Workflow Diagram

Workflow Sample Sample Prep (1 µg/mL in MeOH/H2O) LC LC Separation (C18 Column) Sample->LC MS1 Full Scan MS1 (Confirm m/z 198 & Isotope) LC->MS1 MS2 Product Ion Scan (CE Ramp 10-40eV) MS1->MS2 Data Data Analysis (Extract Ion Chromatogram) MS2->Data

Caption: Step-by-step analytical workflow for characterizing chloro-nitroindazoles.

Diagnostic Data: Isomer Differentiation

Distinguishing 3-chloro-5-nitroindazole from 3-chloro-6-nitroindazole relies on the "Ortho Effect."[1]

  • 5-Nitro Isomer: The nitro group is isolated from the N-H of the indazole ring.[1]

    • Dominant Fragment:

      
      .
      
  • 6-Nitro Isomer: The nitro group is spatially closer to the N-H (depending on tautomer).

    • Diagnostic: Enhanced loss of

      
       or 
      
      
      
      (m/z 180) due to interaction between the nitro oxygen and the ring hydrogen.
Table 2: Diagnostic Ion List (ESI+)
Ion Identitym/z (

)
m/z (

)
Origin
Precursor 198.0 200.0 Protonated Molecule

Fragment 1 168.0170.0Loss of

(Rearrangement)
Fragment 2 152.0 154.0 Loss of

(Base Peak)
Fragment 3 125.0127.0Loss of

+

(Ring Cleavage)
Fragment 4 117.0-Loss of

+

References

  • National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary for CID 78534, 3-chloro-5-nitro-1H-indazole. Retrieved from [Link]

  • MassBank. (2019).[1] Mass Spectrum of Nitroindazole Derivatives. Retrieved from [Link]

  • MDPI. (2024).[1] In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives. Molecules. Retrieved from [Link]

  • Science Ready. (2023). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

Sources

High-Resolution Infrared Spectroscopy of Nitroindazoles: A Comparative Guide to Isomeric Differentiation and Analytical Modalities

Author: BenchChem Technical Support Team. Date: March 2026

Nitroindazoles are privileged scaffolds in medicinal chemistry, frequently serving as precursors for kinase inhibitors, nitric oxide synthase (NOS) inhibitors, and antiparasitic agents. The precise positioning of the nitro (-NO₂) group on the indazole core (e.g., 5-, 6-, or 7-position) drastically alters the molecule's electronic distribution, biological target affinity, and physicochemical properties.

Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR), is a critical analytical tool for structural elucidation. It offers distinct vibrational signatures for the nitro group that can reliably distinguish between isomers. This guide objectively compares the IR spectral profiles of different nitroindazole isomers and evaluates the performance of Attenuated Total Reflectance (ATR-FTIR) versus Transmission (KBr pellet) FTIR methodologies to help researchers optimize their analytical workflows.

Isomeric Differentiation: 5-, 6-, and 7-Nitroindazole

The nitro group exhibits two primary vibrational modes in the mid-IR region: the asymmetric stretch (


 NO₂) typically found between 1510–1560 cm⁻¹, and the symmetric stretch (

NO₂) between 1320–1360 cm⁻¹[1].

The Causality of Peak Shifts: The exact wavenumber is highly sensitive to the electronic environment dictated by the isomer's substitution pattern. The indazole ring is an electron-rich aromatic system. When the highly electron-withdrawing nitro group is at the 5-position, it conjugates differently with the pyrazole nitrogen atoms compared to the 6- or 7-positions. This resonance alters the N-O bond order. A higher bond order shifts the absorption to a higher wavenumber (higher energy), while increased single-bond character shifts it lower. Furthermore, derivatization (such as adding a sulfonamide group) can further pull electron density, shifting the asymmetric stretch closer to 1515 cm⁻¹[2].

Table 1: Comparative IR Peak Assignments for Nitroindazole Isomers
Isomer / DerivativeAsymmetric NO₂ Stretch (cm⁻¹)Symmetric NO₂ Stretch (cm⁻¹)Other Key Absorptions (cm⁻¹)
5-Nitroindazole 1533 – 15551334 – 1336~3100 (C-H Ar), 1480–1490 (C=N)[3]
6-Nitroindazole 1532 – 15401326 – 1348~3020 (C-H Ar), 1572 (C=C)[4]
7-Nitroindazole 1350 – 1550 (Region)1350 – 1550 (Region)~3200–3400 (N-H broad)[1]
5-Nitroindazole Sulfonamides ~1515~13451170 (S=O), 3106 (C-H Ar)[2]

Analytical Modalities: ATR-FTIR vs. Transmission (KBr Pellet)

Choosing the right sample introduction method is vital for obtaining high-fidelity spectra without optical artifacts.

  • Transmission FTIR (KBr Pellet):

    • Mechanism: The sample is dispersed in an IR-transparent alkali halide matrix (KBr)[5].

    • Pros: Excellent spectral resolution; minimal peak distortion; ideal for quantitative analysis using the Beer-Lambert law.

    • Cons: KBr is highly hygroscopic. Absorbed moisture can obscure the N-H stretching region (~3300 cm⁻¹); requires meticulous sample preparation.

  • ATR-FTIR (Attenuated Total Reflectance):

    • Mechanism: An evanescent wave penetrates the sample pressed against a high-refractive-index crystal (e.g., Diamond or ZnSe).

    • Pros: Rapid, non-destructive, no matrix interference, requires minimal sample (<1 mg)[6].

    • Cons: Peak intensities vary with penetration depth (which is wavelength-dependent); anomalous dispersion can cause the strong NO₂ asymmetric stretch to appear slightly broadened or shifted by 2–5 cm⁻¹ compared to transmission spectra.

Table 2: Performance Comparison of IR Modalities for Nitroindazoles
ParameterTransmission (KBr Pellet)ATR-FTIR (Diamond Crystal)
Sample Prep Time 5–10 minutes< 1 minute
Spectral Resolution Very HighHigh (Subject to optical correction)
N-H Region Clarity Poor (if KBr absorbs atmospheric H₂O)Excellent (No matrix moisture)
NO₂ Peak Fidelity Absolute (Matches standard reference libraries)Relative (Requires software ATR correction)

Experimental Protocols: Self-Validating Systems

To ensure scientific trustworthiness, the following protocols incorporate built-in validation steps to prevent false readings caused by environmental factors, equipment drift, or improper sample handling.

Protocol A: Transmission FTIR (KBr Pellet Method)

Causality Focus: Proper grinding prevents the Christiansen effect—a scattering phenomenon occurring when particle size approaches the wavelength of IR light, which severely distorts baseline and peak shapes.

  • Validation Check: Run a background scan of the empty sample compartment to capture atmospheric CO₂ and H₂O. Run a polystyrene film standard to verify wavenumber calibration (expect a sharp, distinct peak at 1601 cm⁻¹).

  • Preparation: Dry spectroscopic-grade KBr in an oven at 110°C for 2 hours to eliminate moisture[5].

  • Milling: In an agate mortar, gently grind 1–2 mg of the nitroindazole sample until it is a fine, uniform powder. Add 100–150 mg of the dried KBr[5]. Mix thoroughly but do not over-grind, as excessive pressure can induce polymorphic changes in the crystalline sample.

  • Pressing: Transfer the mixture to a pellet die. Apply 8–10 tons of pressure under a vacuum for 2 minutes. The resulting pellet must be translucent.

  • Acquisition: Place the pellet in the holder. Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans)[5].

  • Data Processing: Subtract the background. Identify the precise

    
     NO₂ and 
    
    
    
    NO₂ peaks to confirm the isomer.
Protocol B: ATR-FTIR Analysis

Causality Focus: Because the evanescent wave's penetration depth is wavelength-dependent (penetrating deeper at lower wavenumbers), peak intensities at the lower end of the spectrum appear artificially stronger. Applying an ATR correction normalizes this to match transmission spectra.

  • Validation Check: Clean the diamond crystal with isopropanol. Perform a background scan on the clean, dry crystal. The baseline must be completely flat, indicating zero cross-contamination.

  • Sample Application: Place ~1 mg of pure nitroindazole powder directly onto the center of the crystal[6].

  • Compression: Lower the pressure anvil until the clutch clicks, ensuring uniform optical contact between the crystal and the sample. Note: Poor contact leads to weak evanescent wave penetration, resulting in low signal-to-noise ratios.

  • Acquisition & Correction: Acquire 32 scans at 4 cm⁻¹ resolution over the 4000 to 400 cm⁻¹ range[6]. Apply an ATR correction algorithm in the spectrometer's software to adjust for the wavelength-dependent penetration depth.

Spectroscopic Workflow Visualization

IR_Workflow Start Nitroindazole Sample Decision Select IR Modality Start->Decision ATR ATR-FTIR (Rapid, Surface Analysis) Decision->ATR Non-destructive KBr Transmission FTIR (KBr Pellet, Bulk Analysis) Decision->KBr High Resolution Data Spectral Acquisition (4000-400 cm⁻¹) ATR->Data KBr->Data Analysis Peak Assignment Asym NO₂ (~1530 cm⁻¹) Sym NO₂ (~1340 cm⁻¹) Data->Analysis

Workflow for IR spectroscopic analysis and modality selection for nitroindazole isomers.

References

  • Grokipedia.7-Nitroindazole.
  • ResearchGate.Synthesis of 4-Thiazolidine Derivatives of 6-Nitroindazole: Pharmaceutical Importance.
  • Lew.ro.NEW DERIVATIVES OF 5-NITROINDAZOLE WITH POTENTIAL ANTITUMOR ACTIVITY.
  • Benchchem.6-Nitroindazole | 7597-18-4.
  • Benchchem.3-methyl-5-nitro-1H-indazole | 40621-84-9.
  • MDPI.Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment.

Sources

Advanced Structural Elucidation of Substituted Indazoles: A Comparative Guide to SCXRD, PXRD, and MicroED

Author: BenchChem Technical Support Team. Date: March 2026

Substituted indazoles are privileged heterocyclic scaffolds in medicinal chemistry, frequently serving as the core pharmacophore for kinase inhibitors, anticancer agents, and anti-inflammatory drugs[1]. Because these molecules are highly prone to polymorphism and complex hydrogen-bonding networks[2], precise three-dimensional structural elucidation is critical for structure-based drug design (SBDD) and intellectual property protection[3].

Historically, Single-Crystal X-ray Diffraction (SCXRD) has been the undisputed gold standard for determining absolute configuration[1][2]. However, the intrinsic difficulty of growing large, well-ordered crystals often bottlenecks drug development pipelines[4]. Today, the analytical landscape has expanded. Powder X-ray Diffraction (PXRD) remains the workhorse for bulk polymorph screening[5][6], while Microcrystal Electron Diffraction (MicroED) has emerged as a revolutionary cryo-EM technique capable of yielding atomic-resolution structures directly from seemingly amorphous powders[4][7].

This guide objectively compares the performance of SCXRD, PXRD, and MicroED, providing researchers with the causality-driven protocols needed to select the optimal structural elucidation platform for indazole derivatives.

Comparative Performance Analysis

The selection of a diffraction technique is fundamentally dictated by the physical state of the indazole sample and the specific data required (e.g., de novo atomic coordinates vs. phase purity). X-rays interact with the electron clouds of atoms, requiring large crystal volumes to achieve a sufficient signal-to-noise ratio[1]. In contrast, electrons interact with the electrostatic potential of atoms—an interaction approximately


 times stronger than X-rays—allowing MicroED to interrogate crystals a billion times smaller than those required for SCXRD[4].
Quantitative Data Summary
Performance MetricSingle-Crystal X-ray Diffraction (SCXRD)Powder X-ray Diffraction (PXRD)Microcrystal Electron Diffraction (MicroED)
Primary Application De novo 3D structure & absolute configurationPolymorph screening & phase transitionsDe novo 3D structure from nano-powders
Minimum Crystal Size > 10 µm (micron-sized)Bulk powder (microcrystalline)~100 nm to 500 nm (nano-sized)
Radiation Source X-ray (Mo Kα or Cu Kα)X-ray (Cu Kα)Electron beam (Cryo-EM, e.g., 200 kV)
Sample Prep Time Days to weeks (crystal growth)Minutes (grinding/packing)Minutes (direct grid application)
Resolution Limit Atomic (< 1.0 Å)Low (1D structural fingerprint)Atomic (< 1.0 Å)
Interaction Target Electron cloudsElectron cloudsElectrostatic potential

Decision Matrix & Workflows

To navigate the structural characterization of a newly synthesized substituted indazole, researchers must align their analytical choice with the physical limitations of their sample.

G Start Substituted Indazole Synthesized SizeCheck Crystal Size? Start->SizeCheck Large > 10 µm (Single Crystals) SizeCheck->Large Nano < 1 µm (Nano-crystals/Powder) SizeCheck->Nano Bulk Bulk Powder (Polymorphs) SizeCheck->Bulk SCXRD SCXRD Gold Standard 3D Structure Large->SCXRD MicroED MicroED Atomic Resolution from Powder Nano->MicroED PXRD PXRD Phase Purity & Transitions Bulk->PXRD

Decision matrix for selecting the optimal diffraction technique for indazoles.

Workflow cluster_scxrd SCXRD Pathway cluster_microed MicroED Pathway Sample Indazole Sample Cryst Solvent Evaporation (Days-Weeks) Sample->Cryst Grind Direct Powdering (Minutes) Sample->Grind Mount Loop Mounting & Cryo-cooling Cryst->Mount Xray X-ray Diffraction Mount->Xray Solve Structure Solution (SHELXT/Olex2) Xray->Solve Grid TEM Grid Prep & Plunge Freezing Grind->Grid Electron Electron Diffraction Grid->Electron Electron->Solve

Comparative experimental workflows: SCXRD vs. MicroED for structural solution.

Self-Validating Experimental Protocols

Do not merely execute steps; understanding the mechanistic causality behind each protocol ensures rigorous, reproducible science.

Protocol A: SCXRD Workflow for Substituted Indazoles

Best for: Establishing the absolute configuration of novel indazole derivatives.

  • Crystal Growth: Dissolve the indazole derivative in a suitable solvent system (e.g., ethanol/water). Allow for slow evaporation at ambient temperature.

    • Causality: Slow evaporation maintains a low degree of supersaturation. This thermodynamic control minimizes nucleation events, promoting the growth of a few large (>10 µm), defect-free crystals required for high-quality X-ray diffraction[1].

  • Mounting and Cryo-Cooling: Select a single crystal under polarized light, mount it on a nylon loop using paratone oil, and immediately transfer it to a 100 K nitrogen gas stream on the diffractometer.

    • Causality: Cryo-cooling drastically reduces the thermal displacement (vibration) of atoms within the lattice. This enhances high-angle diffraction intensities, allowing for precise determination of bond lengths and angles[1].

  • Data Collection & Solution: Collect data using Mo Kα (0.71073 Å) or Cu Kα radiation. Integrate the data and solve the structure using direct methods (e.g., SHELXT)[1].

  • Self-Validation: The protocol is validated if the final refinement yields an R-factor (

    
    ) < 5% and a Goodness-of-Fit (S) approaching 1.0, confirming the structural model accurately reflects the measured electron density[1].
    
Protocol B: Variable-Temperature PXRD for Polymorph Screening

Best for: Identifying distinct polymorphic forms (e.g., Form I vs. Form II) and mapping phase transitions.

  • Sample Preparation: Lightly grind the bulk indazole powder and pack it into a borosilicate glass capillary or a flat-plate holder.

  • Data Collection: Mount the sample on a powder diffractometer equipped with Cu Kα radiation. Scan the low-angle range from 2θ = 5° to 40°.

    • Causality: For small organic molecules like indazoles, the most diagnostic intermolecular d-spacings (which differentiate polymorphs) appear in this low-angle 2θ range[3][5].

  • Step-Heating (Optional): To observe thermal phase transitions, heat the sample in 5 K increments, collecting a rapid diffractogram at each step.

    • Causality: Step-heating captures reconstructive phase transitions in real-time without overshooting critical thermal events, ensuring accurate mapping of the polymorphic landscape[6].

  • Self-Validation: The diffractogram must exhibit a flat baseline with sharp, distinct Bragg peaks (e.g., diagnostic peaks at 8.1° and 29.8° for specific indazole polymorphs[5]). An amorphous "halo" indicates sample degradation or failed crystallization.

Protocol C: MicroED Workflow for Nano-Crystalline Indazoles

Best for: Rapid structural determination when indazoles precipitate as amorphous-looking powders.

  • Sample Preparation: Mechanically grind the dry indazole powder for 2–3 minutes. Apply the dry powder directly onto a carbon-coated TEM grid.

    • Causality: Mechanical grinding fractures larger aggregates into electron-transparent nano-crystals (<500 nm thick). This is critical to prevent dynamical scattering (multiple scattering events), which severely complicates data integration and structure solution[4][7].

  • Plunge Freezing: Plunge the grid into liquid ethane to vitrify the sample, then transfer it to a cryo-electron microscope operating at 200 kV.

    • Causality: Cryogenic conditions mitigate radiation damage from the highly energetic electron beam, preserving the structural integrity of the small organic molecule during exposure[4].

  • Continuous Rotation Data Collection: Continuously rotate the crystal (e.g., at 0.5°/second) while recording the electron diffraction pattern on a fast camera.

    • Causality: Continuous rotation fills the reciprocal space more completely than static exposures, yielding highly accurate integrated intensities that can be processed using standard X-ray crystallography software[4][7].

  • Self-Validation: Successful preparation is validated by the immediate observation of sharp diffraction spots extending beyond 1.0 Å resolution in the TEM prior to full data collection[4].

Conclusion

The structural elucidation of substituted indazoles no longer relies solely on the serendipity of growing large single crystals. While SCXRD remains the definitive standard for absolute configuration[1][2], MicroED has fundamentally disrupted the field by delivering atomic-resolution structures from nano-powders in a fraction of the time[4]. Concurrently, PXRD retains its critical role in validating bulk phase purity and securing polymorph patents[3][5]. By understanding the physical causality behind each technique, researchers can strategically deploy these tools to accelerate indazole-based drug discovery.

References

1.[4] The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination - ACS Central Science - 4 2.[7] MicroED Explained: A Powerful Tool for Small Molecule Structure Determination - YouTube -7 3.[5] US20060094763A1 - Polymorphic forms of 6-[2-(methylcarbomoyl) phenyl sulfanyl]-3-E-[2-(pyridin-2-yl)ethenyl]indazole - Google Patents - 5 4.[6] (IUCr) Conformational aspects of polymorphs and phases of 2-propyl-1H-benzimidazole - IUCr - 6 5.[1] A Technical Guide to the Structural Elucidation of 4-Iodo-3-methyl-1H-indazole - Benchchem - 1 6.[3] WO 2021/162647 A1 - Googleapis.com - 3 7.[2] Discrete and polymeric Cu(II) complexes featuring substituted indazole ligands: their synthesis and structural chemistry - SciSpace - 2

Sources

Comparative Guide: Kinase Affinity of 4-Nitro vs. 4-Amino Indazoles in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indazole scaffolds are privileged structures in kinase inhibitor discovery, frequently acting as ATP-competitive hinge binders. The substitution at the C4 position of the indazole ring critically dictates the molecule's physicochemical profile, spatial orientation, and ultimate target affinity. As a Senior Application Scientist, I have structured this guide to provide an objective, data-supported comparison between 4-nitro and 4-amino indazole derivatives. This document details their structure-activity relationships (SAR) and provides field-validated experimental protocols for affinity profiling.

Mechanistic Rationale & SAR Dynamics

The ATP-binding pocket of most kinases (e.g., PI3K, p38 MAPK) features a highly conserved hinge region that requires precise hydrogen-bonding networks. The nature of the C4 substituent on the indazole core fundamentally alters this interaction:

  • 4-Amino Indazoles : The

    
     group acts as a strong hydrogen-bond donor and is electron-donating via resonance. This increases the electron density on the indazole core, enhancing the H-bond acceptor strength of the indazole N2 atom. Furthermore, the amino group itself frequently forms direct hydrogen bonds with the backbone carbonyls of the hinge region or solvent-exposed regions, leading to sub-nanomolar affinities[1].
    
  • 4-Nitro Indazoles : The

    
     group is strongly electron-withdrawing, which decreases the basicity of the indazole nitrogens and weakens their interaction with the hinge region. Additionally, the steric bulk and rigid planarity of the nitro group often cause clashes with the gatekeeper residue. Consequently, 4-nitro indazoles generally exhibit poor kinase affinity and are predominantly utilized as synthetic precursors that are catalytically reduced to 4-amino derivatives during the synthesis of potent PI3K and p38 inhibitors[2].
    

Physicochemical & Structural Comparison

To objectively compare the performance of these two alternatives, we must evaluate their fundamental physicochemical properties.

Property4-Amino-1H-indazole4-Nitro-1H-indazole
Electronic Effect (Hammett

)
Strongly Electron Donating (-0.66)Strongly Electron Withdrawing (+0.78)
Steric Bulk (Molar Refractivity) Low (~4.4 cm³/mol)High (~7.4 cm³/mol)
H-Bonding Capacity (Substituent) 1 Donor, 1 Acceptor0 Donors, 2 Acceptors
Impact on Indazole Core pKa Increases basicity (stronger hinge binding)Decreases basicity (weaker hinge binding)
Primary Role in Drug Design Active pharmacophore / Hinge binderSynthetic intermediate / Precursor[3]

Table 1: Physicochemical comparison of C4 substituents on the indazole scaffold.

Logical Relationship of Substituent Effects

The following diagram maps the causality between the chemical substitution at the C4 position and the resulting biochemical performance.

SAR_Comparison cluster_amino 4-Amino Indazole cluster_nitro 4-Nitro Indazole Core Indazole Scaffold (Hinge Binding) AminoNode -NH2 Substituent Core->AminoNode NitroNode -NO2 Substituent Core->NitroNode AminoProp Electron Donating H-Bond Donor AminoNode->AminoProp AminoResult High Target Affinity (e.g., PI3K, p38) AminoProp->AminoResult NitroProp Electron Withdrawing Steric Bulk NitroNode->NitroProp NitroResult Lower Affinity / Synthetic Precursor NitroProp->NitroResult

Caption: Logical relationship of 4-amino vs 4-nitro indazole substitutions on kinase affinity.

Experimental Methodology: Self-Validating Affinity Profiling

To accurately compare the kinase affinity (


 / 

) of these derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is recommended. Causality for Assay Choice: TR-FRET is specifically chosen because it eliminates compound auto-fluorescence interference—a common artifact when screening nitro-aromatic compounds—ensuring high data trustworthiness.

Step-by-Step TR-FRET Kinase Assay Protocol:

  • Reagent Preparation : Prepare the kinase buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
    • Causality: The inclusion of Brij-35 (a non-ionic detergent) prevents non-specific compound aggregation, a frequent source of false positives in SAR screening.

  • Compound Dilution : Serially dilute the 4-amino and 4-nitro indazole derivatives in 100% DMSO. Transfer to a 384-well assay plate to achieve a final DMSO concentration of 1%.

    • Self-Validation: Include Staurosporine as a positive control (known pan-kinase inhibitor) and 1% DMSO as a negative (vehicle) control to establish the assay's dynamic window and calculate the Z'-factor.

  • Kinase Incubation : Add the target kinase (e.g., PI3K or p38α) at a concentration equivalent to its

    
     for the tracer. Incubate for 15 minutes at room temperature to allow pre-equilibration of the inhibitor with the enzyme.
    
  • Tracer & Antibody Addition : Add the fluorescently labeled ATP-competitive tracer and the Europium-labeled anti-tag antibody.

  • Equilibration & Readout : Incubate the plate in the dark for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Data Analysis : Calculate the emission ratio (665 nm / 615 nm). Fit the dose-response data using a four-parameter logistic regression to determine the

    
     values.
    

Workflow Step1 Compound Preparation Step2 Kinase Incubation (ATP Competition) Step1->Step2 Step3 TR-FRET Readout Step2->Step3 Step4 IC50 / Kd Determination Step3->Step4

Caption: Step-by-step experimental workflow for determining kinase inhibitor affinity via TR-FRET.

Case Study: PI3K and p38 MAPK Inhibition

In the development of pyrazolopyrimidine and thiazolopyrimidine PI3K inhibitors, 4-nitro-1H-indazole is explicitly utilized as a starting material rather than an active endpoint. Due to its lack of target affinity, it is subjected to catalytic hydrogenation (using 10% Pd/C in ethanol) to yield the highly active 4-amino-1H-indazole[2]. The resulting 4-amino moiety serves as a critical linker or direct hinge-binding element, drastically lowering the


 into the nanomolar range[1].

Similarly, in p38α and MAP4K1 inhibitor design, maintaining hydrogen-bonding networks (often via amino or urea linkages) is paramount. Substituting these critical amino donors with bulky, electron-withdrawing nitro groups disrupts the binding thermodynamics and reliably abolishes kinase binding[4].

Conclusion

For drug development professionals optimizing indazole-based kinase inhibitors, the 4-amino substituent is a privileged moiety that enhances hinge binding through favorable electronic effects and direct hydrogen bonding. Conversely, the 4-nitro substituent is detrimental to kinase affinity due to steric clashes and electron withdrawal, relegating its utility to that of a synthetic precursor.

References

  • [1] US8158626B2 - Thiazolopyrimidine PI3K inhibitor compounds and methods of use | Source: Google Patents |1

  • [2] US8987280B2 - Pyrazolopyrimidine PI3K inhibitor compounds and methods of use | Source: Google Patents | 2

  • [3] Synthesis and p38 Inhibitory Activity of Some Novel Substituted N,N'-Diarylurea Derivatives | Source: Semantic Scholar | 5

  • [4] Discovery of BAY-405: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer | Source: PMC | 4

Sources

Comparative Analysis of Purity Assessment Methods for 3-Chloro-6-fluoro-4-nitroindazole: An LC-MS Focused Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In the development of small molecule kinase inhibitors and antileishmanial agents, 3-Chloro-6-fluoro-4-nitroindazole (CFNI) serves as a critical scaffold. Its poly-functional nature—containing a nitro group, two distinct halogens, and an indazole core—presents a unique "triad" of analytical challenges:

  • Regioisomerism: The N1 and N2 nitrogens are susceptible to alkylation or substitution, creating isomers with identical masses but vastly different biological activities.

  • Thermal Instability: The nitro group (

    
    ) makes the molecule liable to thermal degradation, complicating gas-phase analysis.
    
  • Ionization Competition: The electron-withdrawing nature of the fluorine and nitro groups significantly alters the pKa of the indazole proton, affecting retention and ionization efficiency.

This guide argues that while HPLC-UV remains the standard for routine release, LC-MS (Liquid Chromatography-Mass Spectrometry) is the mandatory technique for purity characterization and impurity identification. We will demonstrate that LC-MS provides the necessary orthogonality to resolve co-eluting isomers and trace de-halogenated byproducts that UV detection misses.

Chemical Context & The "Silent" Impurity Problem

Before selecting a method, one must understand the analyte's behavior.[1]

  • Molecule: 3-Chloro-6-fluoro-4-nitroindazole[2]

  • Molecular Formula: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    
    
  • Exact Mass: ~214.99 Da

  • Key Liability: The Chlorine isotope pattern (

    
    ) is a diagnostic fingerprint in MS but invisible in UV.
    
The Failure of Conventional Methods

Standard HPLC-UV (typically at 254 nm) often fails to distinguish between the parent CFNI and its de-chlorinated impurity (6-fluoro-4-nitroindazole) if the gradient is not shallow enough. Furthermore, GC-MS is contraindicated due to the nitro group; injection port temperatures


 frequently cause homolytic cleavage of the 

bond, leading to false "impurities" in the chromatogram.

Comparative Methodology: LC-MS vs. Alternatives

The following table summarizes the performance metrics of the three primary analytical candidates.

Table 1: Comparative Performance Matrix
FeatureMethod A: HPLC-UV Method B: GC-MS Method C: LC-MS (Recommended)
Primary Utility Quantitation (Assay %)Volatile ImpuritiesID & Trace Impurity Profiling
Specificity Low (Retention time only)High (Mass spectral ID)Very High (RT + Mass + Isotope)
Isomer Resolution Poor (N1/N2 often co-elute)ModerateHigh (Can use Phenyl-Hexyl columns)
Thermal Stability Excellent (Ambient/40°C)Poor (Nitro degradation)Excellent (Soft Ionization - ESI)
LOD (Sensitivity) ~10-50 ppm~1-10 ppm< 1 ppm (SIM Mode)
Throughput High (10-15 min)Low (Cool-down cycles)High (UHPLC compatible)

Detailed Experimental Protocol: LC-MS Workflow

This protocol is designed for an Agilent 6400 Series Q-TOF or equivalent Thermo Q-Exactive, but applicable to single-quad systems.

Phase 1: Sample Preparation
  • Diluent: 50:50 Acetonitrile:Water (v/v). Avoid pure DMSO as it can suppress ionization in ESI.

  • Concentration: Prepare a 0.5 mg/mL stock. Dilute to 10 µg/mL for impurity profiling.

  • Filtration: 0.2 µm PTFE filter (Nylon can bind nitro-aromatics).

Phase 2: Chromatographic Separation (UHPLC)

The choice of column is critical. Standard C18 columns often fail to separate N1/N2 regioisomers.

  • Column: Waters XSelect CSH Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm) or Phenomenex Kinetex Biphenyl.

    • Rationale: The

      
      -
      
      
      
      interactions of the phenyl phase offer superior selectivity for the nitro-aromatic ring compared to hydrophobic C18 interactions.
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-10 min: 5%

      
       95% B (Linear)
      
    • 10-12 min: 95% B (Wash)

Phase 3: Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI).[3]

  • Polarity: Negative Mode (ESI-) .

    • Expert Insight: While positive mode (

      
      ) is standard, the indazole NH is acidic (
      
      
      
      ), and the electron-withdrawing nitro/fluoro groups stabilize the negative charge (
      
      
      ), resulting in significantly lower background noise and higher sensitivity.
  • Scan Range:

    
     100 – 600.
    
  • Fragmentor Voltage: 110 V (Keep low to prevent in-source fragmentation of the nitro group).

Visualizing the Analytical Logic

The following diagrams illustrate the decision-making process and the fragmentation logic used to confirm the structure of CFNI.

Diagram 1: Impurity Profiling Decision Matrix

G Start Sample: 3-Cl-6-F-4-NO2-Indazole Solubility Check Solubility (ACN/Water) Start->Solubility TechSelect Select Technique Solubility->TechSelect GCMS GC-MS TechSelect->GCMS Volatile? HPLC HPLC-UV TechSelect->HPLC Routine? LCMS LC-MS (ESI-) TechSelect->LCMS Purity/ID? GC_Fail FAIL: Thermal Degradation of Nitro Group GCMS->GC_Fail HPLC_Limit LIMIT: Co-elution of De-chlorinated Impurity HPLC->HPLC_Limit LCMS_Success SUCCESS: Mass ID + Isotope Confirmation LCMS->LCMS_Success HPLC_Limit->LCMS Escalate for ID

Caption: Analytical workflow demonstrating why LC-MS is the required escalation point when GC-MS fails due to thermal instability and HPLC-UV lacks specificity.

Diagram 2: MS Fragmentation & Identification Logic

G Parent Parent Ion [M-H]- m/z ~214 Frag1 Loss of NO2 [M-H-46]- Parent->Frag1 -46 Da Frag2 Loss of NO [M-H-30]- Parent->Frag2 -30 Da Isotope Chlorine Pattern 3:1 Ratio (m/z 214/216) Parent->Isotope Isotope Check Confirm CONFIRMED ID Frag1->Confirm Isotope->Confirm

Caption: Fragmentation pathway in Negative ESI mode. The loss of the Nitro group (-46) and the distinct Chlorine isotope ratio are the primary confirmation markers.

Interpretation of Results

When analyzing the LC-MS data for 3-Chloro-6-fluoro-4-nitroindazole, look for these specific indicators to validate purity:

  • The Chlorine Signature: In the MS spectrum of the main peak, you must observe the

    
     and 
    
    
    
    peaks in a 3:1 intensity ratio.
    • Deviation: If the ratio is 1:1, you likely have a Bromine contaminant (from synthesis using NBS). If the

      
       peak is missing, you have the de-chlorinated impurity.
      
  • Regioisomer Separation: If using the Phenyl-Hexyl column, the N2-alkylated isomer (if alkylation was performed) or tautomeric forms typically elute after the N1 form due to steric shielding of the polar nitro group.

  • Nitro-Reduction: Watch for a peak at

    
    . This indicates the formation of the nitroso derivative, which can occur in-source if the ESI voltage is too high or as a genuine process impurity.
    

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). European Medicines Agency.[4] [Link]

  • Svensson, P. H. W., et al. (2024).[5] Heavy element incorporation in nitroimidazole radiosensitizers: molecular-level insights into fragmentation dynamics.[5] Physical Chemistry Chemical Physics.[5] [Link]

  • Waters Corporation. (2025).[6] Application of LC-UV/MS Workflows to Increase Efficiency in Impurity Profiling.[Link]

Sources

Reference Standards for Fluorinated Indazole Impurities: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Regioisomer Challenge in Drug Development

Fluorinated indazoles are critical pharmacophores in modern oncology and CNS drug development, serving as the core scaffold for PARP inhibitors (e.g., Niraparib), kinase inhibitors (e.g., Axitinib), and various 5-HT receptor modulators. However, their synthesis presents a persistent chemical challenge: N1 vs. N2 regioisomerism .[1]

During the alkylation of the indazole ring, the thermodynamic N1-isomer and the kinetic N2-isomer are often co-generated. The introduction of fluorine atoms—often used to block metabolic hotspots—further complicates this landscape by altering the electronic density of the ring system, shifting tautomeric equilibria, and creating complex impurity profiles.

This guide objectively compares the performance of Certified Reference Materials (CRMs) against In-House Synthesized Standards for the identification and quantification of these impurities. It validates why high-purity, structurally orthogonal CRMs are not merely a compliance requirement but a technical necessity for preventing late-stage analytical failures.

Part 1: Technical Deep Dive

The Chemistry of Fluorinated Indazole Impurities

The core difficulty in analyzing fluorinated indazoles lies in the distinct physicochemical properties of the N1- and N2-alkylated isomers.

  • N1-Isomers (Thermodynamic): Retain the aromatic sextet of the benzene ring. They are generally more lipophilic and stable.

  • N2-Isomers (Kinetic): Force the benzene ring into a quinoid-like structure. This results in a higher dipole moment, lower aromaticity, and distinct UV absorption maxima.

The Fluorine Effect: Fluorine substitution on the benzene ring (e.g., at C4, C5, C6, or C7) exerts strong inductive effects (


) and resonance effects (

). This perturbs the acidity of the N-H proton in the precursor, altering the N1:N2 alkylation ratio. For example, a C7-fluoro substituent can sterically and electronically disfavor N1-alkylation, unexpectedly enriching the N2-impurity.
Visualization: The Impurity Genesis Pathway

The following diagram illustrates the divergent synthesis pathway that necessitates rigorous reference standard selection.

IndazoleImpurityPathway Precursor Fluorinated 1H-Indazole (Tautomeric Equilibrium) Alkylation Alkylation Reaction (R-X, Base) Precursor->Alkylation Tautomer Shift N1_Product N1-Alkyl Isomer (Thermodynamic Product) Target API Alkylation->N1_Product Major Path (Aromatic Retention) N2_Impurity N2-Alkyl Isomer (Kinetic Impurity) High Dipole Moment Alkylation->N2_Impurity Minor Path (Quinoid Character) Bis_Impurity Bis-Alkylated Quaternary Salt (Trace Impurity) N1_Product->Bis_Impurity Over-alkylation N2_Impurity->Bis_Impurity Over-alkylation

Figure 1: Divergent alkylation pathways of fluorinated indazoles leading to structurally similar but pharmacologically distinct regioisomers.

Part 2: Comparative Analysis

Certified Reference Materials (CRM) vs. In-House Standards

In early discovery, researchers often rely on "in-house" standards—crude reaction mixtures or uncertified isolated fractions. In regulated development (IND/NDA), this approach introduces critical risks.

Table 1: Performance Comparison Matrix
FeatureCertified Reference Material (CRM)In-House / Research Grade StandardImpact on Data Integrity
Isomeric Purity >99.5% (Guaranteed N1/N2 specificity)Variable (Often 90:10 mixtures)High: Impure standards cause peak misidentification; N2 impurity peaks may be buried under the N1 main peak.
Structural Validation Orthogonal (1H NMR, 19F NMR, 2D-NOESY)Single Method (Usually LC-MS only)Critical: LC-MS alone cannot reliably distinguish N1/N2 regioisomers due to identical m/z.
Quantification qNMR / Mass Balance (Certified Potency)Area % (Assumes equal response)Medium: Fluorinated isomers often have different ionization efficiencies (Response Factors), leading to quantification errors of 10-30%.
Traceability ISO 17034 / NIST Traceable None High: Regulatory bodies (FDA/EMA) may reject impurity profiling data without traceable standards.
Case Study: Distinguishing Isomers with 19F NMR

A critical advantage of high-quality CRMs is their validation via 19F NMR .

  • The Problem: In LC-MS, N1 and N2 isomers often have identical molecular weights and fragmentation patterns.

  • The Solution: 19F NMR acts as a "spectroscopic spy." The chemical shift of a fluorine atom is highly sensitive to the local electron density.

    • N1-Isomer: The aromatic ring current shields the fluorine signal typically upfield.

    • N2-Isomer: The quinoid character disrupts the ring current, causing a distinct downfield shift (often

      
       > 2-5 ppm).
      

Part 3: Experimental Protocol

Validated Method for Impurity Profiling

This protocol describes the separation of N1/N2 fluorinated indazole isomers using a CRM to establish system suitability.

Objective: Separate the critical pair (N1-API vs. N2-Impurity) with a resolution (


) > 2.0.
1. Materials
  • Reference Standards: Certified N1-Fluoroisoindazole (API) and N2-Fluoroisoindazole (Impurity CRM).

  • Column: Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase (3.0 x 100 mm, 1.7 µm).

    • Why? C18 columns often fail to separate these isomers. Phenyl-based phases utilize

      
      -
      
      
      
      interactions which differ significantly between the aromatic N1 and quinoid N2 forms.
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water + 5mM Ammonium Formate.

    • B: Acetonitrile (Fluorinated compounds often show better peak shape in ACN than MeOH).

2. Chromatographic Conditions
  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-10 min: 5%

      
       60% B
      
    • 10-12 min: 95% B (Wash)

  • Detection: UV at 254 nm (primary) and MS (ESI+).

3. Execution & System Suitability[2]
  • Injection: Inject 1 µL of the System Suitability Solution (mixture of CRM N1 and CRM N2 at 0.5 mg/mL each).

  • Elution Order Verification:

    • N2-Isomer (Impurity): Typically elutes earlier (lower retention time) due to higher polarity/dipole moment.

    • N1-Isomer (API): Typically elutes later due to higher lipophilicity.

  • Criteria:

    • Retention Time Deviation:

      
       0.05 min vs. CRM Certificate.
      
    • Resolution (

      
      ): 
      
      
      
      between N2 and N1 peaks.
    • Tailing Factor:

      
       (Fluorinated indazoles are basic; poor tailing indicates secondary silanol interactions).
      
Visualization: Analytical Decision Tree

This workflow ensures regulatory compliance when a new impurity is detected.

AnalyticalWorkflow Start Unknown Impurity Detected (>0.1% Area) CheckRT Matches CRM Retention Time? Start->CheckRT MatchYes Presumptive ID (N1 or N2 Isomer) CheckRT->MatchYes Yes MatchNo Isolate Impurity CheckRT->MatchNo No Validation Confirm with Orthogonal Method (UV Ratio or MS/MS) MatchYes->Validation StructureElucidation Structural Elucidation (19F NMR + 2D NMR) MatchNo->StructureElucidation Quantification Quantify using CRM (Correct for Response Factor) Validation->Quantification StructureElucidation->Quantification Synthesize New Std

Figure 2: Decision matrix for identifying fluorinated indazole impurities using certified reference standards.

References

  • Alam, R. M., & Keating, J. J. (2021).[3] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951.[3] [Link]

  • Claridge, T. D. W., et al. (2016). Clearing the undergrowth: detection and quantification of low level impurities using 19F NMR. Chemical Science. [Link]

  • ResolveMass Laboratories. (2026). Choosing Reference Standards for API or Impurity. [Link]

  • WuXi Biology. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Chloro-6-fluoro-4-nitroindazole

Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Handling Guide for 3-Chloro-6-fluoro-4-nitroindazole

A Senior Application Scientist's Guide to Personal Protective Equipment, Operational Handling, and Disposal

This document provides essential safety protocols for laboratory personnel handling 3-Chloro-6-fluoro-4-nitroindazole. The guidance herein is synthesized from safety data for structurally analogous nitro- and halo-indazole compounds. Given that the toxicological properties of this specific chemical have not been fully investigated, a cautious and comprehensive approach to safety is mandatory.[1] This guide is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this compound safely, ensuring both personal and environmental protection.

Hazard Assessment: Understanding the Risk Profile

3-Chloro-6-fluoro-4-nitroindazole incorporates several functional groups that inform its potential hazard profile: a nitro group, a chlorinated and fluorinated aromatic system, and an indazole core. Based on data from similar compounds, researchers should assume this substance may be harmful if swallowed, in contact with skin, or if inhaled.[2][3] It is expected to cause skin and serious eye irritation.[4]

Key Potential Hazards:

  • Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[2][3]

  • Irritation: Causes skin irritation and serious eye irritation/damage.[4][5]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1]

  • Chronic Effects: Long-term exposure effects are not known. Some nitroaromatic compounds have been linked to other chronic health effects.[1]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to prevent exposure. The following equipment must be worn at all times when handling 3-Chloro-6-fluoro-4-nitroindazole, particularly in its solid, powdered form.

PPE CategoryRequired EquipmentRationale and Best Practices
Eye & Face Protection Chemical splash goggles meeting EN166 or ANSI Z87.1 standards. Worn with a full-face shield.Provides robust protection against splashes, aerosols, and unexpected reactions. A face shield offers a critical secondary barrier.[1][6][7]
Hand Protection Nitrile or Neoprene gloves.These materials offer good resistance to a range of chemicals, including nitro compounds.[6][7] Gloves must be inspected for tears or degradation before each use and changed immediately upon contamination.
Body Protection Flame-resistant laboratory coat (e.g., Nomex®).Protects skin and clothing from contamination. The flame-resistant property is a crucial precaution when working with potentially reactive nitro compounds.[7]
Respiratory Protection NIOSH-approved N95 respirator or higher.Mandatory when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine dust particles.[1][6][7]
Foot Protection Closed-toe, chemical-resistant shoes.Ensures protection from spills and falling objects.[6]

Operational Plan: From Handling to Emergencies

Adherence to strict operational protocols is as critical as wearing the correct PPE. All work with 3-Chloro-6-fluoro-4-nitroindazole must be performed within a certified chemical fume hood to minimize inhalation exposure.[6]

Step-by-Step Handling Protocol
  • Preparation:

    • Verify that the chemical fume hood has a current certification and is functioning correctly.

    • Ensure a safety shower and eyewash station are immediately accessible and unobstructed.[1]

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) inside the fume hood before handling the compound.

  • Weighing and Transfer (Solid Form):

    • Handle the solid with extreme care to avoid generating dust.[1][7]

    • Use a disposable weigh boat.

    • When transferring, use a dedicated spatula. Decontaminate the spatula thoroughly after use.

  • Solution Preparation:

    • Slowly add the solid compound to the solvent to prevent splashing.[7]

  • Post-Handling Decontamination:

    • Wipe down all surfaces and equipment within the fume hood that may have come into contact with the chemical.

    • Properly segregate and dispose of all contaminated materials as outlined in the disposal plan.

Emergency Response Workflow

cluster_spill Spill Response skin_contact Skin Contact wash_skin Flush skin with water for 15 min. Remove contaminated clothing. skin_contact->wash_skin eye_contact Eye Contact flush_eyes Flush eyes with water for 15 min. Seek immediate medical aid. eye_contact->flush_eyes inhalation Inhalation fresh_air Move to fresh air. If breathing is difficult, give oxygen. inhalation->fresh_air ingestion Ingestion medical_aid_ingest Do NOT induce vomiting. Seek immediate medical aid. ingestion->medical_aid_ingest evacuate Evacuate Area (if large spill) absorb Absorb with inert material (e.g., vermiculite, sand) evacuate->absorb collect Collect into sealed container for hazardous waste disposal absorb->collect spill Spill Occurs spill->evacuate

Caption: Emergency response workflow for exposure or spills.

  • In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][8] Seek medical attention.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][8] Seek immediate medical attention.

  • In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[2][8] Seek immediate medical attention.

  • In Case of Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk.[1][8] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan: Managing Hazardous Waste

Proper disposal is a critical final step in the safe handling of 3-Chloro-6-fluoro-4-nitroindazole. All waste materials must be treated as hazardous.

  • Solid Waste:

    • Collect all disposable items that have come into contact with the chemical (e.g., gloves, weigh boats, contaminated paper towels) in a dedicated, clearly labeled hazardous waste bag or container.[7][9]

    • This container should be kept sealed within the chemical fume hood.[7]

  • Liquid Waste:

    • Collect all unused solutions and reaction mixtures in a designated, sealed, and clearly labeled hazardous waste container.[7][9]

    • Ensure the waste container is compatible with the chemical and any solvents used.[9]

  • General Guidelines:

    • Do not mix this waste with other waste streams.[6]

    • All waste must be disposed of in accordance with your institution's Environmental Health & Safety (EH&S) guidelines and local, state, and federal regulations.[9]

    • Clearly label all waste containers with "Hazardous Waste" and the full chemical name.[9]

By integrating these PPE, handling, and disposal protocols into your standard operating procedures, you can significantly mitigate the risks associated with handling 3-Chloro-6-fluoro-4-nitroindazole, fostering a safer research environment for everyone.

References

  • Benchchem. (n.d.). Personal protective equipment for handling 1-Methyl-7-nitroindazole-3-carboxylic acid.
  • Benchchem. (n.d.). Essential Safety and Operational Guide for Handling 3-Iodo-6-methyl-4-nitro-1H-indazole.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 5-Nitroindazole, pa.
  • ChemScene. (2026, January 1). Safety Data Sheet.
  • TCI EUROPE N.V. (n.d.). SAFETY DATA SHEET: 6-Nitroindazole.
  • Sigma-Aldrich Inc. (2025, June 16). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, April 28). SAFETY DATA SHEET.
  • ChemScene. (n.d.). 3-Chloro-4-fluoro-6-nitro-1H-indazole.
  • Watson International. (2017, February 28). Safety Data Sheet: 5-Nitroindazole.
  • ECHEMI. (n.d.). 3-Chloro-4-fluoronitrobenzene SDS, 350-30-1 Safety Data Sheets.
  • (2023, September 29). SAFETY DATA SHEET: 3-Chloro-4-fluoronitrobenzene.
  • (2025, September 12). SAFETY DATA SHEET.
  • Northwestern University. (2015, September 15). Hazardous Waste Disposal Guide.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-6-fluoro-4-nitroindazole
Reactant of Route 2
Reactant of Route 2
3-Chloro-6-fluoro-4-nitroindazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.